molecular formula C11H20O4 B15551101 9-Ethoxy-9-oxononanoic acid

9-Ethoxy-9-oxononanoic acid

Cat. No.: B15551101
M. Wt: 216.27 g/mol
InChI Key: MTRYLAXNDGUFAK-UHFFFAOYSA-N
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Description

Azelaic acid monoethyl ester has been reported in Epichloe typhina and Phleum pratense with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

9-ethoxy-9-oxononanoic acid

InChI

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)

InChI Key

MTRYLAXNDGUFAK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Ethoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Ethoxy-9-oxononanoic acid, a dicarboxylic acid monoester with potential applications in various scientific fields, including drug development. This document details its physicochemical characteristics, spectral data, synthesis protocols, and known biological activities, presenting a valuable resource for researchers and professionals.

Core Chemical and Physical Properties

This compound, also widely known as azelaic acid monoethyl ester or monoethyl nonanedioate, is a C11 fatty acid derivative.[1][2] It possesses both a carboxylic acid and an ethyl ester functional group, rendering it a bifunctional molecule with unique chemical properties.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₄[3]
Molecular Weight 216.27 g/mol [3]
Melting Point 26 °C[2]
Boiling Point 180-200 °C at 15 Torr[2]
Density (Predicted) 1.038 ± 0.06 g/cm³[2]
XLogP3 2.3[3]
Topological Polar Surface Area 63.6 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 9[4]
Solubility DMSO (Slightly), Methanol (Slightly)[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR data is available and can be used to approximate the chemical shifts for the carbon atoms in the molecule. The expected spectrum would show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the methylene (B1212753) carbons adjacent to the oxygen atoms, and the aliphatic chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid, C=O stretching vibrations for both the carboxylic acid and the ester, and C-O stretching vibrations. A vapor phase IR spectrum is accessible through the PubChem database.[3]

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), can confirm the molecular weight and provide information about the fragmentation pattern of the molecule. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the esterification of a dicarboxylic acid being a common method.

Fischer Esterification of Azelaic Acid

A straightforward method for the synthesis of this compound is the Fischer esterification of azelaic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid.

Experimental Protocol:

  • Reaction Setup: Dissolve azelaic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Purification: Neutralize the remaining acid catalyst with a mild base. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products azelaic_acid Azelaic Acid esterification Fischer Esterification azelaic_acid->esterification ethanol Ethanol ethanol->esterification catalyst Strong Acid Catalyst (e.g., H₂SO₄) catalyst->esterification reflux Reflux reflux->esterification target_product This compound esterification->target_product water Water esterification->water PotentialSignalingPathway node_9ONA 9-Oxononanoic Acid (Related Compound) node_PLA2 Induces Phospholipase A₂ (PLA₂) Activity node_9ONA->node_PLA2 node_ACC Inhibits Acetyl-CoA Carboxylase node_9ONA->node_ACC node_AA Arachidonic Acid Release node_PLA2->node_AA node_TXA2 Thromboxane A₂ Production node_AA->node_TXA2 node_Inflammation Inflammation node_TXA2->node_Inflammation node_Thrombosis Thrombosis node_TXA2->node_Thrombosis node_Lipogenesis Decreased Hepatic Lipogenesis node_ACC->node_Lipogenesis

References

A Comprehensive Technical Guide to 9-Ethoxy-9-oxononanoic Acid and its Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 9-Ethoxy-9-oxononanoic acid, a dicarboxylic acid monoester with applications in various research and development sectors. The guide details its chemical synonyms and identifiers, physicochemical properties, and explores the synthesis and biological activities of its closely related precursor, 9-oxononanoic acid, which is a product of lipid peroxidation with notable signaling properties.

Chemical Identity and Synonyms

This compound is known by a variety of synonyms across different chemical databases and suppliers. A comprehensive list of these names and identifiers is crucial for accurate literature searches and material sourcing.

Synonym Source/Identifier Type
Azelaic acid monoethyl esterCommon Name[1][2]
Monoethyl nonanedioateSynonym[1]
Ethyl hydrogen azelateSynonym[1][3]
8-(Ethoxycarbonyl)octanoic acidSynonym[1][3]
Nonanedioic acid, monoethyl esterSynonym[1][3]
Azelaic acid, ethyl esterSynonym[1][3]
Nonanedioic Acid 1-Ethyl EsterAlternate Name[2][4]
Azelaic Acid Ethyl EsterAlternate Name[2][5]
CAS Number 1593-55-1 [1][2][3][6]
PubChem CID 11138510[1]
Molecular Formula C11H20O4[1][2][6]
InChIKey MTRYLAXNDGUFAK-UHFFFAOYSA-N[1][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in experimental settings, including formulation and delivery.

Property Value Source
Molecular Weight 216.27 g/mol [1]
XLogP3 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 9[1]
Exact Mass 216.13615911 Da[1]
Topological Polar Surface Area 63.6 Ų[1]
Heavy Atom Count 15[1]

Synthesis of 9-Oxononanoic Acid and its Ethyl Ester

The synthesis of this compound often involves the esterification of its precursor, 9-oxononanoic acid. The synthesis of 9-oxononanoic acid itself can be achieved through both chemical and enzymatic routes.

Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

A biotechnological approach provides a sustainable route to 9-oxononanoic acid from the readily available linoleic acid.[7] This process utilizes a two-step enzymatic cascade.[7]

Experimental Protocol:

  • Reaction Setup: A buffered aqueous solution (e.g., Tris-HCl, pH 7.5) is prepared containing linoleic acid.[7]

  • First Enzymatic Step: 9S-lipoxygenase (9S-LOX) is added to the solution. This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).[7]

  • Second Enzymatic Step: Following the formation of 9-HPODE, hydroperoxide lyase (HPL) is introduced. This enzyme cleaves the hydroperoxide to yield 9-oxononanoic acid.[7] A yield of 73% has been reported for this one-pot process when the enzymes are added successively.[8][9]

Fischer Esterification to this compound

The synthesized 9-oxononanoic acid can be converted to its ethyl ester via Fischer esterification.

Experimental Protocol:

  • The extracted 9-oxononanoic acid is dissolved in an excess of ethanol (B145695).

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the solution.

  • The mixture is heated under reflux for several hours.

  • After cooling, the acid catalyst is neutralized, and the excess ethanol is removed under reduced pressure.

  • The resulting this compound is then purified, typically by distillation or column chromatography.

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis of 9-Oxononanoic Acid cluster_esterification Fischer Esterification Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE  + 9S-LOX, O2 9S-LOX 9S-LOX 9-Oxononanoic Acid 9-Oxononanoic Acid 9-HPODE->9-Oxononanoic Acid  + HPL HPL HPL This compound This compound 9-Oxononanoic Acid->this compound + Ethanol, H+ Ethanol Ethanol Acid_Catalyst H+

Synthesis workflow for this compound.

Biological Activity and Signaling Pathway of 9-Oxononanoic Acid

9-Oxononanoic acid, a product of lipid peroxidation, is not merely a metabolic byproduct but also an active signaling molecule, particularly in the context of vascular biology and inflammation.[2]

Induction of the Arachidonate (B1239269) Cascade

Research has demonstrated that 9-oxononanoic acid can stimulate the activity of phospholipase A2 (PLA2), a key enzyme that initiates the arachidonate cascade.[2] This cascade is a critical signaling pathway that leads to the production of eicosanoids, which are potent lipid mediators involved in inflammation, platelet aggregation, and vasoconstriction.

Experimental Findings:

  • Exposure of human blood to 9-oxononanoic acid leads to a significant increase in PLA2 activity.[2]

  • This increased PLA2 activity results in the enhanced production of thromboxane (B8750289) B2 (TxB2), a stable metabolite of the potent platelet aggregator, thromboxane A2 (TxA2).[2]

  • Consequently, 9-oxononanoic acid has been shown to induce platelet aggregation in a dose-dependent manner.[2]

These findings suggest that 9-oxononanoic acid, as a lipid peroxidation product, can play a significant role in thrombotic events and may be a relevant target in the development of therapies for cardiovascular diseases.[2]

Signaling_Pathway Lipid_Peroxidation Lipid Peroxidation (e.g., of Linoleic Acid) 9_ONA 9-Oxononanoic Acid Lipid_Peroxidation->9_ONA PLA2 Phospholipase A2 (PLA2) 9_ONA->PLA2 stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA_Synthase Thromboxane A Synthase PGH2->TXA_Synthase TXA2 Thromboxane A2 (TxA2) TXA_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation induces

Signaling pathway of 9-Oxononanoic Acid.

Conclusion

This compound and its precursor, 9-oxononanoic acid, represent compounds of significant interest to the scientific and drug development communities. While the ethyl ester provides a useful chemical entity for various applications, the biological activity of the parent carboxylic acid as a signaling molecule in the arachidonate cascade highlights its potential relevance in pathophysiology. The detailed synthetic protocols and an understanding of the signaling pathways presented in this guide offer a solid foundation for researchers to explore the potential of these molecules in their respective fields.

References

The Synthesis and Discovery of Azelaic Acid Monoethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid, a naturally occurring dicarboxylic acid, has garnered significant attention in dermatology and materials science for its diverse therapeutic and functional properties.[1][2] Its derivatives, particularly esters, are being explored to enhance its physicochemical properties, such as lipophilicity, for improved formulation and delivery.[3] This technical guide provides an in-depth overview of the synthesis and discovery of a key derivative, azelaic acid monoethyl ester. We will explore both chemical and enzymatic routes for its synthesis, present quantitative data in structured tables, provide detailed experimental protocols, and visualize the known biological signaling pathways of its parent compound, azelaic acid.

Discovery and Background

The history of azelaic acid itself dates back to its identification as a product of the oxidation of oleic acid.[2][4] It is a naturally occurring substance found in grains like wheat, rye, and barley and is also produced by the yeast Malassezia furfur, which is a normal inhabitant of human skin.[1][2] The therapeutic properties of azelaic acid, including its antimicrobial, anti-inflammatory, and anti-keratinizing effects, have been recognized since the 1970s.[5]

The synthesis of azelaic acid esters, including the monoethyl ester, represents a logical progression in the development of azelaic acid-based compounds. Esterification is a common strategy in medicinal chemistry to modify the properties of a parent drug, often to improve its solubility, stability, or skin penetration. While a specific "discovery" narrative for azelaic acid monoethyl ester is not well-documented in the literature, its synthesis is a straightforward application of established esterification chemistry. It is likely that it was first synthesized as part of broader research into azelaic acid derivatives to explore the impact of esterification on its biological and physical properties.

Synthesis of Azelaic Acid Monoethyl Ester

The synthesis of azelaic acid monoethyl ester can be achieved through both traditional chemical methods and more recent enzymatic approaches. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Chemical Synthesis

Chemical synthesis of azelaic acid monoethyl ester typically involves the esterification of azelaic acid with ethanol (B145695) in the presence of an acid catalyst or the reaction of an azelaic acid derivative with an ethylating agent. A common approach is the Fischer esterification of azelaic acid. Another documented method involves a cross-electrophilic coupling reaction.[6][7]

2.1.1. Synthesis via Cross-Electrophilic Coupling

A described method for the synthesis of alkanoic acids can be adapted for azelaic acid monoethyl ester, starting from succinic anhydride (B1165640) and ethyl 6-bromohexanoate (B1238239).[6] The reaction involves a nickel-catalyzed cross-electrophilic coupling.

Table 1: Quantitative Data for Chemical Synthesis via Cross-Electrophilic Coupling

ParameterValueReference
Starting Materials Succinic anhydride, Ethyl 6-bromohexanoate[6]
Catalyst System Bis-(1,5-cyclooctadiene)nickel, 2,2'-bipyridine (B1663995)[6]
Reagents Zinc powder, N,N-dimethylacetamide[6]
Reaction Temperature 80 °C[6]
Reaction Time 12 hours[6]
Yield 84% (for a similar alkanoic acid)[6]
Purification Column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1)[6]

2.1.2. Experimental Protocol: Chemical Synthesis via Cross-Electrophilic Coupling

This protocol is adapted from a general procedure for the synthesis of alkanoic acids.[6]

Materials:

  • Succinic anhydride

  • Ethyl 6-bromohexanoate

  • Bis-(1,5-cyclooctadiene)nickel

  • 2,2'-bipyridine

  • Zinc powder

  • N,N-dimethylacetamide (anhydrous)

  • Petroleum ether

  • Ethyl acetate

  • Microwave tube

  • Glove box

Procedure:

  • In a glove box, add bis-(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (0.045 mmol) to a microwave tube.

  • Add 0.225 mL of N,N-dimethylacetamide and allow the coordination to proceed for one hour.

  • Add zinc powder (0.6 mmol) to the microwave tube.

  • Add succinic anhydride (0.45 mmol) and ethyl 6-bromohexanoate (0.3 mmol).

  • Seal the microwave tube and remove it from the glove box.

  • Reflux the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and uncap.

  • Quench the reaction by adding three drops of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a mobile phase of petroleum ether: ethyl acetate (5:1) to obtain azelaic acid monoethyl ester.

Enzymatic Synthesis

Table 2: Quantitative Data for Enzymatic Synthesis of Azelaic Acid Esters (for comparison)

ParameterValueReference
Enzyme Immobilized lipase (B570770) B from Candida antarctica (Novozym 435)[8]
Substrates Azelaic acid, Lauryl alcohol (for dilauryl azelate)[8]
Solvent n-hexane[8]
Water Removal 3Å molecular sieves[8]
Optimal Temperature 46 °C[8]
Optimal Time 360 min[8]
Substrate Molar Ratio (Acid:Alcohol) 1:4.1 (for dilauryl azelate)[8]
Conversion Percentage 95.38% (for dilauryl azelate)[8]

2.2.1. Experimental Protocol: Enzymatic Synthesis (Adapted for Monoethyl Ester)

This protocol is a proposed adaptation for the synthesis of the monoethyl ester based on the principles of enzymatic esterification of dicarboxylic acids.

Materials:

  • Azelaic acid

  • Ethanol (anhydrous)

  • Immobilized lipase B from Candida antarctica (Novozym 435)

  • n-hexane (or other suitable organic solvent)

  • 3Å molecular sieves

  • Screw-capped glass vials

Procedure:

  • In a screw-capped glass vial, add azelaic acid (1.59 mmol) and a molar excess of anhydrous ethanol. A 1:1 or 1:2 molar ratio of azelaic acid to ethanol would be a logical starting point for optimization to favor mono-esterification.

  • Add an optimized amount of Novozym 435 (e.g., 0.14 g as a starting point, to be optimized).

  • Add n-hexane (5 mL) as the reaction medium.

  • Add 0.03 g of 3Å molecular sieves to remove the water produced during the reaction, thereby driving the equilibrium towards ester formation.

  • Seal the vial and place it in a horizontal water bath shaker at a controlled temperature (e.g., 46 °C).

  • Stir the mixture at a constant speed (e.g., 150 rpm).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is achieved, stop the reaction and filter the mixture to remove the enzyme.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Biological Activity and Signaling Pathways

Azelaic acid monoethyl ester is expected to share a similar biological activity profile with its parent compound, azelaic acid, as it can be hydrolyzed to azelaic acid in vivo. The primary mechanisms of action of azelaic acid are its inhibitory effects on tyrosinase and mitochondrial respiration.[5][9][10]

Inhibition of Tyrosinase

Azelaic acid is a competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[9] This inhibitory action is the basis for its use in treating hyperpigmentation disorders. The monoethyl ester of azelaic acid also inhibits tyrosinase, although it may require a higher concentration compared to the parent acid.[9]

Tyrosinase_Inhibition cluster_enzyme Enzymatic Conversion Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Azelaic_Acid Azelaic Acid / Monoethyl Ester Azelaic_Acid->Tyrosinase Competitive Inhibition

Figure 1: Simplified signaling pathway of tyrosinase inhibition by azelaic acid.
Inhibition of Mitochondrial Respiration

Azelaic acid has been shown to inhibit the mitochondrial respiratory chain in various cell types, particularly in hyperactive or malignant cells.[5][10][11] This effect is attributed to the inhibition of several key enzyme complexes in the electron transport chain.

Mitochondrial_Respiration_Inhibition Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Proton Motive Force Azelaic_Acid Azelaic Acid Azelaic_Acid->Complex_II Inhibition Azelaic_Acid->Complex_III Inhibition

Figure 2: Inhibition of the mitochondrial electron transport chain by azelaic acid.

Experimental Workflows

The synthesis and characterization of azelaic acid monoethyl ester involve a logical sequence of steps, from the initial reaction to the final product analysis.

Experimental_Workflow Start Start Synthesis Synthesis (Chemical or Enzymatic) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Column Chromatography, Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Purity_Analysis Purity Analysis (GC, HPLC) Characterization->Purity_Analysis End Pure Azelaic Acid Monoethyl Ester Purity_Analysis->End

Figure 3: General experimental workflow for the synthesis and analysis of azelaic acid monoethyl ester.

Conclusion

Azelaic acid monoethyl ester is a promising derivative of azelaic acid with potential applications in pharmaceuticals and cosmetics. Its synthesis can be accomplished through both robust chemical methods and milder, more sustainable enzymatic routes. The choice of synthesis method will depend on the desired scale, purity requirements, and environmental considerations. The biological activity of the monoethyl ester is expected to mirror that of its parent compound, primarily through the inhibition of tyrosinase and mitochondrial respiration. Further research into the optimization of its synthesis and a more detailed characterization of its biological properties will be crucial for its future development and application.

References

An In-depth Technical Guide on the Natural Occurrence of 9-Ethoxy-9-oxononanoic acid and the Related Compound 9-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Information regarding the natural occurrence of 9-Ethoxy-9-oxononanoic acid is sparse in current scientific literature. It is identified as Azelaic acid monoethyl ester and has been reported in the fungus Epichloe typhina and the grass Phleum pratense[1]. However, detailed quantitative data, specific experimental protocols for its extraction from these natural sources, and its involvement in signaling pathways are not well-documented.

To provide a comprehensive technical guide that adheres to the requested format, this document will focus on the closely related and well-studied compound, 9-Oxononanoic acid . This naturally occurring oxidized fatty acid serves as an excellent illustrative example, with available data on its natural formation, quantification, and biological significance.

Technical Guide: 9-Oxononanoic Acid

This guide provides a detailed overview of the natural occurrence, quantitative analysis, experimental protocols, and biological signaling pathways of 9-Oxononanoic acid.

Natural Occurrence of 9-Oxononanoic Acid

9-Oxononanoic acid is a medium-chain oxo-fatty acid that is primarily formed through the oxidation of polyunsaturated fatty acids, particularly linoleic acid.[2] Its natural presence is a result of both enzymatic processes and non-enzymatic autoxidation.

  • Lipid Peroxidation Product: 9-Oxononanoic acid is a major and relatively stable product of lipid peroxidation, a process initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids in cell membranes.[1][3] This process is implicated in various physiological and pathological conditions. For instance, exposing fresh human blood to the atmosphere leads to the accumulation of 9-Oxononanoic acid.[1][3]

  • Occurrence in Organisms: It has been reported in a variety of organisms, including the fungus Epichloe typhina and the potato plant, Solanum tuberosum.[4] Its presence has also been confirmed in humans, where it can be found in blood.[5]

Quantitative Data

While the presence of 9-Oxononanoic acid is well-established in biological systems, comprehensive quantitative data across various natural sources is limited. The table below illustrates how such data could be presented, based on findings for related oxidized fatty acids.

Biological MatrixOrganismMethod of DetectionConcentration RangeReference
PlasmaHumanLC-MS/MSData Not Available
UrineHumanGC-MSData Not Available
Plant TissueSolanum tuberosumGC-MSData Not Available
Fungal CultureEpichloe typhinaLC-MSData Not Available
Experimental Protocols

The accurate detection and quantification of 9-Oxononanoic acid in biological samples require specific protocols for extraction, derivatization, and analysis.

Two common methods for extracting 9-Oxononanoic acid are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

  • Sample Preparation: To a glass tube, add a volume of urine equivalent to 1 mg of creatinine. Add an appropriate internal standard (e.g., a deuterated analog).

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding 6 M HCl.

  • Extraction: Add an equal volume of ethyl acetate (B1210297) to the tube. Vortex the mixture vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction step twice more with fresh ethyl acetate.

  • Solvent Evaporation: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the subsequent analytical method.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma

  • Sample Pre-treatment: To a plasma sample, add four volumes of ice-cold methanol (B129727) and an internal standard. Vortex and then centrifuge to precipitate proteins. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in deionized water.

  • Elution: Elute the 9-Oxononanoic acid with 1.2 mL of methanol.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of 9-Oxononanoic acid must be derivatized to increase its volatility. Silylation is a common method.

  • Reagent Preparation: Prepare a derivatization reagent consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

  • Derivatization Reaction: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Incubation: Cap the tube tightly and heat at 60°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized 9-Oxononanoic acid.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 9-Oxononanoic acid.

Signaling Pathways and Biological Significance

9-Oxononanoic acid is not an inert byproduct of lipid peroxidation; it is a bioactive molecule that can initiate cellular signaling cascades.[6] The most well-documented pathway is its role in inducing the arachidonate (B1239269) cascade.[1][3]

9-Oxononanoic acid stimulates the activity of phospholipase A₂ (PLA₂), a key enzyme that hydrolyzes phospholipids (B1166683) at the sn-2 position, often releasing arachidonic acid.[1][3] This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoids, including prostaglandins (B1171923) and thromboxanes.[7] Specifically, 9-Oxononanoic acid has been shown to increase the production of Thromboxane (B8750289) A₂ (TxA₂), a potent mediator of platelet aggregation and vasoconstriction.[1][3]

9-Oxononanoic_Acid_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Linoleic_Acid Linoleic Acid (in membrane phospholipids) ROS->Linoleic_Acid Oxidation Nine_ONA 9-Oxononanoic Acid Linoleic_Acid->Nine_ONA Peroxidation PLA2 Phospholipase A₂ (PLA₂) Nine_ONA->PLA2 Stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Thromboxane_A2 Thromboxane A₂ (TxA₂) COX_Enzymes->Thromboxane_A2 Produces Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Induces

Signaling pathway of 9-Oxononanoic acid. (Within 100 characters)

In addition to non-enzymatic peroxidation, a biotechnological pathway for the synthesis of 9-Oxononanoic acid from linoleic acid has been established.[8][9] This involves a two-step enzymatic cascade.

  • Lipoxygenase Action: 9S-lipoxygenase (from Solanum tuberosum) catalyzes the insertion of oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).

  • Hydroperoxide Lyase Cleavage: 9/13-hydroperoxide lyase (from Cucumis melo) cleaves the 9S-HPODE intermediate to yield 9-Oxononanoic acid.[8][9]

Enzymatic_Synthesis_of_9-Oxononanoic_Acid Linoleic_Acid Linoleic Acid Lipoxygenase 9S-Lipoxygenase (e.g., from Solanum tuberosum) Linoleic_Acid->Lipoxygenase HPODE 9S-Hydroperoxy- octadecadienoic Acid (9S-HPODE) Lipoxygenase->HPODE Oxygenation Lyase 9/13-Hydroperoxide Lyase (e.g., from Cucumis melo) HPODE->Lyase Nine_ONA 9-Oxononanoic Acid Lyase->Nine_ONA Cleavage

Enzymatic synthesis of 9-Oxononanoic acid. (Within 100 characters)

References

The Role of 9-Ethoxy-9-oxononanoic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Ethoxy-9-oxononanoic acid, also known as monoethyl azelate or azelaic acid monoethyl ester, is a dicarboxylic acid monoester. While direct research on the specific role of this compound in mammalian lipid metabolism is limited, its position as a metabolic intermediate of diethyl azelate and its relation to azelaic acid provides a basis for understanding its potential physiological functions. This technical guide synthesizes the available information, focusing on the metabolic pathways involving its parent compounds and related molecules. It also presents data from biotechnological production and highlights the effects of a structurally similar compound, 9-oxononanoic acid, to provide context and potential avenues for future research.

Introduction

Dicarboxylic acids and their esters are increasingly recognized for their roles in cellular metabolism and signaling. This compound is the monoethyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Azelaic acid is a naturally occurring compound found in grains and is also produced endogenously in humans through the ω-oxidation of oleic acid.[1] While azelaic acid has established therapeutic uses and known effects on cellular processes, the specific biological activities of its monoester, this compound, are not well-defined in the scientific literature.

This guide will explore the known metabolic context of this compound, primarily through the lens of its parent compound, diethyl azelate, and its ultimate metabolite, azelaic acid. Additionally, to provide a broader perspective on the potential roles of C9 oxidized fatty acids in lipid metabolism, this document includes data on 9-oxononanoic acid (9-ONA), a related but distinct molecule that is a product of lipid peroxidation.

Metabolic Fate of Azelaic Acid Esters

Studies on diethyl azelate (DEA) provide the most direct insight into the likely metabolic role of this compound in mammals.

Hydrolysis of Diethyl Azelate

Upon oral administration in rats, diethyl azelate is rapidly metabolized.[1][2] Both the diester (DEA) and the monoester (this compound) are generally undetectable in plasma.[1][2] This suggests a rapid and efficient hydrolysis by esterases, likely in the gut and liver, to form azelaic acid.[1] this compound is, therefore, considered a transient intermediate in this process.

The metabolic pathway can be visualized as a two-step hydrolysis process.

DEA Diethyl Azelate MEA This compound (Monoethyl Azelate) DEA->MEA Esterase Ethanol1 Ethanol DEA->Ethanol1 Hydrolysis AZA Azelaic Acid MEA->AZA Esterase Ethanol2 Ethanol MEA->Ethanol2 Hydrolysis

Caption: Metabolic hydrolysis of diethyl azelate to azelaic acid.

Metabolism of Azelaic Acid

Once formed, azelaic acid enters mitochondrial β-oxidation.[1][3] This is a catabolic process that shortens the dicarboxylic acid chain, leading to the formation of shorter-chain dicarboxylic acids, such as pimelic acid (C7).[1][3]

Biotechnological Production via ω-Oxidation

While not indicative of its role in mammalian metabolism, studies in Escherichia coli have demonstrated the production of this compound from nonanoic acid. This process involves a combination of esterification and ω-oxidation, providing a potential route for sustainable production.[4][5][6]

In these engineered systems, nonanoic acid is first converted to its ethyl ester, ethyl nonanoate. Subsequently, the terminal methyl group of the fatty acid is oxidized to a carboxylic acid via the ω-oxidation pathway, yielding mono-ethyl azelate.[4][5]

Nonanoic_Acid Nonanoic Acid Ethyl_Nonanoate Ethyl Nonanoate Nonanoic_Acid->Ethyl_Nonanoate Acyl-CoA Ligase (AlkK) & Alcohol Acyltransferase (AtfA/Eeb1) Monoethyl_Azelate This compound (Monoethyl Azelate) Ethyl_Nonanoate->Monoethyl_Azelate ω-Oxidation Pathway (AlkBGTHJ)

Caption: Biocatalytic production of mono-ethyl azelate in E. coli.

Quantitative Data from Bioproduction

The following table summarizes the quantitative yields from a whole-cell biocatalysis study for the production of mono-ethyl dicarboxylic acids.

Substrate (Fatty Acid)Product (Mono-ethyl DCA)Molar YieldReference
Nonanoic Acid (C9)Mono-ethyl azelate0.75[5][6]
Octanoic Acid (C8)Mono-ethyl suberateNot specified[5]
Hexanoic Acid (C6)Mono-ethyl adipate< 0.06 mM concentration[5]

The Case of 9-Oxononanoic Acid (9-ONA): A Functional Analog?

It is critical to distinguish this compound from 9-oxononanoic acid (9-ONA) . 9-ONA is an aldehyde derivative, not an ethyl ester, and is a product of linoleic acid peroxidation.[7][8][9] Despite their structural differences, the research on 9-ONA's effects on lipid metabolism in rats provides valuable insights into how a nine-carbon oxidized fatty acid might influence metabolic pathways.

Effects of 9-ONA on Hepatic Lipid Metabolism

Oral administration of 9-ONA to rats has been shown to significantly alter lipid metabolism in the liver. The primary effects observed were a decrease in lipogenesis and an increase in fatty acid oxidation.[8][9]

cluster_effects Effects of 9-Oxononanoic Acid ONA 9-Oxononanoic Acid (Oral Administration) ACC Acetyl-CoA Carboxylase (Rate-limiting enzyme in lipogenesis) ONA->ACC Inhibits CPT Carnitine Palmitoyltransferase (Rate-limiting enzyme in β-oxidation) ONA->CPT Activates AcylCoA Long-chain Acyl-CoA ONA->AcylCoA Increases level Lipogenesis Hepatic Lipogenesis ACC->Lipogenesis Decreases BetaOxidation Hepatic β-Oxidation CPT->BetaOxidation Increases AcylCoA->ACC Inhibits (Allosteric Regulation)

Caption: Signaling pathway for 9-ONA's effects on lipid metabolism.

Quantitative Data from 9-ONA Studies in Rats

The following table summarizes the quantitative findings from a study where rats were orally administered 100 mg of 9-oxononanoic acid.

ParameterChange in 9-ONA Group vs. ControlReference
De novo fatty acid synthesisStrongly reduced[9]
Acetyl-CoA carboxylase activityDecreased by 60%[9]
Carnitine palmitoyltransferase activityIncreased by 35%[9]
Serum triacylglycerolsLow[9]
Long-chain acyl-CoA levelsHigher[9]

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Many fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[10][11][12][13][14] PPARα, in particular, is highly expressed in the liver and governs the transcription of genes involved in fatty acid uptake and β-oxidation.[10][12][14]

Given that dicarboxylic acids can activate PPARs, it is plausible that azelaic acid, and by extension its transient precursor this compound, could interact with these nuclear receptors. However, direct evidence for this interaction is currently lacking and represents a significant area for future investigation.

Experimental Protocols

Whole-Cell Biocatalysis for Mono-ethyl Azelate Production
  • Organism: Escherichia coli expressing genes for the ω-oxidation pathway (AlkBGTHJ) and ester synthesis (acyl-CoA ligase AlkK and alcohol acyltransferase Eeb1).[5]

  • Culture Conditions: Cells are typically grown in a suitable medium (e.g., LB or a defined mineral medium) to a specific optical density, followed by induction of gene expression (e.g., with IPTG).

  • Reaction Protocol:

    • Harvest and wash the cultured cells, then resuspend in a reaction buffer (e.g., phosphate (B84403) buffer) to a desired cell density.

    • Add the substrate, nonanoic acid, to the cell suspension (e.g., at a concentration of 1 mM).[5]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 19-24 hours).[5]

    • Stop the reaction by acidification (e.g., with HCl) and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

In Vivo Study of 9-Oxononanoic Acid in Rats
  • Animal Model: Male Wistar rats.

  • Treatment Protocol:

    • Administer 100 mg of 9-oxononanoic acid orally to the test group.[9] Administer saline to the control group.

    • After 30 hours, sacrifice the animals and collect liver and blood samples.[9]

  • Biochemical Assays:

    • De novo Fatty Acid Synthesis: Measure the incorporation of ³H from ³H₂O into fatty acids in liver slices.

    • Enzyme Activities: Prepare liver homogenates and subcellular fractions (cytosol and mitochondria) to measure the activity of acetyl-CoA carboxylase and carnitine palmitoyltransferase using spectrophotometric or radiometric assays.

    • Metabolite Levels: Measure serum triacylglycerols and hepatic long-chain acyl-CoA levels using standard enzymatic kits and HPLC methods, respectively.

cluster_workflow Experimental Workflow for 9-ONA In Vivo Study start Wistar Rats treatment Oral Administration (100 mg 9-ONA or Saline) start->treatment time 30-hour Incubation treatment->time sacrifice Sacrifice and Sample Collection (Liver and Blood) time->sacrifice analysis Biochemical Analysis sacrifice->analysis assays De novo Synthesis Assay Enzyme Activity Assays Metabolite Quantification analysis->assays

Caption: Workflow for the in vivo study of 9-ONA in rats.

Conclusion and Future Directions

The direct role of this compound in lipid metabolism remains largely uninvestigated. Current evidence suggests it is a short-lived intermediate in the rapid metabolism of diethyl azelate to azelaic acid. The metabolic effects of the azelate family are therefore likely attributable to azelaic acid itself, which undergoes mitochondrial β-oxidation.

The pronounced effects of the structurally related molecule, 9-oxononanoic acid, on decreasing lipogenesis and increasing fatty acid oxidation in rats highlight the potential for C9 oxidized fatty acids to be potent modulators of lipid metabolism. Future research should aim to:

  • Directly Investigate this compound: Elucidate whether this monoester has any biological activity of its own before its hydrolysis to azelaic acid.

  • Explore PPAR Activation: Determine if this compound or azelaic acid are direct ligands for PPAR isoforms, particularly PPARα.

  • Comparative Studies: Conduct head-to-head studies comparing the metabolic effects of this compound, azelaic acid, and 9-oxononanoic acid to understand the structure-activity relationships of C9 oxidized fatty acids.

Such studies will be crucial for drug development professionals looking to harness the metabolic-modulating potential of this class of molecules.

References

Antifungal Properties of Azelaic Acid Monoethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid, a naturally occurring dicarboxylic acid, has established antibacterial and anti-inflammatory properties. Its antifungal activity, while less explored, presents a promising avenue for therapeutic development. This technical guide delves into the antifungal characteristics of azelaic acid and its derivative, azelaic acid monoethyl ester. While specific data on the monoethyl ester is limited, this document extrapolates from the known properties of the parent compound, azelaic acid, to provide a comprehensive overview of its potential as an antifungal agent. This guide summarizes quantitative antifungal data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Introduction

Azelaic acid is a nine-carbon dicarboxylic acid naturally produced by the yeast Malassezia furfur. It is also found in grains like wheat, rye, and barley.[1][2] Azelaic acid monoethyl ester is a derivative where one of the carboxylic acid groups is esterified with ethanol.[3] This modification is often employed in pharmaceutical formulations to enhance lipophilicity and improve skin penetration. It is hypothesized that azelaic acid monoethyl ester acts as a prodrug, which, after penetrating the fungal cell or the skin, is hydrolyzed by endogenous esterases to release the active azelaic acid.

The primary focus of this guide is the antifungal potential of azelaic acid monoethyl ester. However, due to a scarcity of direct research on the ester, this document will heavily reference the established antifungal properties of azelaic acid as a surrogate. Azelaic acid has demonstrated efficacy against a range of fungi, including dermatophytes and yeasts.[1][4]

Spectrum of Antifungal Activity

Azelaic acid has demonstrated in vitro activity against various fungal species. One study has confirmed that azelaic acid monoethyl ester possesses antifungal activity against Cladosporium herbarum.[3] The broader antifungal spectrum is primarily documented for azelaic acid.

Table 1: Minimum Inhibitory Concentrations (MIC) of Azelaic Acid Against Various Fungi
Fungal SpeciesMIC (%)MIC (mol/L)Reference
Dermatophytes (unspecified)0.56~0.03[1]
Scopulariopsis brevicaulis0.56~0.03[1]
Pityrosporum ovale (Malassezia furfur)1~0.05[1]
Candida glabrata4 (complete inhibition)~0.21[1]
Candida albicans>4 (some growth)>0.21[1]
Various cutaneous microorganisms-0.03 - 0.25[5]

Note: The exact molar concentrations are estimations based on the molecular weight of azelaic acid (188.22 g/mol ).

Mechanism of Action

The precise antifungal mechanism of azelaic acid is not fully elucidated but is believed to be multifaceted, primarily targeting cellular metabolism and enzyme activity.[2] It is proposed that azelaic acid disrupts the electrochemical potential of the mitochondrial membrane, interfering with the respiratory chain. This disruption of mitochondrial function is a key aspect of its antimicrobial effect.[6]

The proposed mechanism involves the inhibition of mitochondrial oxidoreductase enzymes, which are crucial for fungal respiration and energy production.[7] By targeting this enzymatic system, azelaic acid disrupts ATP synthesis, leading to a reduction in fungal proliferation and eventual cell death. Furthermore, azelaic acid has been shown to inhibit protein and DNA synthesis in bacteria, a mechanism that may also be relevant to its antifungal activity.[5] The acidic nature of the molecule may also contribute to its effect by lowering the intracellular pH of the fungus.[6]

Antifungal_Mechanism_of_Azelaic_Acid cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Respiratory_Chain Respiratory Chain (Oxidoreductases) ATP_Synthase ATP Synthase Respiratory_Chain->ATP_Synthase Drives Inhibition_Outcome Disrupted Energy Production & Reduced Fungal Growth Respiratory_Chain->Inhibition_Outcome Leads to ATP ATP ATP_Synthase->ATP Produces Azelaic_Acid_Internal Intracellular Azelaic Acid Azelaic_Acid_Internal->Respiratory_Chain Inhibits Azelaic_Acid_External Azelaic Acid Monoethyl Ester Hydrolysis Esterase-mediated Hydrolysis Azelaic_Acid_External->Hydrolysis Penetrates Cell Hydrolysis->Azelaic_Acid_Internal Releases

Proposed mechanism of antifungal action.

Experimental Protocols

The following are generalized protocols for assessing the in vitro antifungal activity of compounds like azelaic acid monoethyl ester. These methodologies are based on standard antifungal susceptibility testing procedures.

Agar (B569324) Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1]

Materials:

  • Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium

  • Azelaic acid monoethyl ester (or azelaic acid)

  • Solvent for the test compound (e.g., ethanol, DMSO)

  • Fungal inoculum (standardized to a specific concentration, e.g., 10^6 CFU/mL)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of twofold dilutions of the test compound.

  • Add a specific volume of each dilution to molten SDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including a solvent-only control.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Once solidified, inoculate the agar surface with a standardized suspension of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Agar_Dilution_Workflow Start Start: Prepare Fungal Inoculum & Test Compound Stock Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Mix_with_Agar Mix Dilutions with Molten Agar Prepare_Dilutions->Mix_with_Agar Pour_Plates Pour into Petri Dishes & Solidify Mix_with_Agar->Pour_Plates Inoculate Inoculate Plates with Fungal Suspension Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Observe for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the Agar Dilution Method.
Broth Microdilution Method

This is a quantitative method for determining the MIC of an antifungal agent in a liquid medium.

Materials:

  • RPMI-1640 medium or other suitable broth

  • Azelaic acid monoethyl ester (or azelaic acid)

  • Solvent for the test compound

  • Fungal inoculum (standardized)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial twofold dilutions of the test compound in the broth medium.

  • Add a standardized fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature and duration.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration that shows no visible growth or a significant reduction in turbidity compared to the growth control.

Formulation Considerations

The poor aqueous solubility of azelaic acid can limit its topical delivery. The monoethyl ester form is more lipophilic, which may enhance its penetration through the stratum corneum. Advanced formulations, such as liposomes and ethosomes, have been explored to improve the delivery of azelaic acid into the skin, potentially increasing its bioavailability and therapeutic efficacy.

Conclusion and Future Directions

Azelaic acid monoethyl ester holds promise as an antifungal agent, likely acting as a prodrug for the active compound, azelaic acid. While direct evidence of its antifungal spectrum and potency is currently limited, the established properties of azelaic acid suggest potential efficacy against a range of fungal pathogens, particularly dermatophytes.

Future research should focus on:

  • Determining the MIC values of azelaic acid monoethyl ester against a broader panel of clinically relevant fungi.

  • Elucidating the specific enzymatic pathways responsible for the hydrolysis of the monoethyl ester to azelaic acid in fungal cells and skin.

  • Conducting in vivo studies to evaluate the efficacy of topical formulations of azelaic acid monoethyl ester in treating fungal infections.

  • Further investigating the molecular targets of azelaic acid within the fungal cell to fully understand its mechanism of action.

A deeper understanding of these aspects will be crucial for the development of novel antifungal therapies based on azelaic acid and its derivatives.

References

Physicochemical Properties of C11 Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C11 fatty acid esters, specifically focusing on methyl, ethyl, propyl, and butyl undecanoates. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for formulation, characterization, and analysis. This document summarizes key quantitative data in structured tables, outlines experimental methodologies for property determination, and visualizes relevant pathways and workflows.

The following tables provide a consolidated summary of the key physicochemical properties of various C11 fatty acid esters. This data is essential for understanding their behavior in different chemical and biological systems.

Table 1: General Properties of C11 Fatty Acid Esters
Ester NameChemical FormulaMolecular Weight ( g/mol )CAS Number
Methyl UndecanoateC12H24O2200.32[1][2][3][4]1731-86-8[1][2][3][4]
Ethyl UndecanoateC13H26O2214.34[5][6]627-90-7[5][6]
Propyl UndecanoateC14H28O2228.37[7]7778-96-3
Butyl UndecanoateC15H30O2242.40[8][9]10580-24-2[8][9]
Table 2: Physical Properties of C11 Fatty Acid Esters
PropertyMethyl UndecanoateEthyl UndecanoatePropyl UndecanoateButyl Undecanoate
Boiling Point (°C) 246.2 at 760 mmHg[2]105 at 4 mmHg[6]270.3 (Predicted)290.3 at 760 mmHg[9]
Melting Point (°C) -10[2]---
Density (g/mL) 0.871 at 25 °C[2]0.859 at 25 °C0.864 (Predicted)0.866 at 25 °C[9]
Refractive Index (n20/D) 1.429[2]1.4281.435 (Predicted)1.437[9]
Flash Point (°C) 109.4[2]>110120.9 (Predicted)130[9]
Vapor Pressure (mmHg @ 25°C) 0.0275--0.00208[9]
Table 3: Solubility and Partitioning Properties of C11 Fatty Acid Esters
PropertyMethyl UndecanoateEthyl UndecanoatePropyl UndecanoateButyl Undecanoate
Water Solubility Insoluble[2]---
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[2]---
logP (Octanol-Water Partition Coefficient) 5.2[2][3]5.1[5]5.6[7]6.0[8]

Experimental Protocols

The determination of the physicochemical properties of fatty acid esters involves a range of established analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

This method is used to determine the purity and identify the fatty acid ester.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC-2010 Plus with a mass and FID detector).[10]

  • Column : A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., VertiBond 1701, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[10]

  • Carrier Gas : Helium.[10]

  • Temperature Program :

    • Initial oven temperature: 200 °C, hold for 20 minutes.

    • Ramp: Increase to 250 °C at a rate of 20 °C/min.[10]

    • Injector and detector temperature: 270 °C.[10]

  • Sample Preparation : The fatty acid ester sample is diluted in a suitable organic solvent (e.g., hexane (B92381) or chloroform) before injection.

Density Measurement

The density of the esters is typically determined using a hydrometer or a density meter.

  • Method : Based on ISO 3675:1998 standard.[10]

  • Apparatus : Hydrometer or an oscillating U-tube density meter.

  • Procedure :

    • The sample is equilibrated to a specific temperature (e.g., 15 °C or 25 °C).

    • The hydrometer is gently immersed in the liquid ester until it floats freely.

    • The density is read from the scale at the point where the surface of the liquid meets the hydrometer stem.

    • Measurements are typically performed in duplicate or triplicate to ensure accuracy.[10]

Viscosity Measurement

Kinematic viscosity is a key parameter, especially for applications involving fluid dynamics.

  • Method : Based on standard methods for determining kinematic viscosity.

  • Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath.

  • Procedure :

    • The viscometer is filled with the fatty acid ester sample.

    • The sample is allowed to equilibrate to the desired temperature (e.g., 40 °C or 100 °C).

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Saponification Value Determination

The saponification value is a measure of the average molecular weight of the fatty acid ester.

  • Method : Based on ISO 3657:2020 standard.[10]

  • Principle : The ester is saponified by refluxing with a known excess of alcoholic potassium hydroxide (B78521) (KOH). The unreacted KOH is then titrated with a standard solution of hydrochloric acid (HCl).

  • Procedure :

    • A weighed amount of the ester is mixed with a known volume of standardized alcoholic KOH solution.

    • The mixture is heated under reflux for a specified time (e.g., 30 minutes) to ensure complete saponification.[11]

    • After cooling, a few drops of an indicator (e.g., phenolphthalein) are added.

    • The excess KOH is titrated with a standardized HCl solution until the endpoint is reached.[11]

    • A blank titration is performed without the ester sample.

    • The saponification value is calculated based on the difference in the titration volumes between the blank and the sample.

Acid Value Determination

The acid value indicates the amount of free fatty acids present in the ester.

  • Method : Based on UNE EN 14104:2003 standard.[10]

  • Procedure :

    • A known weight of the ester is dissolved in a suitable solvent mixture (e.g., ethanol/ether).

    • The solution is titrated with a standardized solution of potassium hydroxide (KOH) using an indicator like phenolphthalein (B1677637) until a persistent pink color is observed.

    • The acid value is expressed as the milligrams of KOH required to neutralize the free fatty acids in one gram of the sample.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for C11 fatty acid esters are not extensively documented, the metabolic fate of the parent undecanoic acid is relevant. Undecanoic acid, a medium-chain fatty acid, is known to undergo fatty acid metabolism.[12] It has also been studied for its antifungal properties, where it can disrupt the cell membrane and interfere with metabolic processes of microorganisms.[13][14]

Fatty_Acid_Metabolism ester C11 Fatty Acid Ester hydrolysis Ester Hydrolysis (Lipases/Esterases) ester->hydrolysis undecanoic_acid Undecanoic Acid (C11 Fatty Acid) hydrolysis->undecanoic_acid activation Acyl-CoA Synthetase undecanoic_acid->activation undecanoyl_coa Undecanoyl-CoA activation->undecanoyl_coa beta_oxidation β-Oxidation Cycle undecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy

Caption: General metabolic pathway of a C11 fatty acid ester.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of C11 fatty acid esters.

Experimental_Workflow start Start: Synthesis reactants Undecanoic Acid + Alcohol (e.g., Methanol, Ethanol) start->reactants synthesis Esterification/ Transesterification purification Purification (e.g., Distillation, Chromatography) synthesis->purification reactants->synthesis characterization Physicochemical Characterization purification->characterization gcms GC-MS (Purity & Identity) characterization->gcms density Density Measurement characterization->density viscosity Viscosity Measurement characterization->viscosity spectroscopy Spectroscopic Analysis (FTIR, NMR) characterization->spectroscopy end End: Data Analysis gcms->end density->end viscosity->end spectroscopy->end

Caption: Experimental workflow for C11 fatty acid ester analysis.

References

Spectral Analysis of 9-Ethoxy-9-oxononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 9-Ethoxy-9-oxononanoic acid, a dicarboxylic acid monoester. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental methodologies, and a visualization of its synthetic pathway.

Compound Information

IUPAC Name This compound[1]
Synonyms Azelaic acid monoethyl ester, Ethyl hydrogen azelate, Monoethyl nonanedioate[1]
Molecular Formula C₁₁H₂₀O₄[2]
Molecular Weight 216.27 g/mol [1]
CAS Number 1593-55-1[2]

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative reference for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.0Singlet (broad)1H-COOH
4.12Quartet2H-OCH₂CH₃
2.35Triplet2H-CH₂COOH
2.28Triplet2H-CH₂COO-
1.55 - 1.65Multiplet4H-CH₂CH₂COO-, -CH₂CH₂COOH
1.25 - 1.35Multiplet6H-(CH₂)₃-
1.25Triplet3H-OCH₂CH₃
Table 2: ¹³C NMR Spectral Data (Predicted, H₂O)
Chemical Shift (ppm)Assignment
177.5-COOH
174.0-COO-
61.0-OCH₂CH₃
34.0-CH₂COO-
33.5-CH₂COOH
28.5-(CH₂)₅-
28.4-(CH₂)₅-
28.3-(CH₂)₅-
24.5-(CH₂)₅-
24.4-(CH₂)₅-
13.5-OCH₂CH₃
Table 3: Mass Spectrometry (GC-MS) Data
PropertyValue
Molecular Ion (M⁺) m/z 216.13
Major Fragment Ions (m/z) 152, 88, 55
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Absorption IntensityFunctional Group Assignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid)[3]
2920-2850StrongC-H stretch (Alkyl)
1735-1750StrongC=O stretch (Ester)[3]
1700-1725StrongC=O stretch (Carboxylic acid)
1200-1300StrongC-O stretch (Ester and Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. The sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard for chemical shift referencing. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation. For GC-MS analysis, the sample is first derivatized to increase its volatility. A common method involves silylation, where the carboxylic acid proton is replaced by a trimethylsilyl (B98337) (TMS) group. The derivatized sample is then injected into the GC, and electron ionization (EI) is used to generate fragments for mass analysis.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

Synthetic Workflow

This compound can be synthesized through the Fischer esterification of 9-oxononanoic acid. This process provides a straightforward method for the preparation of the monoester.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 9_Oxononanoic_Acid 9-Oxononanoic Acid Esterification Fischer Esterification (Acid Catalyst, Heat) 9_Oxononanoic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification 9_Ethoxy_9_oxononanoic_Acid This compound Esterification->9_Ethoxy_9_oxononanoic_Acid

Caption: Synthesis of this compound.

Biosynthetic Pathway of Precursor

The precursor, 9-oxononanoic acid, can be synthesized from linoleic acid through a two-step enzymatic process, highlighting a green chemistry approach to obtaining this intermediate.[4][5]

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid Enzyme1 9S-Lipoxygenase (9S-LOX) Linoleic_Acid->Enzyme1 Intermediate 9(S)-Hydroperoxyoctadeca- 10,12-dienoic acid (9-HPODE) Enzyme1->Intermediate O₂ Enzyme2 Hydroperoxide Lyase (HPL) Intermediate->Enzyme2 9_Oxononanoic_Acid 9-Oxononanoic Acid Enzyme2->9_Oxononanoic_Acid

Caption: Biosynthesis of 9-oxononanoic acid.

References

Commercial suppliers of 9-Ethoxy-9-oxononanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Commercial Suppliers of 9-Ethoxy-9-oxononanoic Acid for Researchers and Drug Development Professionals.

This guide provides an overview of commercial suppliers for this compound (CAS Number: 1593-55-1), a C11 fatty acid derivative. This compound is also commonly known by synonyms such as Azelaic Acid Monoethyl Ester, Monoethyl nonanedioate, and ethyl hydrogen azelate.[1][2][3] It has a molecular formula of C₁₁H₂₀O₄ and a molecular weight of approximately 216.27 g/mol .[2][3][4] The chemical is noted for its carboxylic acid group, which can be reacted with primary amines to form stable amide bonds, and it has been studied for its antifungal activity against Cladosporium herbarum.[5]

Commercial Supplier Overview

For researchers and professionals in drug development, sourcing high-purity chemical compounds is a critical first step. The following table summarizes key information about various commercial suppliers of this compound.

SupplierProduct Name(s)CAS No.Notes / Offered Services
ChemScene This compound1593-55-1Offers purity of ≥98%. Provides services including custom synthesis, commercial production, and process optimization.[4]
MedChemExpress (MCE) This compound1593-55-1Marketed as a biochemical assay reagent for research use only.[5]
Santa Cruz Biotechnology (SCBT) Azelaic Acid Monoethyl Ester1593-55-1Describes the product as a novel C-11 epoxy fatty acid.[3]
Simson Pharma Limited Azelaic Acid Monoethyl Ester1593-55-1A manufacturer and exporter providing a Certificate of Analysis with their products.[6]
CHEMLYTE SOLUTIONS CO.,LTD Azelaic Acid Monoethyl Ester1593-55-1A China-based manufactory listed on the ECHEMI platform, offering industrial grade product.[1]
Chemicea Pharmaceuticals Azelaic Acid Monoethyl Ester1593-55-1Lists the chemical name as this compound.[7]
Veeprho Research Inc. Azelaic Acid Monoethyl Ester1593-55-1Based in New Jersey, USA, and accepts purchase orders from pre-approved clients.[8]
BLD Pharm This compound1593-55-1Provides access to documentation such as NMR, HPLC, and LC-MS for the compound.[9]

Methodologies and Experimental Protocols

Detailed experimental protocols and specific biological signaling pathways related to this compound are not typically provided by commercial chemical suppliers. This information is generally found within peer-reviewed scientific literature, application notes from life science companies, or patents. The suppliers listed focus on providing the chemical compound with verified purity and identity, accompanied by documentation such as a Certificate of Analysis and Safety Data Sheets (SDS).

Logical Workflow for Chemical Procurement

The process of acquiring a research chemical involves several key stages, from initial identification to laboratory use. The following diagram illustrates a typical procurement workflow for a research setting.

G cluster_plan Planning & Identification cluster_source Sourcing & Vetting cluster_procure Procurement & Logistics cluster_use Laboratory Use A Identify Chemical Need (e.g., this compound) B Find CAS Number (1593-55-1) A->B C Search for Suppliers (Using CAS No. & Name) B->C Initiate Sourcing D Compare Suppliers (Purity, Quantity, Price, Lead Time) C->D E Request Quotation & Verify Specifications (CoA) D->E F Issue Purchase Order (PO) E->F Select Supplier G Receive Shipment & Verify Compound Integrity F->G H Log into Chemical Inventory G->H I Store Compound per SDS H->I Ready for Research J Prepare for Experiment I->J

Caption: A generalized workflow for procuring research-grade chemicals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Ethoxy-9-oxononanoic Acid: Safety, Handling, and Experimental Protocols

Introduction

This compound, also known as Azelaic acid monoethyl ester, is a C11 fatty acid derivative with an ethyl ester at one end and a carboxylic acid at the other.[1] This bifunctional molecule holds potential for various applications in research and development, including as a building block in organic synthesis and for its potential biological activities. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties are sourced from comprehensive databases and provide essential information for experimental design and handling.

PropertyValueSource
CAS Number 1593-55-1[2][3][4]
Molecular Formula C₁₁H₂₀O₄[2][3]
Molecular Weight 216.27 g/mol [2][3]
IUPAC Name This compound[3][4]
Synonyms Azelaic acid monoethyl ester, Monoethyl nonanedioate, Ethyl hydrogen azelate[1][3]
Physical Form Solid or semi-solid or liquid[4]
Purity ≥95% - ≥98%[2][4]
XLogP3 2.3[3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 9[2]
Topological Polar Surface Area 63.6 Ų[2]
InChI Key MTRYLAXNDGUFAK-UHFFFAOYSA-N[3][4]
SMILES CCOC(=O)CCCCCCCC(=O)O[2][3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following table summarizes the available safety information, including GHS classifications and precautionary statements.

Safety InformationDetailsSource
Pictograms GHS07 (Exclamation mark)[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant.[4]
Storage Sealed in dry, 2-8°C.[4]
Shipping Temperature Room temperature in continental US; may vary elsewhere.[1][2]

First Aid Measures:

  • General advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.

  • If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of its precursor, 9-oxononanoic acid. The following sections detail the synthesis of 9-oxononanoic acid and its subsequent conversion to the ethyl ester.

Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

This method utilizes a two-step, one-pot enzymatic cascade.[6][7][8]

Methodology:

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.[9]

  • First Enzymatic Step: Add 9S-lipoxygenase (9S-LOX) to the solution to initiate the reaction. The enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).[6][9]

  • Second Enzymatic Step: Following the formation of 9-HPODE, introduce hydroperoxide lyase (HPL). This enzyme cleaves the hydroperoxide, yielding 9-oxononanoic acid. For optimal results, the enzymes should be added successively.[6][8][9]

  • Extraction: Extract the 9-oxononanoic acid from the aqueous solution using a suitable organic solvent. This one-pot process has been reported to achieve a yield of 73%.[6][8]

Enzymatic_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Cleavage Linoleic_Acid Linoleic Acid 9_HPODE 9(S)-hydroperoxyoctadeca- 10,12-dienoic acid (9-HPODE) Linoleic_Acid->9_HPODE O₂ 9S_LOX 9S-Lipoxygenase (9S-LOX) 9S_LOX->Linoleic_Acid 9_ONA 9-Oxononanoic Acid 9_HPODE->9_ONA Cleavage HPL Hydroperoxide Lyase (HPL) HPL->9_HPODE

Enzymatic synthesis of 9-oxononanoic acid.
Fischer Esterification to this compound

The extracted 9-oxononanoic acid can be converted to its ethyl ester via Fischer esterification.[8]

Methodology:

  • Reaction Setup: Dissolve the extracted 9-oxononanoic acid in an excess of ethanol (B145695).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reaction: Heat the mixture at reflux for several hours.

  • Workup: After cooling, neutralize the acid catalyst and remove the excess ethanol under reduced pressure.

  • Purification: Purify the resulting this compound by distillation or column chromatography.

Fischer_Esterification 9_ONA 9-Oxononanoic Acid Product This compound 9_ONA->Product Ethanol Ethanol (excess) Ethanol->Product Acid_Catalyst Strong Acid (e.g., H₂SO₄) Acid_Catalyst->9_ONA Ozonolysis_Synthesis Ethyl_Oleate Ethyl Oleate Product This compound Ethyl_Oleate->Product Cleavage of C9 double bond Ozone 1. Ozone (O₃) Ozone->Ethyl_Oleate Workup 2. Oxidative/Reductive Workup Workup->Product

References

Methodological & Application

Application Note: Synthesis of 9-Ethoxy-9-oxononanoic Acid from Ethyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 9-ethoxy-9-oxononanoic acid, the monoethyl ester of azelaic acid, from the renewable feedstock ethyl oleate (B1233923). The primary method detailed is the oxidative cleavage of the carbon-carbon double bond in ethyl oleate via ozonolysis, followed by an oxidative workup. This process yields this compound and pelargonic acid as the major products. This application note is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, expected outcomes, and relevant data.

Introduction

This compound, also known as monoethyl azelate, is a derivative of azelaic acid, a naturally occurring C9 dicarboxylic acid. Azelaic acid and its esters are valuable bifunctional molecules used as building blocks in the synthesis of polymers, plasticizers, lubricants, and are of significant interest in pharmaceuticals and cosmetics for treating skin conditions like acne and rosacea.[1][2][3] The synthesis of its monoester derivatives is crucial for applications requiring modified solubility and reactivity, such as in the development of novel drug delivery systems or specialty polymers.[4]

The most common industrial route to produce azelaic acid is through the oxidative cleavage of oleic acid.[5][6] This protocol adapts this well-established method to synthesize this compound directly from ethyl oleate, the ethyl ester of oleic acid. The key transformation is the ozonolysis of the C9 double bond, which cleaves the molecule into two nine-carbon fragments.[7]

Synthesis Pathway Overview

The synthesis of this compound from ethyl oleate is a two-stage process.

  • Ozonolysis: Ethyl oleate is dissolved in a suitable solvent and cooled to a low temperature (typically -78°C). A stream of ozone gas is then passed through the solution. The ozone reacts with the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.

  • Oxidative Workup: The ozonide intermediate is then treated with an oxidizing agent, most commonly hydrogen peroxide. This step cleaves the ozonide and oxidizes the terminal aldehyde of one fragment to a carboxylic acid, yielding the desired this compound. The other fragment, which is already an aldehyde, is oxidized to pelargonic acid (nonanoic acid).

An alternative, non-ozonolysis pathway involves a two-step oxidative cleavage using hydrogen peroxide with a tungsten-based catalyst.[8]

Experimental Protocols

Protocol 1: Synthesis via Ozonolysis

This protocol is adapted from established procedures for the ozonolysis of oleic acid and its methyl ester.[9][10]

Materials and Equipment:

  • Ethyl oleate (≥98%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrogen peroxide (30% solution in H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ozone generator

  • Three-neck round-bottom flask equipped with a gas dispersion tube and a gas outlet

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: Set up a 500 mL three-neck round-bottom flask with a magnetic stir bar. Equip the flask with a gas inlet tube extending below the solvent surface and a gas outlet connected to a trap (e.g., containing potassium iodide solution to quench excess ozone).

  • Dissolution: Dissolve ethyl oleate (e.g., 10 g, ~32 mmol) in 200 mL of a 1:1 mixture of anhydrous dichloromethane and methanol.

  • Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Begin stirring the solution and bubble ozone gas through it from the ozone generator. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot disappears. A faint blue color in the solution indicates an excess of ozone.[9]

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with oxygen or nitrogen gas for 15-20 minutes to remove all residual ozone.

  • Oxidative Workup: While keeping the solution cool, slowly add 30% hydrogen peroxide (e.g., 15 mL) to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir overnight.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of this compound and ethyl pelargonate, is purified by silica gel column chromatography to isolate the desired product.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

The following data is based on analogous ozonolysis reactions of oleic acid esters.[10] Actual results may vary depending on the precise reaction conditions and scale.

ParameterValueReference
Starting MaterialEthyl Oleate-
SolventDichloromethane / Hexane or Acetic Acid[10]
Ozonolysis Temperature-78°C to 13°C[9][10]
Workup ReagentHydrogen Peroxide / O₂[10]
Typical Yield75-85%[10]
Product Purity (post-purification)≥96%[10]
Table 2: Spectroscopic Data for Azelaic Acid Monoesters

The following table provides expected spectroscopic data for a representative azelaic acid monoester (monomethyl ester), which is structurally very similar to the target compound.[11]

Compound ¹H NMR Data (δ, ppm) Assignment
Azelaic Acid Monomethyl Ester3.67 (s, 3H)-OCH₃
2.35 (t, 2H)-CH₂COOH
2.30 (t, 2H)-CH₂COOCH₃
1.55-1.65 (m, 4H)-CH₂CH₂COO-, -CH₂CH₂COOH
1.25-1.35 (m, 6H)-(CH₂)₃-

Note: For this compound, the methyl singlet at 3.67 ppm would be replaced by a quartet around 4.1 ppm (-OCH₂CH₃) and a triplet around 1.25 ppm (-OCH₂CH₃).

Visualizations

Experimental Workflow Diagram

G start Start: Ethyl Oleate n1 Cool to -78°C start->n1 Dissolve in DCM/MeOH process process purification purification product Final Product: This compound n2 Ozonolysis Reaction n1->n2 Bubble O₃ gas n3 Add H₂O₂ n2->n3 Purge with N₂/O₂ n4 Oxidative Workup n3->n4 Stir overnight n5 Dry & Concentrate n4->n5 Aqueous Extraction n6 n6 n5->n6 Column Chromatography n6->product

References

Application Notes and Protocols for the Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Oxononanoic acid is a valuable bifunctional molecule with applications in the synthesis of polymers, fragrances, and pharmaceuticals. Traditional chemical synthesis routes often require harsh conditions and can lead to the formation of undesirable byproducts. The enzymatic synthesis of 9-oxononanoic acid from renewable resources like linoleic acid presents a green and highly specific alternative. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 9-oxononanoic acid using a sequential, one-pot reaction involving 9S-lipoxygenase (9S-LOX) and 9/13-hydroperoxide lyase (9/13-HPL).

Principle of the Method

The synthesis is a two-step enzymatic cascade. In the first step, 9S-lipoxygenase from Solanum tuberosum (St-LOX1) catalyzes the regio- and stereospecific dioxygenation of linoleic acid to produce 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). In the second step, 9/13-hydroperoxide lyase from Cucumis melo (Cm-9/13HPL) cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid and a C9-aldehyde byproduct.[1] For optimal yield, the enzymes are added sequentially.

Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of 9-oxononanoic acid from linoleic acid.

ParameterValueReference
SubstrateLinoleic Acid[1]
Enzymes9S-Lipoxygenase (Solanum tuberosum), 9/13-Hydroperoxide Lyase (Cucumis melo)[1]
Intermediate9S-hydroperoxy-octadecadienoic acid (9S-HPODE)[1]
Final Product9-Oxononanoic Acid[1]
Reaction TypeSequential, one-pot[1]
Overall Yield73%[1]
Optimal pH (overall conversion)~7.5[2]
Optimal pH (9-HPL activity)6.5

Experimental Protocols

Materials and Reagents
  • Linoleic Acid (≥99%)

  • 9S-Lipoxygenase (St-LOX1) from Solanum tuberosum

  • 9/13-Hydroperoxide Lyase (Cm-9/13HPL) from Cucumis melo

  • Sodium Phosphate Buffer (50 mM, pH 6.5)

  • Boric Acid Buffer (0.2 M, pH 7.5)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., deuterated 9-oxononanoic acid)

Protocol 1: Enzymatic Synthesis of 9-Oxononanoic Acid

This protocol describes the sequential, one-pot enzymatic synthesis of 9-oxononanoic acid from linoleic acid.

  • Substrate Preparation: Prepare a stock solution of linoleic acid in a minimal amount of ethanol.

  • Lipoxygenase Reaction:

    • In a reaction vessel, add 0.2 M boric acid buffer (pH 7.5).

    • Add the linoleic acid stock solution to the buffer with gentle stirring to the desired final concentration.

    • Initiate the reaction by adding 9S-lipoxygenase.

    • Incubate the reaction mixture at room temperature with gentle agitation and exposure to air (or under an oxygen atmosphere) for a predetermined time to allow for the formation of 9S-HPODE.

  • Hydroperoxide Lyase Reaction:

    • After the lipoxygenase reaction, adjust the pH of the reaction mixture to 6.5 using a suitable buffer (e.g., sodium phosphate).

    • Add 9/13-hydroperoxide lyase to the reaction mixture.

    • Continue the incubation at room temperature with gentle agitation to allow for the cleavage of 9S-HPODE to 9-oxononanoic acid.

  • Reaction Termination: Stop the reaction by adding a sufficient amount of a denaturing agent, such as a low pH buffer or an organic solvent like ethyl acetate.

Protocol 2: Extraction and Purification of 9-Oxononanoic Acid

This protocol outlines the procedure for extracting and purifying 9-oxononanoic acid from the reaction mixture.

  • Extraction:

    • Acidify the reaction mixture to approximately pH 3 with a suitable acid (e.g., HCl).

    • Transfer the mixture to a separatory funnel and extract the 9-oxononanoic acid with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • For higher purity, the crude 9-oxononanoic acid can be purified by silica gel column chromatography.

    • Use a gradient of hexane and ethyl acetate as the mobile phase to elute the product.

Protocol 3: GC-MS Analysis of 9-Oxononanoic Acid

This protocol provides a general method for the qualitative and quantitative analysis of 9-oxononanoic acid.

  • Derivatization:

    • To a dried aliquot of the purified sample or a standard, add a known amount of an internal standard.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60°C for 30 minutes.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Create a standard curve by derivatizing and analyzing known concentrations of 9-oxononanoic acid with a fixed amount of the internal standard.

Visualizations

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Lipoxygenase Reaction cluster_step2 Step 2: Hydroperoxide Lyase Reaction cluster_downstream Downstream Processing LA Linoleic Acid HPODE 9S-HPODE (Intermediate) LA->HPODE O2 pH ~7.5 LOX 9S-Lipoxygenase (Solanum tuberosum) LOX->HPODE HPL 9/13-Hydroperoxide Lyase (Cucumis melo) ONA 9-Oxononanoic Acid (Product) HPL->ONA Extraction Extraction ONA->Extraction Byproduct C9-Aldehyde (Byproduct) Byproduct->Extraction HPODE_2->ONA pH ~6.5 HPODE_2->Byproduct Purification Purification Extraction->Purification Analysis GC-MS Analysis Purification->Analysis

Caption: Experimental workflow for the enzymatic synthesis of 9-oxononanoic acid.

Signaling_Pathway cluster_synthesis Enzymatic Synthesis Pathway LinoleicAcid Linoleic Acid Lipoxygenase 9S-Lipoxygenase LinoleicAcid->Lipoxygenase HPODE 9S-Hydroperoxy- octadecadienoic Acid Lipoxygenase->HPODE HydroperoxideLyase 9/13-Hydroperoxide Lyase HPODE->HydroperoxideLyase OxononanoicAcid 9-Oxononanoic Acid HydroperoxideLyase->OxononanoicAcid C9Aldehyde C9-Aldehyde HydroperoxideLyase->C9Aldehyde

Caption: Enzymatic cascade for the synthesis of 9-oxononanoic acid.

References

Synthesis of Ethyl 9-Oxononanoate via Ozonolysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 9-oxononanoate (B1257084) from ethyl oleate (B1233923) using ozonolysis with a reductive workup. Ethyl 9-oxononanoate is a valuable bifunctional molecule, featuring both an aldehyde and an ester, which serves as a versatile intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the double bonds of unsaturated compounds, such as alkenes and alkynes. The outcome of the reaction is dependent on the workup conditions employed. A reductive workup, the focus of this protocol, yields aldehydes and/or ketones, whereas an oxidative workup produces carboxylic acids and/or ketones. The synthesis of ethyl 9-oxononanoate from the readily available and renewable starting material, ethyl oleate, is a common application of this methodology.[1]

Reaction Principle

The ozonolysis of ethyl oleate proceeds through a two-step mechanism. Initially, ozone reacts with the carbon-carbon double bond of ethyl oleate to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). In the second step, a reductive workup with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS), cleaves the secondary ozonide to yield the desired ethyl 9-oxononanoate and nonanal (B32974) as a byproduct. The dimethyl sulfide is oxidized to dimethyl sulfoxide (B87167) (DMSO) in the process.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of ethyl 9-oxononanoate via reductive ozonolysis of ethyl oleate. Please note that yields can vary based on the precise control of reaction conditions.

ParameterValueReference
Starting MaterialEthyl Oleate[1]
Key ReagentsOzone (O₃), Dimethyl Sulfide (DMS)[1]
SolventDichloromethane (B109758) (CH₂Cl₂) or Methanol (MeOH)[4][5]
Reaction Temperature-78 °C to room temperature[5]
Overall Yield~60-70% (estimated)[5]
Purity of Crude ProductModerate to High[5]
Purity (analogous methyl esters)>96%[1]

Experimental Protocol: Reductive Ozonolysis of Ethyl Oleate

This protocol is adapted from established procedures for the ozonolysis of oleic acid esters.[5]

Materials:

  • Ethyl oleate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dimethyl sulfide (DMS)

  • Ozone (generated from an ozone generator)

  • Dry ice/acetone bath

  • Nitrogen or oxygen gas

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) (for chromatography)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve ethyl oleate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. A typical concentration is a 0.1 to 1 M solution.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis:

    • Bubble a stream of ozone-enriched oxygen through the cooled solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting material is no longer visible. Alternatively, the reaction can be monitored for the appearance of a persistent blue color, which indicates an excess of ozone in the solution.[1][4]

    • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen gas for 10-15 minutes to remove any residual ozone.

  • Reductive Workup:

    • To the cold solution, add dimethyl sulfide (DMS, 1.5 - 2 equivalents) dropwise.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring. This process can take several hours.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue contains the crude ethyl 9-oxononanoate and dimethyl sulfoxide (DMSO).

    • Purify the crude product by column chromatography on silica gel.[5]

    • Elute the column with a gradient of ethyl acetate in hexanes to separate the product from non-polar byproducts and DMSO.

Spectroscopic Data for Ethyl 9-Oxononanoate

The following table summarizes the predicted and reported spectroscopic data for the characterization of ethyl 9-oxononanoate.

Spectroscopic Technique Data
¹H NMR (CDCl₃)δ 9.76 (t, 1H, -CHO), 4.12 (q, 2H, -OCH₂CH₃), 2.42 (t, 2H, -CH₂CHO), 2.28 (t, 2H, -CH₂COO-), 1.55-1.65 (m, 4H), 1.25-1.35 (m, 6H), 1.25 (t, 3H, -OCH₂CH₃)[6]
¹³C NMR (predicted)δ 202.9 (-CHO), 173.8 (-COO-), 60.3 (-OCH₂-), 43.9, 34.1, 29.0, 28.9, 24.9, 22.0, 14.2 (-CH₃)
IR (Infrared) ~2720 cm⁻¹ (aldehyde C-H stretch), ~1735 cm⁻¹ (ester C=O stretch), ~1725 cm⁻¹ (aldehyde C=O stretch)
Mass Spectrometry (MS) C₁₁H₂₀O₃, Mol. Wt.: 200.27 g/mol

Mandatory Visualizations

Ozonolysis_Workflow A Dissolve Ethyl Oleate in Dichloromethane B Cool to -78 °C A->B C Bubble Ozone (O₃) through solution B->C D Monitor reaction by TLC or color change C->D E Purge with N₂ or O₂ to remove excess O₃ D->E F Add Dimethyl Sulfide (DMS) (Reductive Workup) E->F G Warm to Room Temperature F->G H Solvent Removal (Rotary Evaporation) G->H I Purification by Column Chromatography H->I J Ethyl 9-Oxononanoate (Pure Product) I->J

Caption: Experimental workflow for the synthesis of ethyl 9-oxononanoate.

Ozonolysis_Mechanism cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Reductive Workup ethyl_oleate Ethyl Oleate molozonide Primary Ozonide (Molozonide) ethyl_oleate->molozonide + O₃ ozone Ozone (O₃) ozonide Secondary Ozonide molozonide->ozonide Rearrangement ozonide_workup Secondary Ozonide dms Dimethyl Sulfide (DMS) products Ethyl 9-Oxononanoate + Nonanal dms_oxidation DMS dmso Dimethyl Sulfoxide (DMSO) ozonide_workup->products + DMS dms_oxidation->dmso Oxidation

Caption: Reaction mechanism for the synthesis of ethyl 9-oxononanoate.

Safety Precautions

  • Ozone is a toxic and powerful oxidizing agent. The reaction should be carried out in a well-ventilated fume hood.

  • Ozonides can be explosive, especially when concentrated. Do not isolate the ozonide intermediate. The reductive workup should be performed at low temperatures.

  • Dimethyl sulfide is volatile and has a strong, unpleasant odor. Handle it in a fume hood.

  • The dry ice/acetone bath is extremely cold and can cause severe burns upon contact with skin. Wear appropriate personal protective equipment (PPE), including cryogenic gloves.

References

Application Notes and Protocols for the Fischer Esterification of 9-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 9-oxononanoate (B1257084) via the Fischer esterification of 9-oxononanoic acid. The Fischer esterification is a reliable and scalable method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4] This protocol outlines the use of common acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1] Additionally, it addresses key reaction parameters, purification procedures, and characterization of the final product. The presence of a ketone functional group in 9-oxononanoic acid requires careful consideration of reaction conditions to avoid potential side reactions.

Introduction

9-Oxononanoic acid is a bifunctional molecule containing both a carboxylic acid and a ketone, making it a valuable building block in the synthesis of various organic compounds, including polymers and pharmaceutical intermediates.[5] The esterification of the carboxylic acid moiety is a common transformation to modify its reactivity and physical properties. The resulting product, methyl 9-oxononanoate, is an organic ester that can be used as a pharmaceutical intermediate.[5]

The Fischer esterification is an equilibrium-controlled reaction.[2][3] To drive the reaction towards the formation of the ester, it is typically conducted using a large excess of the alcohol, which also often serves as the solvent.[1][2][3] The removal of water as it is formed can also be employed to shift the equilibrium to favor the product.[2][4]

Reaction Mechanism and Considerations

The Fischer esterification proceeds via a series of reversible steps. Initially, the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of water to yield the ester.[1][2][4]

A key consideration for the esterification of 9-oxononanoic acid is the presence of the ketone carbonyl group. While generally less reactive than the carboxylic acid under these conditions, there is a theoretical possibility of side reactions, such as acetal (B89532) formation with the alcohol, particularly under prolonged reaction times or with highly active catalysts. However, the esterification of the carboxylic acid is typically faster and the predominant reaction.

Experimental Protocols

Materials and Equipment
  • 9-Oxononanoic acid (purity ≥98%)

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • FT-IR spectrometer

Protocol 1: Sulfuric Acid Catalyzed Esterification
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 9-oxononanoic acid (1.0 eq) in anhydrous methanol (10-20 fold molar excess).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 9-oxononanoate.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification
  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, combine 9-oxononanoic acid (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Solvent Addition: Add anhydrous methanol (10-20 fold molar excess).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. Reaction times are typically in the range of 6-12 hours.

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Fischer esterification of 9-oxononanoic acid based on analogous reactions with other keto acids.[6][7]

Table 1: Reaction Parameters for the Synthesis of Methyl 9-Oxononanoate

ParameterSulfuric Acidp-Toluenesulfonic Acid
Catalyst Loading (mol%) 5 - 1010 - 20
Solvent MethanolMethanol
Temperature (°C) 65 (Reflux)65 (Reflux)
Reaction Time (h) 4 - 86 - 12
Typical Yield (%) 85 - 9580 - 90

Table 2: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
9-Oxononanoic acid C₉H₁₆O₃172.22Solid
Methyl 9-oxononanoate C₁₀H₁₈O₃186.25Liquid[5]

Visualizations

Fischer_Esterification_Workflow Experimental Workflow for Fischer Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 9-oxononanoic acid in methanol add_catalyst Add acid catalyst (H₂SO₄ or p-TSA) start->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool evaporate Remove excess methanol cool->evaporate dissolve Dissolve in ethyl acetate evaporate->dissolve wash Wash with NaHCO₃ and brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify characterize Characterize by NMR and FT-IR purify->characterize

Caption: Workflow for the synthesis of methyl 9-oxononanoate.

Caption: Overall reaction for the Fischer esterification.

Troubleshooting

  • Low Yield:

    • Ensure the use of anhydrous methanol and a dry reaction flask, as water can shift the equilibrium back to the starting materials.

    • Increase the reaction time or the amount of catalyst.

    • Ensure efficient stirring.

  • Incomplete Reaction:

    • Verify the purity of the starting material.

    • Increase the molar excess of methanol.

  • Presence of Side Products:

    • If acetal formation is suspected, reduce the reaction time or catalyst loading.

    • Purification by column chromatography should effectively separate the desired ester from any potential byproducts.

Safety Precautions

  • Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic; all manipulations should be performed in a well-ventilated fume hood.

  • The reaction should be heated using a heating mantle or oil bath to avoid open flames.

  • Standard laboratory safety procedures should be followed at all times.

References

Application Notes & Protocols for the Analytical Determination of 9-Ethoxy-9-oxononanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Ethoxy-9-oxononanoic acid is a dicarboxylic acid monoester that plays a role in various biochemical pathways and has potential applications in drug development and as a biomarker. Accurate and sensitive quantification of this analyte is crucial for its study and application. These application notes provide detailed protocols for the analytical determination of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, and instrumental analysis.

Analytical Methodologies Overview

The primary recommended techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with UV or Mass Spectrometry detection (HPLC-UV/MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode. Due to the carboxylic acid group, derivatization is often required to improve volatility and chromatographic peak shape.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of less volatile compounds. Reversed-phase chromatography is the most common approach. Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

Sample Preparation Protocols

Effective sample preparation is critical for accurate quantification and to minimize matrix interference. The two primary methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general method for the extraction of moderately polar compounds from aqueous matrices.

Materials:

  • Sample (e.g., plasma, urine, cell culture media)

  • Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Acidification: To a 1 mL sample in a centrifuge tube, add 5 µL of the internal standard solution. Acidify the sample to pH 3-4 with 1M HCl to ensure the carboxylic acid group is protonated.

  • Extraction: Add 3 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times, combining the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for HPLC or derivatization agent for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to LLE, which is particularly beneficial for complex matrices.[1][2][3]

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of sample, add 5 µL of the internal standard solution.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for subsequent analysis.

SPE_Workflow Sample Sample + Internal Standard Load Load Sample Sample->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Waste2 Waste Condition->Waste2 Conditioning Solvents Wash Wash Cartridge (5% Methanol/Water) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Waste1 Waste Wash->Waste1 Polar Interferences Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute GCMS_Analysis_Workflow start Prepared Sample Extract derivatization Derivatization (Methyl Esterification) start->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection data_analysis Data Analysis (Quantification) detection->data_analysis

References

Application Note: GC-MS Analysis of 9-Ethoxy-9-oxononanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 9-Ethoxy-9-oxononanoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the target analyte, a derivatization step is essential to improve its chromatographic behavior. This document outlines a robust silylation method, along with the necessary sample preparation, GC-MS parameters, and data analysis workflows. The provided methodologies are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, also known as azelaic acid monoethyl ester, is a dicarboxylic acid monoester that finds applications in various industries, including as a plasticizer, in lubricants, and as an intermediate in chemical synthesis.[1] Accurate and reliable quantification of this compound and its derivatives is crucial for quality control, formulation development, and stability testing.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the presence of a free carboxylic acid group in this compound makes it non-volatile and prone to thermal degradation, necessitating a derivatization step to enhance its volatility and thermal stability for GC-MS analysis.[2][3]

This application note details a comprehensive GC-MS method for the analysis of this compound, focusing on a silylation derivatization approach using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a common and effective method for derivatizing carboxylic acids, replacing the active proton with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and improving chromatographic peak shape.[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest. The following is a general liquid-liquid extraction (LLE) protocol suitable for isolating this compound from a liquid matrix.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate, anhydrous

  • Vortex mixer

  • Centrifuge

  • Glass vials

Protocol:

  • To 1 mL of the liquid sample in a glass vial, add 1 mL of dichloromethane.

  • Acidify the aqueous phase to pH 2-3 by adding 1M HCl dropwise. This ensures that the carboxylic acid is in its protonated form, enhancing its solubility in the organic solvent.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic layer.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean glass vial.

  • Repeat the extraction (steps 1-5) with a fresh 1 mL portion of DCM and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

Derivatization Protocol (Silylation)

To increase the volatility of this compound for GC-MS analysis, the carboxylic acid group is derivatized to its trimethylsilyl (TMS) ester.

Materials:

  • Dried sample extract from the sample preparation step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile, anhydrous

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • To the 100 µL concentrated sample extract in a GC vial insert, add 50 µL of anhydrous pyridine or acetonitrile.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the silylated this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-500

  • Solvent Delay: 5 minutes

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of silylated this compound.

Table 1: Compound Information

Compound NameSynonymMolecular FormulaMolecular Weight ( g/mol )
This compoundAzelaic acid monoethyl esterC₁₁H₂₀O₄216.27
Trimethylsilyl 9-ethoxy-9-oxononanoate-C₁₄H₂₈O₄Si288.45

Table 2: Expected GC-MS Data

DerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
Trimethylsilyl 9-ethoxy-9-oxononanoate12 - 15273 (M-15), 217, 171, 147, 73

Note: The expected retention time is an estimate and may vary depending on the specific instrument and conditions used. The key mass fragments are based on the expected fragmentation pattern of the TMS-derivatized compound.

Table 3: Mass Spectrum of this compound (Underivatized - for reference)

m/zRelative Abundance
55100%
7385%
8370%
10160%
12940%
17120%
19910%
216 (M+)5%

Source: NIST Mass Spectrometry Data Center

Visualizations

The following diagrams illustrate the key processes and relationships in the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

signaling_pathway Analyte This compound (Non-volatile) Derivatization Derivatization (Silylation) Analyte->Derivatization Derivative TMS-ester Derivative (Volatile) Derivatization->Derivative GC_Separation Gas Chromatographic Separation Derivative->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Logical flow of the analytical process.

Caption: Relationship between derivatization and analyte properties.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound and its derivatives. The described silylation protocol effectively enhances the volatility of the analyte, enabling robust and reproducible chromatographic separation and mass spectrometric detection. The provided GC-MS parameters and expected data will serve as a valuable starting point for method development and validation in various research and industrial settings. Researchers are encouraged to optimize the sample preparation and instrument conditions based on their specific matrix and analytical requirements.

References

Application Note: Quantification of 9-Oxononanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-oxononanoic acid (9-ONA) in human plasma. 9-Oxononanoic acid, a lipid peroxidation product of linoleic acid, is implicated in inflammatory pathways and platelet aggregation, making its accurate measurement crucial for researchers in drug development and clinical research. The described protocol employs a straightforward protein precipitation and liquid-liquid extraction procedure, followed by analysis using a triple quadrupole mass spectrometer. This method provides the necessary sensitivity and specificity for the quantification of 9-ONA in a complex biological matrix.

Introduction

9-Oxononanoic acid (9-ONA) is a nine-carbon saturated fatty acid containing both a terminal carboxylic acid and a terminal aldehyde group. It is a major product of the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in cellular membranes.[1][2] Emerging research has highlighted the biological significance of 9-ONA. It has been shown to be an inducer of the arachidonate (B1239269) cascade by stimulating the activity of phospholipase A2 (PLA₂), a key enzyme in the pathway.[1][2] This stimulation leads to the production of thromboxane (B8750289) A₂ (TxA₂), a potent promoter of platelet aggregation.[1][2] Given its role in these physiological processes, 9-ONA is a person of interest in studies related to thrombosis, atherosclerosis, and other inflammatory conditions.[2][3] Accurate and reliable quantification of 9-ONA in biological matrices such as plasma is therefore essential for understanding its pathophysiological roles and for the development of potential therapeutic interventions.

This application note provides a detailed protocol for the extraction and quantification of 9-ONA from human plasma using LC-MS/MS. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible assay.

Signaling Pathway of 9-Oxononanoic Acid

9_Oxononanoic_Acid_Signaling_Pathway Linoleic_Acid Linoleic Acid Lipid_Peroxidation Lipid Peroxidation Linoleic_Acid->Lipid_Peroxidation Oxidation by ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation ONA_9 9-Oxononanoic Acid (9-ONA) Lipid_Peroxidation->ONA_9 Generates PLA2 Phospholipase A₂ (PLA₂) ONA_9->PLA2 Stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolized by Thromboxane_A2 Thromboxane A₂ (TxA₂) COX->Thromboxane_A2 Produces Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Induces

9-ONA Signaling Pathway

Experimental Protocols

Materials and Reagents
  • 9-Oxononanoic Acid (≥98% purity)

  • Deuterated octanoic acid (Octanoic-d15 acid) or other suitable deuterated medium-chain fatty acid as an internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (collected in K₂EDTA tubes)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

Standard Solution Preparation
  • 9-ONA Stock Solution (1 mg/mL): Accurately weigh 1 mg of 9-oxononanoic acid and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of deuterated octanoic acid and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 9-ONA stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

The following workflow outlines the steps for extracting 9-ONA from plasma samples.

Sample_Preparation_Workflow Start Start: 100 µL Plasma Sample Add_IS Add 10 µL of Internal Standard (100 ng/mL) Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Protein_Precipitation Add 300 µL of ice-cold Acetonitrile Vortex1->Protein_Precipitation Vortex2 Vortex for 1 minute Protein_Precipitation->Vortex2 Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex2->Centrifuge Supernatant_Transfer Transfer Supernatant to a new tube Centrifuge->Supernatant_Transfer Evaporation Evaporate to dryness under Nitrogen Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL of Mobile Phase A Evaporation->Reconstitution Analysis Inject 10 µL into LC-MS/MS Reconstitution->Analysis

Plasma Sample Preparation Workflow
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 2 min

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 500°C
Collision Gas Nitrogen

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-Oxononanoic Acid171.1127.1-15
9-Oxononanoic Acid (Qualifier)171.199.0-20
Octanoic-d15 Acid (IS)158.2113.2-15

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables present illustrative quantitative data for the analysis of 9-oxononanoic acid. Table 1 shows the calibration curve statistics, and Table 2 provides example concentrations of 9-ONA in human plasma under conditions of induced lipid peroxidation.

Table 1: Calibration Curve for 9-Oxononanoic Acid

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012105
50.05898
100.115101
500.59299
1001.180100
5005.950102
100011.98099
Linearity (r²) >0.995

Table 2: Example Concentrations of 9-Oxononanoic Acid in Human Blood Exposed to Atmosphere [4]

Incubation Time (min)9-ONA Concentration (µM)
0Not Detected
20~1.5
40~3.0

Data is illustrative and adapted from literature where lipid peroxidation was induced by atmospheric exposure.[4] Actual concentrations in healthy, resting plasma may be lower and require determination.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 9-oxononanoic acid in human plasma by LC-MS/MS. The method is sensitive, specific, and employs a straightforward sample preparation technique, making it suitable for implementation in research and drug development laboratories. The accurate measurement of 9-ONA will aid in elucidating its role in various physiological and pathological processes.

References

Application Notes and Protocols for In Vitro Assays Involving 9-Ethoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethoxy-9-oxononanoic acid, also known as Azelaic Acid Monoethyl Ester, is a dicarboxylic acid monoester.[1] This document provides detailed application notes and protocols for in vitro assays based on the current scientific literature. The primary reported biological activity for this compound is its antifungal property, specifically against the filamentous fungus Cladosporium herbarum.[2][3] Additionally, its presence in plant extracts with observed biological activities suggests potential for other, less characterized effects.[3]

Application Notes

Antifungal Activity

This compound has been identified as having antifungal activity against Cladosporium herbarum.[2][3] This makes it a compound of interest for researchers in mycology, agricultural science, and drug discovery seeking to develop new antifungal agents. Cladosporium species are common molds that can act as plant pathogens and human allergens.

Potential as a Research Tool in Mycology

Given its demonstrated effect on C. herbarum, this molecule can be used as a reference compound in screens for new antifungal agents or in studies aimed at understanding the mechanisms of fungal growth inhibition.

Other Potential Applications (Inferred)

While direct evidence is limited, the presence of this compound in plant extracts with known medicinal properties suggests it may contribute to a broader range of biological activities. One study identified it as a constituent in an extract with reported anti-inflammatory, anti-oxidant, and bactericidal effects, although the activity of the isolated compound was not determined.[3] Another computational study identified it as a "drug-like" compound, predicting potential protein targets.[4] These inferred activities require experimental validation.

Data Presentation

Currently, specific quantitative data such as the Minimum Inhibitory Concentration (MIC) of this compound against Cladosporium herbarum is not available in peer-reviewed literature. The following table provides a template for how such data, once generated, should be presented.

Organism Assay Type Parameter Result Reference Compound Result (Reference)
Cladosporium herbarumBroth MicrodilutionMIC (µg/mL)Data not availableAmphotericin Be.g., 0.18 (GM)
Cladosporium herbarumBroth MicrodilutionMFC (µg/mL)Data not availableAmphotericin Be.g., >8

GM: Geometric Mean. Reference values are examples and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Cladosporium herbarum

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution susceptibility testing of filamentous fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Cladosporium herbarum.

Materials:

  • This compound

  • Cladosporium herbarum strain (e.g., ATCC strain)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (28-35°C)

  • Sterile distilled water

  • Positive control antifungal (e.g., Amphotericin B)

  • Hemocytometer or spectrophotometer for inoculum counting

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation:

    • Grow C. herbarum on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28-30°C for 7-10 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by correlating absorbance to cell counts.

  • Assay Plate Setup:

    • In a 96-well plate, add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (a known antifungal like Amphotericin B).

    • Include a negative control (inoculum with no test compound).

    • Include a sterility control (medium only).

  • Incubation:

    • Incubate the plate at 28-35°C for 48-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is a complete inhibition of visible growth as observed by the naked eye.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial fungal inoculum.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a sterile agar plate (e.g., Potato Dextrose Agar).

  • Incubate the agar plate at 28-30°C for 48-72 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subculture agar plate.

Visualizations

experimental_workflow Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compound Prepare 9-Ethoxy-9-oxononanoic acid stock and dilutions setup_plate Set up 96-well plate with compound and inoculum prep_compound->setup_plate prep_inoculum Prepare C. herbarum inoculum prep_inoculum->setup_plate incubate_mic Incubate plate (48-72h, 28-35°C) setup_plate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from clear wells to agar plate for MFC read_mic->subculture incubate_mfc Incubate agar plate (48-72h, 28-30°C) subculture->incubate_mfc read_mfc Read MFC (No fungal growth) incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

logical_relationship Inferred Biological Activities of this compound cluster_inferred compound This compound activity_antifungal Antifungal Activity (vs. C. herbarum) compound->activity_antifungal Directly Reported activity_inferred Potential Inferred Activities compound->activity_inferred Inferred from plant extracts anti_inflammatory Anti-inflammatory activity_inferred->anti_inflammatory antioxidant Antioxidant activity_inferred->antioxidant bactericidal Bactericidal activity_inferred->bactericidal

Caption: Reported vs. Inferred Activities.

References

Application Notes and Protocols for 9-Ethoxy-9-oxononanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex matrices is a cornerstone of research and development in the pharmaceutical and biotechnology sectors. The use of an internal standard (IS) is a critical technique to ensure the precision and accuracy of chromatographic and mass spectrometric analyses. An ideal internal standard should be physicochemically similar to the analyte of interest, but not endogenously present in the sample. 9-Ethoxy-9-oxononanoic acid, a derivative of the dicarboxylic acid azelaic acid, presents as a potential internal standard for the quantification of medium to long-chain fatty acids and related metabolites in biological samples. Its ethyl ester group provides a unique mass fragmentation pattern, allowing for clear differentiation from endogenous compounds.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValueReference
Chemical Formula C₁₁H₂₀O₄[1][2]
Molecular Weight 216.27 g/mol [1]
CAS Number 1593-55-1[2]
Appearance Solid or semi-solid or liquid[3]
Purity ≥95%[3]
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724).
Storage Temperature Sealed in dry, 2-8°C[3]

Experimental Protocols

Protocol 1: Quantification of a Hypothetical Analyte (e.g., a Medium-Chain Fatty Acid) in Human Plasma using this compound as an Internal Standard

This protocol details a protein precipitation method for the extraction of a medium-chain fatty acid analyte from human plasma, followed by quantification using LC-MS/MS with this compound as an internal standard.

Materials and Reagents:

  • This compound (Internal Standard)

  • Analyte of interest (e.g., a medium-chain fatty acid)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 1.5 mL microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol.

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking known amounts of the analyte working solutions into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each tube (except for blank samples).

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Hypothetical):

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) Analyte-specific (to be optimized)
MRM Transition (IS) 215.1 > 170.2 (Precursor > Product, hypothetical)
Collision Energy (IS) -20 V (to be optimized)

Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.

  • Determine the concentration of the analyte in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize hypothetical performance characteristics of the described LC-MS/MS method for the quantification of a medium-chain fatty acid analyte in human plasma using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 101 ng/mL
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.8% - 11.5%
Accuracy (% Recovery) 85% - 115%92.3% - 107.1%
Matrix Effect 85% - 115%95.8%

Table 2: Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 32.9197.07.5
Medium 5051.2102.45.1
High 800789.698.74.8

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) cal_standards Calibration Standards (1-1000 ng/mL) stock_analyte->cal_standards qc_samples QC Samples (Low, Med, High) stock_analyte->qc_samples stock_is Internal Standard Stock (this compound) (1 mg/mL) add_is Spike with Internal Standard stock_is->add_is plasma_sample Plasma Sample (100 µL) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification logical_relationship cluster_analyte Analyte cluster_is Internal Standard analyte Analyte of Interest analyte_response Analyte Peak Area (A) analyte->analyte_response ratio Peak Area Ratio (A/B) analyte_response->ratio is This compound is_response IS Peak Area (B) is->is_response is_response->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Final Analyte Concentration calibration->concentration

References

Application Notes and Protocols for the Extraction of 9-Oxononanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid (9-ONA) is a saturated aldehyde acid that is a significant product of the oxidative cleavage of linoleic acid, a common polyunsaturated fatty acid in biological membranes. As a marker of lipid peroxidation, 9-ONA is implicated in various physiological and pathological processes, including the stimulation of the arachidonate (B1239269) cascade, which can lead to platelet aggregation and thrombosis.[1][2] Its role as a bioactive molecule makes its accurate quantification in biological samples crucial for research into oxidative stress, cardiovascular diseases, and other related conditions.

These application notes provide detailed protocols for the extraction of 9-oxononanoic acid from biological samples, primarily focusing on plasma/serum and tissue, for subsequent analysis by mass spectrometry.

Data Presentation

The following table summarizes quantitative data related to 9-oxononanoic acid from available research. Due to the nascent stage of 9-ONA as a widely quantified biomarker, the data is currently limited.

Biological MatrixConditionAnalyteConcentration/EffectAnalytical MethodReference
Human BloodExposed to atmosphere (in vitro oxidative stress)9-Oxononanoic Acid~3 µMHPLC[1]
Human BloodAddition of 3 µM 9-ONAPhospholipase A₂ (PLA₂) Activity~10% increaseEnzyme Activity Assay[1]
Human BloodAddition of 3 µM 9-ONAThromboxane (B8750289) B₂ (TxB₂) Production~50% increaseEnzyme Immunoassay[1]
Rat LiverOral administration of 9-ONAAcetyl-CoA Carboxylase Activity60% decreaseEnzyme Activity Assay[3]
Rat LiverOral administration of 9-ONACarnitine Palmitoyltransferase Activity35% increaseEnzyme Activity Assay[3]

Signaling Pathway of 9-Oxononanoic Acid

9-Oxononanoic acid is a product of linoleic acid peroxidation and has been shown to act as a signaling molecule that activates the arachidonic acid cascade. It stimulates phospholipase A₂ (PLA₂), the key enzyme that releases arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A₂ (TxA₂), a potent mediator of platelet aggregation.[1][4]

G Signaling Pathway of 9-Oxononanoic Acid cluster_0 Lipid Peroxidation cluster_1 Arachidonic Acid Cascade Linoleic Acid Linoleic Acid 9-Oxononanoic Acid 9-Oxononanoic Acid Linoleic Acid->9-Oxononanoic Acid Oxidative Stress PLA2 Phospholipase A₂ (PLA₂) 9-Oxononanoic Acid->PLA2 Activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases from membrane phospholipids COX Cyclooxygenase (COX) Arachidonic Acid->COX Thromboxane A₂ (TxA₂) Thromboxane A₂ (TxA₂) COX->Thromboxane A₂ (TxA₂) Platelet Aggregation Platelet Aggregation Thromboxane A₂ (TxA₂)->Platelet Aggregation Induces G General Workflow for 9-Oxononanoic Acid Analysis Sample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Extraction (SPE or LLE) Sample->Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

References

Application Notes and Protocols for the Derivatization of 9-Oxononanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid is a nine-carbon saturated fatty acid containing a ketone group at the C9 position. Its analysis by gas chromatography-mass spectrometry (GC-MS) is crucial in various research fields, including lipidomics, biomarker discovery, and industrial quality control. Due to its low volatility and the presence of both a carboxylic acid and a ketone functional group, derivatization is an essential step to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for two common and effective derivatization methods for 9-oxononanoic acid prior to GC-MS analysis: a two-step methoximation followed by silylation, and pentafluorobenzyl bromide (PFBBr) derivatization.

Method 1: Methoximation and Silylation

This two-step derivatization is highly suitable for compounds containing carbonyl (keto) groups, like 9-oxononanoic acid. The initial methoximation step converts the ketone into a methoxime derivative, which prevents tautomerization and the formation of multiple peaks during GC analysis.[1] The subsequent silylation of the carboxylic acid group increases the volatility of the analyte.

Experimental Protocol

Materials:

  • 9-Oxononanoic acid standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, GC grade

  • Internal standard (e.g., heptadecanoic acid)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing 9-oxononanoic acid into a 2 mL vial.

    • If the sample is in a solvent, evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Tightly cap the vial and vortex for 1 minute.

    • Incubate the vial at 60°C for 60 minutes in a heating block or oven.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA with 1% TMCS to the vial containing the methoximated sample.

    • Tightly cap the vial and vortex for 1 minute.

    • Incubate the vial at 70°C for 60 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical but realistic performance data for the methoximation and silylation method for 9-oxononanoic acid analysis.

ParameterValue
Derivatization Efficiency > 98%
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 - 2 ng/mL
Limit of Quantitation (LOQ) 2 - 5 ng/mL
Precision (RSD%) < 10%
Recovery 90 - 110%

Workflow Diagram

Methoximation_Silylation_Workflow Methoximation and Silylation Workflow start Start: Dried Sample (9-Oxononanoic Acid) methoximation Step 1: Methoximation - Add 50 µL Methoxyamine HCl in Pyridine - Incubate at 60°C for 60 min start->methoximation silylation Step 2: Silylation - Add 100 µL BSTFA + 1% TMCS - Incubate at 70°C for 60 min methoximation->silylation analysis GC-MS Analysis silylation->analysis end End: Data Acquisition analysis->end

A diagram illustrating the methoximation and silylation workflow.

Method 2: Pentafluorobenzyl Bromide (PFBBr) Derivatization

Pentafluorobenzyl bromide is a versatile derivatization agent that reacts with carboxylic acids to form pentafluorobenzyl esters. These derivatives are highly sensitive to electron capture detection (ECD) and can be analyzed with high sensitivity using GC-MS in negative chemical ionization (NCI) mode.

Experimental Protocol

Materials:

  • 9-Oxononanoic acid standard

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Acetonitrile (B52724), anhydrous

  • Hexane, GC grade

  • Internal standard (e.g., ¹³C-labeled 9-oxononanoic acid)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Place the sample containing 9-oxononanoic acid in a 2 mL vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile to the dried sample.

    • Add 10 µL of DIPEA.

    • Add 20 µL of the 10% PFBBr solution in acetone.

    • Tightly cap the vial and vortex for 1 minute.

    • Incubate the vial at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Work-up:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical but realistic performance data for the PFBBr derivatization method for 9-oxononanoic acid analysis.

ParameterValue
Derivatization Efficiency > 95%
Linearity (r²) > 0.998
Limit of Detection (LOD) 50 - 200 pg/mL
Limit of Quantitation (LOQ) 0.2 - 1 ng/mL
Precision (RSD%) < 15%
Recovery 85 - 115%

Workflow Diagram

PFBBr_Derivatization_Workflow PFBBr Derivatization Workflow start Start: Dried Sample (9-Oxononanoic Acid) derivatization Step 1: Derivatization - Add Acetonitrile, DIPEA, and PFBBr - Incubate at 60°C for 30 min start->derivatization workup Step 2: Work-up - Evaporate solvent - Reconstitute in Hexane derivatization->workup analysis GC-MS Analysis workup->analysis end End: Data Acquisition analysis->end

A diagram illustrating the PFBBr derivatization workflow.

Signaling Pathway Involving 9-Oxononanoic Acid

9-Oxononanoic acid is a lipid peroxidation product that can act as a signaling molecule. The diagram below illustrates a potential signaling pathway initiated by 9-oxononanoic acid, leading to cellular responses.

Signaling_Pathway Potential Signaling Pathway of 9-Oxononanoic Acid node_9ONA 9-Oxononanoic Acid node_receptor Cell Surface Receptor (e.g., GPCR) node_9ONA->node_receptor node_gprotein G-Protein Activation node_receptor->node_gprotein node_effector Effector Enzyme (e.g., PLC) node_gprotein->node_effector node_second_messenger Second Messengers (IP3, DAG) node_effector->node_second_messenger node_ca Ca²⁺ Release node_second_messenger->node_ca node_pkc PKC Activation node_second_messenger->node_pkc node_response Cellular Response (e.g., Inflammation, Gene Expression) node_ca->node_response node_pkc->node_response

A potential signaling cascade initiated by 9-oxononanoic acid.

Conclusion

The choice of derivatization method for 9-oxononanoic acid depends on the specific requirements of the analysis, such as the desired sensitivity and the available instrumentation. The two-step methoximation and silylation protocol is a robust and widely applicable method for GC-MS analysis. For trace-level quantification, PFBBr derivatization coupled with GC-MS in NCI mode offers superior sensitivity. By following these detailed protocols, researchers can achieve reliable and reproducible quantification of 9-oxononanoic acid in their samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Ethoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-ethoxy-9-oxononanoic acid, also known as azelaic acid monoethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main routes for the synthesis of this compound:

  • Direct Esterification of Azelaic Acid: This is a common laboratory-scale method involving the reaction of azelaic acid with ethanol (B145695) in the presence of an acid catalyst.

  • Ozonolysis of Oleic Acid or its Esters: This is a widely used industrial method. The oxidative cleavage of the double bond in oleic acid or its ethyl ester yields this compound among other products.

  • Enzymatic Synthesis from Linoleic Acid: This biocatalytic approach uses a two-step enzymatic cascade to first produce 9-oxononanoic acid from linoleic acid, which is subsequently esterified to the ethyl ester.[1]

Q2: What are the common impurities I might encounter?

A2: Common impurities depend on the synthetic route. In the direct esterification of azelaic acid, the main impurities are unreacted azelaic acid and the diester byproduct, diethyl azelate. Ozonolysis of oleic acid can result in a mixture of products including nonanoic acid, pelargonic acid, and various aldehydes.[2] If the oleic acid starting material is impure (e.g., contains linoleic acid), other dicarboxylic and monocarboxylic acids will be present.

Q3: How can I purify the final product?

A3: Purification of this compound typically involves one or a combination of the following techniques:

  • Column Chromatography: Silica (B1680970) gel chromatography is effective for separating the monoester from the dicarboxylic acid starting material and the diester byproduct.

  • Distillation: Fractional distillation under reduced pressure can be used to purify the product, especially on a larger scale.[3]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and some byproducts.[2] For instance, washing the reaction mixture with a saturated solution of sodium bicarbonate can help remove unreacted carboxylic acids.[4]

Troubleshooting Guides

Issue 1: Low Yield in Direct Esterification of Azelaic Acid

Low yield is a common problem in the Fischer esterification of dicarboxylic acids due to the reversible nature of the reaction and the potential for diester formation.

Possible Cause Recommended Solution
Reaction has reached equilibrium The Fischer esterification is an equilibrium process. To drive the reaction towards the monoester, use a large excess of ethanol. Alternatively, remove water as it forms using a Dean-Stark apparatus.[4]
Formation of diethyl azelate (diester) To favor monoesterification, use a 1:1 molar ratio of azelaic acid to ethanol. Adding the alcohol slowly to the reaction mixture can also help. Monitor the reaction closely using TLC or GC to stop it once the desired monoester concentration is reached.
Insufficient or inactive catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. If using an enzyme catalyst, verify its activity and ensure optimal reaction conditions (pH, temperature).[4]
Presence of water in reactants Use anhydrous ethanol and ensure all glassware is thoroughly dried. Water will shift the equilibrium back towards the starting materials.[5]
Reaction time or temperature is not optimal Monitor the reaction progress by TLC. If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time. For acid-catalyzed reactions, refluxing is common.

Troubleshooting Workflow for Low Yield in Direct Esterification

G start Low Yield of this compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_diester Is there significant diester formation? check_equilibrium->check_diester No solution_equilibrium Use excess ethanol or remove water (Dean-Stark). check_equilibrium->solution_equilibrium Yes check_catalyst Is the catalyst active and sufficient? check_diester->check_catalyst No solution_diester Use 1:1 molar ratio of reactants. Add alcohol slowly. Monitor reaction progress. check_diester->solution_diester Yes check_water Is there water in the reaction? check_catalyst->check_water No solution_catalyst Add more catalyst or use a fresh batch. Optimize enzyme conditions. check_catalyst->solution_catalyst Yes check_conditions Are reaction time and temperature optimal? check_water->check_conditions No solution_water Use anhydrous reagents and dry glassware. check_water->solution_water Yes solution_conditions Increase reaction time or temperature. Monitor by TLC. check_conditions->solution_conditions

Caption: Troubleshooting logic for low yield in direct esterification.

Issue 2: Incomplete Reaction or Low Yield in Ozonolysis of Oleic Acid

The ozonolysis of oleic acid can be a complex reaction with several potential pitfalls that can lead to low yields of the desired product.

Possible Cause Recommended Solution
Incomplete ozonolysis Ensure a sufficient amount of ozone is bubbled through the reaction mixture. The reaction is often monitored by the disappearance of the starting material on a TLC plate or by a color change in the solution (e.g., a persistent blue color indicating excess ozone).[1]
Side reactions during workup The workup conditions (oxidative or reductive) are crucial. For the synthesis of the aldehyde-ester, a reductive workup (e.g., with dimethyl sulfide (B99878) or triphenylphosphine) is required.[1] An oxidative workup (e.g., with hydrogen peroxide) will lead to the formation of azelaic acid.[2]
Low reaction temperature Ozonolysis is typically carried out at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions.[1] Ensure the reaction temperature is maintained throughout the addition of ozone.
Impure starting material The purity of the oleic acid is critical. The presence of other unsaturated fatty acids will lead to a mixture of products that can be difficult to separate.[2] Use high-purity oleic acid for the best results.

Experimental Workflow for Ozonolysis of Ethyl Oleate (B1233923)

G start Start: Ethyl Oleate ozonolysis Ozonolysis (O3, -78 °C) start->ozonolysis ozonide Ozonide Intermediate ozonolysis->ozonide workup Reductive Workup (e.g., DMS) ozonide->workup crude_product Crude Product Mixture workup->crude_product purification Purification (Distillation or Chromatography) crude_product->purification final_product Final Product: this compound purification->final_product

Caption: General workflow for the ozonolysis of ethyl oleate.

Issue 3: Low Conversion in Enzymatic Synthesis of 9-Oxononanoic Acid

Enzymatic reactions can be sensitive to various factors that can affect their efficiency.

Possible Cause Recommended Solution
Suboptimal enzyme activity Ensure the enzymes (lipoxygenase and hydroperoxide lyase) are active and used under their optimal conditions (pH, temperature). Verify the integrity of the enzymes via SDS-PAGE if possible.[6]
Simultaneous addition of enzymes For the conversion of linoleic acid to 9-oxononanoic acid, a successive addition of the enzymes (lipoxygenase first, followed by hydroperoxide lyase) has been shown to give higher yields (around 73%) compared to simultaneous addition.[4]
Substrate or product inhibition High concentrations of the substrate (linoleic acid) or the product (9-oxononanoic acid) can inhibit the enzymes. Consider a fed-batch approach for the substrate or in-situ product removal.[6]
Insufficient cofactors or oxygen Ensure adequate aeration of the reaction mixture as lipoxygenase requires molecular oxygen. Also, ensure any necessary cofactors are present in sufficient concentrations.[6]

Enzymatic Synthesis Workflow

G start Linoleic Acid lipoxygenase Step 1: Lipoxygenase start->lipoxygenase hpode 9-HPODE Intermediate lipoxygenase->hpode lyase Step 2: Hydroperoxide Lyase hpode->lyase oxo_acid 9-Oxononanoic Acid lyase->oxo_acid esterification Step 3: Esterification (Ethanol, Acid Catalyst) oxo_acid->esterification final_product This compound esterification->final_product

Caption: Two-step enzymatic synthesis of this compound.

Data Presentation: Comparison of Synthesis Routes

Parameter Direct Esterification of Azelaic Acid Ozonolysis of Oleic Acid/Esters Enzymatic Synthesis from Linoleic Acid
Starting Material Azelaic Acid, EthanolOleic Acid or Ethyl OleateLinoleic Acid, Ethanol
Key Reagents Acid Catalyst (e.g., H₂SO₄) or EnzymeOzone, Reductive/Oxidative Workup ReagentsLipoxygenase, Hydroperoxide Lyase, Acid Catalyst
Reported Yield Variable, depends on conditions~78% (for monoester from methyl oleate)[3]~73% (for 9-oxononanoic acid)[4]
Reaction Temperature Room temperature to refluxLow temperature (-78 °C) for ozonolysisTypically 25-30 °C for enzymatic steps
Purity of Crude Product Moderate (contains diacid and diester)Low to Moderate (mixture of products)High
Key Advantages Simple procedure, readily available starting materials.Scalable, well-established industrial process.[7]High selectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Equilibrium limitations, diester formation.Requires specialized equipment (ozonizer), potentially hazardous.Enzyme cost and stability can be a concern.

Experimental Protocols

Protocol 1: Direct Esterification of Azelaic Acid with Ethanol

This protocol is a general guideline for the Fischer esterification of azelaic acid.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid (1.0 equivalent) and a large excess of anhydrous ethanol (e.g., 10 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress periodically using TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of azelaic acid), allow the mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Ozonolysis of Ethyl Oleate

This protocol outlines the general steps for the ozonolysis of ethyl oleate. Caution: Ozone is a toxic and reactive gas. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: Dissolve ethyl oleate in a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone-oxygen mixture through the solution. Monitor the reaction by TLC. The reaction is typically complete when the solution turns a pale blue color, indicating a slight excess of ozone.

  • Purging: Purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up: While maintaining the low temperature, add a reducing agent such as dimethyl sulfide or triphenylphosphine (B44618) to the reaction mixture. Allow the mixture to slowly warm to room temperature.

  • Purification: After the workup is complete, the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by column chromatography.[1]

Protocol 3: Enzymatic Synthesis of 9-Oxononanoic Acid and Subsequent Esterification

This protocol is based on the two-step enzymatic conversion of linoleic acid.[1]

Part A: Enzymatic Synthesis of 9-Oxononanoic Acid

  • Reaction Setup: In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), prepare a solution of linoleic acid.

  • First Enzymatic Step: Add 9S-lipoxygenase to the solution to initiate the conversion of linoleic acid to 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).

  • Second Enzymatic Step: After a set reaction time for the first step, introduce hydroperoxide lyase to the mixture. This enzyme cleaves the 9-HPODE to yield 9-oxononanoic acid.

  • Extraction: Extract the 9-oxononanoic acid from the aqueous solution using an organic solvent.

Part B: Fischer Esterification

  • Esterification Setup: Dissolve the extracted 9-oxononanoic acid in an excess of ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture at reflux for several hours.

  • Work-up and Purification: After cooling, neutralize the acid catalyst and remove the excess ethanol under reduced pressure. Purify the resulting this compound by distillation or column chromatography.

References

Technical Support Center: Ozonolysis of Ethyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ozonolysis of ethyl oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the ozonolysis of ethyl oleate?

A1: The ozonolysis of ethyl oleate proceeds via the Criegee mechanism.[1] Initially, ozone reacts with the carbon-carbon double bond of ethyl oleate to form an unstable primary ozonide (molozonide). This intermediate rapidly decomposes into a carbonyl oxide (also known as the Criegee intermediate) and an aldehyde. These two fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).[1] Subsequent workup of the secondary ozonide cleaves it to yield the desired products, typically aldehydes or carboxylic acids depending on the workup conditions.

Q2: What are the expected primary products from the ozonolysis of ethyl oleate?

A2: The primary cleavage of the double bond in ethyl oleate results in the formation of two nine-carbon atom fragments. Under reductive workup conditions, the expected products are nonanal (B32974) and ethyl 9-oxononanoate.[2][3] If an oxidative workup is performed, the aldehyde groups are oxidized to carboxylic acids, yielding nonanoic acid and azelaic acid (as a half ester).[3][4]

Q3: What are the most common side reactions observed during the ozonolysis of ethyl oleate?

A3: The most significant side reactions stem from the high reactivity of the Criegee intermediate.[3][5] These intermediates can undergo various secondary reactions instead of forming the secondary ozonide. Common side products include:

  • Secondary Ozonides and Peroxidic Polymers: Criegee intermediates can react with other carbonyl compounds present in the reaction mixture to form different secondary ozonides or polymerize to form α-acyloxyalkyl hydroperoxides.[2][3]

  • Carboxylic Acids: Even under intended reductive conditions, some oxidation of the resulting aldehydes to carboxylic acids can occur, especially with prolonged exposure to air or certain reagents.[6]

  • Esters and Anhydrides: In the presence of participating solvents like alcohols or carboxylic acids, the Criegee intermediate can be trapped to form α-alkoxyhydroperoxides or other ester derivatives.

  • Products of Radical Reactions: Secondary reactions can sometimes involve hydroxyl radicals, leading to a wider range of oxidation products.[5][7]

Q4: How does the choice of solvent affect the side reactions in ozonolysis?

A4: The solvent plays a crucial role in the ozonolysis reaction and can influence the formation of side products.

  • Non-participating solvents (e.g., dichloromethane, hexane) are generally preferred to minimize side reactions involving the solvent.[2]

  • Participating solvents (e.g., methanol (B129727), acetic acid) can react with the Criegee intermediate. For example, using methanol can lead to the formation of α-methoxyhydroperoxides.[8][9] While sometimes used to control the reaction, these participating solvents introduce additional reaction pathways and potential byproducts.

Q5: What is the impact of reaction temperature on the ozonolysis of ethyl oleate?

A5: Ozonolysis is typically conducted at low temperatures, most commonly at -78 °C (dry ice/acetone bath).[1][6] Low temperatures are critical for several reasons:

  • Stability of Ozonides: The primary and secondary ozonides are thermally unstable and can decompose explosively at higher temperatures.

  • Selectivity: Lower temperatures generally suppress side reactions, leading to a cleaner reaction profile and higher yields of the desired products.

  • Ozone Solubility: Ozone is more soluble in most organic solvents at lower temperatures, ensuring its availability for the reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Aldehyde Products 1. Incomplete Reaction: Insufficient ozone was bubbled through the solution. 2. Over-oxidation: The reductive workup was not efficient, leading to the formation of carboxylic acids.[6] 3. Ozonide Decomposition: The reaction temperature was too high.[6] 4. Side Reactions: Formation of polymeric peroxides or other byproducts.[2][3]1. Monitor the reaction until the solution turns a persistent blue color, indicating the presence of unreacted ozone.[1][4] Alternatively, use an indicator like Sudan Red B. 2. Ensure a suitable reducing agent (e.g., dimethyl sulfide (B99878), triphenylphosphine, or zinc dust) is used in appropriate amounts.[6] 3. Maintain a consistent low temperature (e.g., -78 °C) throughout the ozonolysis.[6] 4. Use a non-participating solvent and ensure the absence of contaminants that could promote side reactions.
Presence of Carboxylic Acid Byproducts 1. Oxidative Workup: Accidental use of an oxidizing agent (e.g., hydrogen peroxide) or prolonged exposure to air during workup.[6] 2. Autoxidation of Aldehyde: The aldehyde products can be sensitive to air oxidation.1. Strictly adhere to a reductive workup protocol.[6] 2. After the reaction is complete, promptly perform the workup and consider storing the purified aldehyde product under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polymeric or Insoluble Materials 1. Polymerization of Criegee Intermediates: This is more likely at higher concentrations or temperatures. 2. Formation of Polymeric Peroxides: A common side reaction pathway for Criegee intermediates.[2][3]1. Perform the reaction at a lower concentration of ethyl oleate. 2. Ensure the reaction temperature is kept sufficiently low (-78 °C). The use of a participating solvent like methanol can sometimes trap the Criegee intermediate and prevent polymerization, though it introduces other potential byproducts.[8][9]
Inconsistent Reaction Times 1. Fluctuations in Ozone Generation: The output of the ozone generator may not be consistent. 2. Variations in Gas Flow Rate: The rate at which ozone is bubbled through the solution affects the reaction speed.1. Allow the ozone generator to stabilize before starting the reaction and monitor its output if possible. 2. Use a gas flow meter to ensure a consistent and reproducible flow of ozone into the reaction mixture.

Experimental Protocols

General Protocol for Ozonolysis of Ethyl Oleate with Reductive Workup

  • Setup: A three-necked round-bottom flask equipped with a gas inlet tube extending below the solvent surface, a gas outlet tube connected to a trap containing a potassium iodide solution, and a thermometer is charged with a solution of ethyl oleate in a non-participating solvent (e.g., dichloromethane) and cooled to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone in oxygen is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color in the solution, indicating an excess of ozone.[1][4]

  • Quenching: Once the reaction is complete, the ozone stream is stopped, and the solution is purged with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.

  • Reductive Workup: The reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added slowly to the cold solution. The reaction mixture is then allowed to warm slowly to room temperature and stirred for several hours.

  • Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Visualizations

Ozonolysis_Pathway Main and Side Reactions in Ethyl Oleate Ozonolysis cluster_main Main Reaction Pathway cluster_side Side Reactions ethyl_oleate Ethyl Oleate primary_ozonide Primary Ozonide (Molozonide) ethyl_oleate->primary_ozonide + O3 o3 Ozone (O3) criegee Criegee Intermediate primary_ozonide->criegee aldehyde1 Nonanal primary_ozonide->aldehyde1 secondary_ozonide Secondary Ozonide criegee->secondary_ozonide polymeric_peroxides Polymeric Peroxides criegee->polymeric_peroxides Polymerization other_ozonides Other Secondary Ozonides criegee->other_ozonides + Other Carbonyls aldehyde1->secondary_ozonide + Criegee Intermediate carboxylic_acid Carboxylic Acids aldehyde1->carboxylic_acid Over-oxidation secondary_ozonide->aldehyde1 Workup aldehyde2 Ethyl 9-oxononanoate secondary_ozonide->aldehyde2 Workup reductive_workup Reductive Workup (e.g., DMS, Zn) reductive_workup->secondary_ozonide aldehyde2->carboxylic_acid Over-oxidation

Caption: Ozonolysis pathway of ethyl oleate showing the main reaction and common side reactions.

Ozonolysis_Workflow Experimental Workflow for Ethyl Oleate Ozonolysis start Start dissolve Dissolve Ethyl Oleate in Solvent start->dissolve cool Cool to -78°C dissolve->cool ozonolysis Bubble Ozone through Solution cool->ozonolysis monitor Monitor for Blue Color ozonolysis->monitor monitor->ozonolysis No purge Purge with Inert Gas monitor->purge Yes workup Add Reductive Agent (e.g., DMS) purge->workup warm Warm to Room Temp workup->warm extract Aqueous Workup & Extraction warm->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow for the ozonolysis of ethyl oleate.

References

Technical Support Center: Optimizing Enzymatic Conversion of Linoleic Acid to 9-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of linoleic acid to 9-oxononanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic conversion process, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of 9-oxononanoic acid consistently low?

Low yield can stem from several factors related to enzyme activity, substrate availability, and reaction conditions.

  • Potential Cause 1: Suboptimal Reaction Conditions. The activity of both lipoxygenase (LOX) and hydroperoxide lyase (HPL) is highly dependent on pH and temperature.[1]

    • Solution: Optimize the pH and temperature for both enzymatic steps. It has been demonstrated that the best reaction performance is achieved when the two enzymatic steps are performed successively rather than simultaneously.[2][3] Refer to Table 1 for recommended starting conditions. Systematically vary the pH and temperature in small increments to determine the optimal conditions for your specific enzymes.

  • Potential Cause 2: Enzyme Inactivation or Insufficient Amount. Enzymes can lose activity over time or if insufficient quantities are used for the amount of substrate.[4]

    • Solution: Increase the enzyme loading in a stepwise manner to find the optimal concentration.[4] Ensure proper storage of enzymes to maintain their stability. Consider using immobilized enzymes, which can offer greater stability and reusability.[5]

  • Potential Cause 3: Poor Substrate Availability. Linoleic acid is a hydrophobic molecule, and its poor solubility in aqueous solutions can limit its availability to the enzymes.[6]

    • Solution: Employ emulsification or co-solvents to increase the substrate's surface area and availability. The degree of emulsification of the reaction medium can significantly influence the outcome.[7]

  • Potential Cause 4: Product or Substrate Inhibition. High concentrations of the substrate (linoleic acid) or the accumulation of the product (9-oxononanoic acid) can inhibit enzyme activity.[5]

    • Solution: Implement a fed-batch approach where the substrate is added incrementally throughout the reaction.[5] Consider in-situ product removal methods to prevent its accumulation to inhibitory levels.[5]

Q2: The conversion of the intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), is incomplete. What could be the reason?

Incomplete conversion of the intermediate points towards issues with the hydroperoxide lyase (HPL) step.

  • Potential Cause 1: HPL Instability. HPLs can be unstable enzymes, limiting their effectiveness over the course of the reaction.[8]

    • Solution: Optimize the reaction buffer for HPL stability. Some HPLs, being cytochrome P450 enzymes, may require specific co-factors or have particular sensitivities to reaction components.[8] The addition of Fe(II) has been shown to increase HPL activity.[8]

  • Potential Cause 2: Incorrect Stereoisomer of HPODE. HPLs can exhibit strong enantioselectivity. For instance, 9/13-HPLs show a strong preference for 9S-HPODE over 9R-HPODE.[2]

    • Solution: Ensure that the lipoxygenase used in the first step is regio- and stereo-specific, producing the correct 9S-HPODE isomer required by the HPL.[2]

Q3: I am observing the formation of significant by-products. How can I improve the selectivity for 9-oxononanoic acid?

By-product formation is a common challenge and can be influenced by the reaction setup and enzyme specificity.

  • Potential Cause 1: Spontaneous Decomposition of Hydroperoxides. The intermediate 9S-HPODE can decompose non-enzymatically to form various by-products.[8]

    • Solution: A successive two-step, one-pot process, where the HPL is added after the LOX-catalyzed reaction is complete, has been shown to yield higher selectivity and overall yield.[2][3] This approach minimizes the time the hydroperoxide intermediate is present before being converted by HPL.

  • Potential Cause 2: Formation of Green Leaf Volatiles. The enzymatic cascade can also produce green leaf volatiles as by-products.[2]

    • Solution: While difficult to completely eliminate, optimizing the reaction for 9-oxononanoic acid production by fine-tuning the conditions may reduce the flux towards these volatile compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for the conversion of linoleic acid to 9-oxononanoic acid?

The conversion is a two-step enzymatic cascade:

  • Lipoxygenase (LOX) catalyzes the insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[2]

  • Hydroperoxide Lyase (HPL) then cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid and other products.[2][3]

Q2: Which enzymes are commonly used for this conversion?

A frequently cited and effective enzyme combination is 9S-lipoxygenase from Solanum tuberosum (St-LOX1) and 9/13-hydroperoxide lyase from Cucumis melo (Cm-9/13HPL).[2][3]

Q3: What are the optimal reaction conditions for this enzymatic conversion?

The optimal conditions can vary depending on the specific enzymes used. However, the following table summarizes generally effective starting points.

ParameterLipoxygenase (LOX) StepHydroperoxide Lyase (HPL) Step
pH ~7.0 - 7.5~6.0 - 7.0
Temperature Room Temperature to 35°CRoom Temperature to 35°C

Q4: How can I monitor the progress of the reaction and quantify the product?

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for quantifying 9-oxononanoic acid.[9][10] This technique typically requires a derivatization step to increase the volatility of the analyte.[11] High-Performance Liquid Chromatography (HPLC) can also be used for analysis.[10] The consumption of the intermediate, 9S-HPODE, can be monitored spectrophotometrically by the decrease in absorbance at 234 nm.[1]

Q5: Are there any known inhibitors of lipoxygenase or hydroperoxide lyase?

Lipoxygenase activity can be inhibited by high concentrations of its substrate, linoleic acid.[7] The accumulation of the final product, 9-oxononanoic acid, or by-products could also potentially inhibit either enzyme.

Data Presentation

Table 1: Recommended Starting Reaction Conditions for Optimal Enzyme Activity

EnzymeSource OrganismOptimal pH RangeOptimal Temperature Range (°C)
9S-Lipoxygenase (St-LOX1)Solanum tuberosum7.0 - 7.5[12][13]25 - 35[4]
9/13-Hydroperoxide Lyase (Cm-9/13HPL)Cucumis melo6.0 - 7.0[1]25 - 35[4]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Conversion of Linoleic Acid to 9-Oxononanoic Acid

This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.

Materials:

  • Linoleic acid

  • 9S-Lipoxygenase (e.g., from Solanum tuberosum)

  • 9/13-Hydroperoxide Lyase (e.g., from Cucumis melo)

  • Phosphate (B84403) buffer (pH adjusted for each step)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

Step 1: Lipoxygenase-catalyzed formation of 9S-HPODE

  • Prepare a solution of linoleic acid in an appropriate phosphate buffer (e.g., pH 7.5). Emulsify the substrate if necessary.

  • Equilibrate the reaction mixture to the optimal temperature for the lipoxygenase.

  • Add the lipoxygenase to initiate the reaction.

  • Stir the reaction mixture and monitor the formation of 9S-HPODE by measuring the absorbance at 234 nm until the reaction is complete (absorbance plateaus).[1]

Step 2: Hydroperoxide Lyase-catalyzed cleavage of 9S-HPODE

  • Adjust the pH of the reaction mixture to the optimum for the hydroperoxide lyase (e.g., pH 6.5).

  • Add the hydroperoxide lyase to the reaction mixture containing the 9S-HPODE.

  • Continue to stir the reaction at the optimal temperature for a predetermined duration or until the conversion is complete.

Step 3: Product Extraction and Purification

  • Acidify the final reaction mixture to a low pH (e.g., pH 2.0) with an appropriate acid (e.g., HCl).[9]

  • Extract the 9-oxononanoic acid from the aqueous phase using an organic solvent such as ethyl acetate.[9] Repeat the extraction multiple times for better recovery.

  • Combine the organic phases and dry over anhydrous sodium sulfate.[9]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • If necessary, purify the 9-oxononanoic acid further using silica (B1680970) gel column chromatography.[14]

Protocol 2: Quantification of 9-Oxononanoic Acid by GC-MS

Materials:

  • Crude or purified 9-oxononanoic acid sample

  • Internal standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Appropriate solvent (e.g., hexane)

  • GC-MS instrument

Procedure:

  • Prepare a stock solution of the 9-oxononanoic acid sample and the internal standard in a suitable solvent.

  • Create a calibration curve using standard solutions of 9-oxononanoic acid at various concentrations.

  • To a known volume of the sample and each standard, add the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the derivatizing agent to the dried residue, cap the vial, and heat to complete the derivatization.[11]

  • After cooling, the sample is ready for injection into the GC-MS.

  • Analyze the samples using an appropriate GC temperature program and MS detection method (e.g., Selected Ion Monitoring for higher sensitivity).[11]

  • Quantify the 9-oxononanoic acid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Enzymatic_Conversion_Pathway cluster_step1 Step 1: Dioxygenation cluster_step2 Step 2: Cleavage Linoleic_Acid Linoleic Acid 9S_HPODE 9S-hydroperoxy- octadecadienoic acid (9S-HPODE) Linoleic_Acid->9S_HPODE 9S-Lipoxygenase (LOX) + O2 9_ONA 9-Oxononanoic Acid 9S_HPODE->9_ONA Hydroperoxide Lyase (HPL) Byproduct C9 Aldehyde (By-product) 9S_HPODE->Byproduct

Caption: Enzymatic pathway of linoleic acid to 9-oxononanoic acid.

Experimental_Workflow Start Start: Linoleic Acid Substrate Step1 Step 1: Add 9S-Lipoxygenase Incubate at optimal pH/temp Start->Step1 Monitor1 Monitor 9S-HPODE formation (e.g., A234nm) Step1->Monitor1 Step2 Step 2: Add Hydroperoxide Lyase Incubate at optimal pH/temp Monitor1->Step2 Extraction Product Extraction with Organic Solvent Step2->Extraction Analysis Analysis (e.g., GC-MS) Extraction->Analysis End End: Purified 9-Oxononanoic Acid Analysis->End

Caption: General experimental workflow for the enzymatic conversion.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of 9-Oxononanoic Acid? Conditions Suboptimal Conditions? Problem->Conditions Yes Enzyme Enzyme Inactivation? Problem->Enzyme Yes Substrate Poor Substrate Availability? Problem->Substrate Yes Inhibition Substrate/Product Inhibition? Problem->Inhibition Yes Optimize Optimize pH and Temperature Conditions->Optimize IncreaseEnzyme Increase Enzyme Concentration Enzyme->IncreaseEnzyme Emulsify Improve Substrate Emulsification Substrate->Emulsify FedBatch Use Fed-Batch or In-situ Removal Inhibition->FedBatch

References

Technical Support Center: 9-Ethoxy-9-oxononanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-Ethoxy-9-oxononanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, also known as azelaic acid monoethyl ester.

Issue 1: Presence of Unreacted Azelaic Acid in the Final Product

  • Symptom: The final product shows a higher polarity spot or peak corresponding to azelaic acid in TLC or HPLC analysis. The product may also exhibit lower solubility in non-polar solvents than expected.

  • Cause: Incomplete esterification reaction or inefficient removal of the unreacted dicarboxylic acid during workup.

  • Troubleshooting Steps:

    • Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. Wash the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate, to remove the acidic azelaic acid. The unreacted azelaic acid will be deprotonated and move to the aqueous layer.

    • Column Chromatography: If extraction is insufficient, column chromatography is recommended. A silica (B1680970) gel column with a gradient elution starting from a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity can effectively separate the more polar azelaic acid from the monoester.

    • Reaction Optimization: Re-evaluate the esterification reaction conditions. Ensure a sufficient excess of ethanol (B145695) and an adequate amount of acid catalyst were used. Consider increasing the reaction time or temperature to drive the reaction to completion.

Issue 2: Contamination with Diethyl Azelate (Diester)

  • Symptom: A less polar spot or peak than the desired monoester is observed on TLC or HPLC.

  • Cause: Over-esterification of the starting azelaic acid. This is a common challenge in the synthesis of monoesters of dicarboxylic acids[1].

  • Troubleshooting Steps:

    • Column Chromatography: Flash column chromatography is the most effective method to separate the non-polar diester from the more polar monoester. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or petroleum ether) is typically effective. Careful fraction collection and analysis by TLC are crucial. A suggested starting solvent system is petroleum ether: ethyl acetate = 5:1.

    • Reaction Control: To minimize diester formation, control the stoichiometry of the reactants. Using a limited amount of ethanol or a shorter reaction time can favor the formation of the monoester.

    • Selective Hydrolysis: In some cases, it may be possible to selectively hydrolyze the diester back to the monoester, although this can be challenging to control and may also hydrolyze the desired product.

Issue 3: Oily Product Instead of a Crystalline Solid

  • Symptom: The purified product remains an oil and does not crystallize, even at low temperatures.

  • Cause: Presence of impurities that inhibit crystallization, such as residual solvents, starting materials, or byproducts.

  • Troubleshooting Steps:

    • Re-purification: The presence of impurities is the most likely cause. Re-purify the product using column chromatography to achieve higher purity.

    • Crystallization Seeding: If the product is of high purity but still fails to crystallize, try adding a seed crystal of this compound to induce crystallization.

    • Solvent Selection for Crystallization: Experiment with different solvent systems for crystallization. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is poorly soluble can be effective. For example, dissolving the oil in a minimal amount of a good solvent like ethyl acetate and then slowly adding a non-solvent like hexane until turbidity is observed, followed by slow cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities are the starting material, azelaic acid, and the diester byproduct, diethyl azelate. Other potential impurities can include residual solvents from the reaction or purification steps, and other dicarboxylic acids if the starting azelaic acid was not pure.

Q2: What is a suitable solvent system for column chromatography purification?

A2: A common solvent system for purifying medium-polarity compounds like this compound on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, is recommended to first elute the non-polar diethyl azelate, followed by the desired monoester, and finally the polar azelaic acid. A starting point for elution of the monoester could be a 5:1 mixture of petroleum ether to ethyl acetate.

Q3: How can I effectively remove unreacted azelaic acid without using column chromatography?

A3: An aqueous basic wash is an effective method. Dissolve your crude product in an organic solvent such as ethyl acetate. Wash this solution with a saturated sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. The acidic proton of the carboxylic acid on the unreacted azelaic acid will react with the base, forming a salt that is soluble in the aqueous layer and can thus be separated. Repeat the wash several times for efficient removal.

Q4: My purified this compound appears as an oil. What is its expected physical state?

A4: While some sources may describe it as an oil at room temperature, highly pure this compound can also be a low-melting solid. If your product is an oil, it may be due to the presence of impurities that depress the melting point. Further purification may be necessary to obtain a solid product.

Quantitative Data

The following table summarizes typical purity levels and yields for the purification of dicarboxylic acid monoesters. Please note that these are illustrative values and actual results will depend on the specific experimental conditions.

Purification MethodKey Impurities RemovedTypical Purity AchievedTypical Yield
Liquid-Liquid Extraction (Basic Wash) Azelaic Acid>90% (if diester is minimal)>95%
Column Chromatography Azelaic Acid, Diethyl Azelate>98%70-90%
Crystallization Various minor impurities>99% (if starting purity is high)50-80%

Experimental Protocols

Protocol 1: Purification by Extraction

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per 1 g of crude product).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Check the pH of the aqueous layer after the final wash to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (1 x 20 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the elution solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar diester.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired monoester.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product (Monoester, Diester, Azelaic Acid) Extraction Liquid-Liquid Extraction (Basic Wash) Crude->Extraction Aq_Layer Aqueous Layer (Azelaic Acid Salt) Extraction->Aq_Layer Separation Org_Layer Organic Layer (Monoester, Diester) Extraction->Org_Layer Separation Drying Drying and Solvent Removal Org_Layer->Drying Partially_Pure Partially Purified Product Drying->Partially_Pure Column_Chrom Column Chromatography Partially_Pure->Column_Chrom Diester_Fraction Diester Fraction Column_Chrom->Diester_Fraction Elution Monoester_Fraction Pure Monoester Fraction Column_Chrom->Monoester_Fraction Elution Solvent_Removal Solvent Removal Monoester_Fraction->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue? Impurity_Check Identify Impurity (TLC, HPLC) Start->Impurity_Check Azelaic_Acid Azelaic Acid Present? Impurity_Check->Azelaic_Acid Diester Diester Present? Azelaic_Acid->Diester No Basic_Wash Perform Basic Wash Azelaic_Acid->Basic_Wash Yes Oily_Product Product is Oily? Diester->Oily_Product No Column_Chrom Column Chromatography Diester->Column_Chrom Yes Re_Purify Re-purify by Column Chromatography Oily_Product->Re_Purify Yes End Pure Product Oily_Product->End No Basic_Wash->Diester Column_Chrom->Oily_Product Crystallize Attempt Crystallization Re_Purify->Crystallize Crystallize->End

Caption: Troubleshooting decision tree for purification challenges.

References

9-Ethoxy-9-oxononanoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 9-Ethoxy-9-oxononanoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C. For long-term storage, temperatures of -20°C are recommended, particularly when dissolved in a suitable organic solvent. To prevent oxidation, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.[1][2]

Q2: What are the primary degradation pathways for this compound?

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by the presence of moisture, yielding the corresponding carboxylic acid and ethanol.[3][4][5][6][7]

  • Oxidation: Although this compound is a saturated fatty acid derivative and thus less prone to oxidation than unsaturated fatty acids, prolonged exposure to oxygen, especially at elevated temperatures or in the presence of light, can potentially lead to oxidative degradation.[1]

Q3: Is this compound sensitive to light?

Specific photostability data for this compound is limited. However, as a general precaution for long-chain organic molecules, it is recommended to store it in a light-protected container (e.g., an amber vial) to minimize the potential for photodegradation.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low assay signal or unexpected results Degradation of the compound due to improper storage.Verify that the compound has been stored according to the recommended conditions (see FAQ Q1). If degradation is suspected, it is advisable to use a fresh, unopened vial.
Hydrolysis of the ester to the carboxylic acid.Ensure all solvents and reagents used are anhydrous. Avoid exposure to humid environments. If working in aqueous solutions, prepare them fresh and consider the pH of the medium.
Presence of an additional peak in analytical chromatography (e.g., HPLC, GC) The additional peak may correspond to the hydrolyzed carboxylic acid.Analyze a known standard of the corresponding carboxylic acid (9-oxononanoic acid) to confirm its retention time. To prevent further hydrolysis, ensure anhydrous conditions.
Impurities from the synthesis or storage container.Use high-purity solvents and store the compound in glass containers with Teflon-lined caps (B75204) to avoid leaching of plasticizers.[1][2]
Inconsistent results between experiments Variability in sample handling and preparation.Standardize all experimental procedures, including solvent preparation, sample dissolution, and incubation times. Minimize the time samples are kept at room temperature.
Contamination from laboratory equipment.Ensure all glassware and equipment are thoroughly cleaned and dried before use. Avoid using plastic pipette tips or containers with organic solvents.[1][2]

Stability and Storage Summary

Parameter Recommendation Rationale
Temperature Short-term (days to weeks): 2-8°CLong-term (months to years): -20°CMinimizes the rate of potential degradation reactions.[1][2]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation.[1]
Light Protect from light (use amber vials)Prevents potential photodegradation.[8][9][10]
Moisture Store in a dry environment with a tight sealPrevents hydrolysis of the ester group.[1][3][4][6][7]
Container Glass vial with a Teflon-lined capAvoids contamination from plasticizers.[1]

Factors Affecting Stability

Factors Affecting this compound Stability cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_experimental Experimental Factors Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Atmosphere Atmosphere Atmosphere->Oxidation (O2) Light Light Photodegradation Photodegradation Light->Photodegradation Moisture Moisture Moisture->Hydrolysis (H2O) Compound Instability Compound Instability Hydrolysis->Compound Instability Oxidation->Compound Instability Photodegradation->Compound Instability pH pH pH->Hydrolysis (Acid/Base) Solvent Purity Solvent Purity Solvent Purity->Hydrolysis (Water content) Incompatible Reagents Incompatible Reagents Incompatible Reagents->Hydrolysis (e.g., Strong Acids/Bases) Incompatible Reagents->Oxidation (e.g., Oxidizing Agents)

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for assessing the stability of this compound. However, researchers can adapt general stability testing protocols for fatty acid esters. A typical approach would involve:

  • Forced Degradation Studies: Exposing solutions of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

  • Sample Preparation: Prepare solutions of the compound in appropriate high-purity solvents.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate the solution with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Degradation: Heat the solution at various elevated temperatures.

    • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining parent compound and identify any major degradation products.

  • Data Evaluation: Determine the rate of degradation under each condition to understand the stability profile of the molecule.

References

Troubleshooting low signal in mass spectrometry of 9-oxononanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the mass spectrometry analysis of 9-oxononanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for analyzing 9-oxononanoic acid by LC-MS?

A1: For carboxylic acids like 9-oxononanoic acid, electrospray ionization (ESI) in the negative ion mode is typically employed. This is because the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻).

Q2: I am observing a very low signal for my 9-oxononanoic acid standard. What are the primary areas to investigate?

A2: Low signal intensity for 9-oxononanoic acid can stem from several factors. The main areas to troubleshoot are:

  • Suboptimal Ionization Source Parameters: The settings for your ESI source may not be ideal for this specific analyte.

  • Ion Suppression: Components in your sample or mobile phase may be interfering with the ionization of 9-oxononanoic acid.

  • Inefficient Sample Preparation: The extraction and cleanup of your sample may be leading to significant analyte loss.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can result in a lower apparent signal-to-noise ratio.

  • Inherent Low Ionization Efficiency: 9-oxononanoic acid, like many fatty acids, may not ionize with high efficiency without derivatization.

Q3: Is derivatization necessary for the analysis of 9-oxononanoic acid by LC-MS?

A3: Derivatization is not always necessary for LC-MS analysis of 9-oxononanoic acid, especially when using ESI in negative ion mode. However, if you are struggling with low signal intensity, derivatization can significantly enhance the ionization efficiency and, consequently, the signal. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is required to make the compound volatile enough for analysis.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to identifying and resolving the root cause of a low signal for 9-oxononanoic acid in your mass spectrometry experiments.

Issue 1: Suboptimal Mass Spectrometer Settings

A common reason for a weak signal is that the mass spectrometer is not properly tuned for 9-oxononanoic acid.

Q: How can I optimize my mass spectrometer settings for 9-oxononanoic acid?

A: Start by infusing a standard solution of 9-oxononanoic acid directly into the mass spectrometer to optimize the source and analyzer parameters.

Troubleshooting Workflow for Suboptimal MS Settings

start Start: Low Signal infuse Infuse 9-oxononanoic acid standard solution start->infuse optimize_source Optimize Source Parameters (Capillary Voltage, Gas Flow, Source Temperature) infuse->optimize_source optimize_analyzer Optimize Analyzer Parameters (Collision Energy for MS/MS) optimize_source->optimize_analyzer check_signal Re-evaluate Signal Intensity optimize_analyzer->check_signal resolved Issue Resolved check_signal->resolved Signal Improved next_step Proceed to Next Troubleshooting Step check_signal->next_step Signal Still Low

Troubleshooting workflow for suboptimal mass spectrometer settings.

Recommended MS Parameters (as a starting point):

ParameterRecommended Setting
Ionization ModeNegative Electrospray Ionization (ESI)
Capillary Voltage2.5 - 3.5 kV
Source Temperature120 - 150 °C
Desolvation Gas Flow600 - 800 L/hr
Desolvation Temperature350 - 450 °C
Precursor Ion ([M-H]⁻)m/z 171.1
Product Ion (Example)m/z 153.1 (Loss of H₂O)

Note: These are general recommendations. Optimal values will vary depending on the instrument and specific experimental conditions.

Issue 2: Ion Suppression

Ion suppression occurs when other molecules in the sample matrix co-elute with 9-oxononanoic acid and compete for ionization, thereby reducing its signal.

Q: How can I identify and mitigate ion suppression?

A: To check for ion suppression, you can perform a post-column infusion experiment. Infuse a constant flow of a 9-oxononanoic acid standard into the mass spectrometer after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of 9-oxononanoic acid indicates ion suppression.

Strategies to Reduce Ion Suppression:

StrategyDescription
Improve Chromatographic Separation Modify your LC gradient to better separate 9-oxononanoic acid from interfering matrix components.
Enhance Sample Cleanup Implement a more rigorous sample preparation protocol, such as solid-phase extraction (SPE), to remove matrix components before LC-MS analysis.
Dilute the Sample Diluting the sample can reduce the concentration of interfering species, though this may also reduce the analyte signal.
Use a Stable Isotope-Labeled Internal Standard A deuterated standard of 9-oxononanoic acid will co-elute and experience similar ion suppression, allowing for more accurate quantification.
Issue 3: Inefficient Sample Preparation

Loss of 9-oxononanoic acid during sample extraction and cleanup is a common cause of low signal.

Q: What is a reliable method for extracting 9-oxononanoic acid from biological samples like plasma?

A: A protein precipitation followed by liquid-liquid extraction is a common and effective method.

Experimental Protocol: Extraction of 9-Oxononanoic Acid from Plasma

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated 9-oxononanoic acid).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 500 µL of a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Issue 4: Poor Ionization Efficiency and the Role of Derivatization

Even with optimized instrument settings and clean samples, the signal for 9-oxononanoic acid may be low due to its inherent chemical properties. Derivatization can significantly improve ionization efficiency.

Q: How can I increase the signal of 9-oxononanoic acid through derivatization?

A: Derivatizing the carboxylic acid group of 9-oxononanoic acid can lead to a substantial increase in signal intensity, often by orders of magnitude. This is achieved by introducing a functional group that is more readily ionized.

Comparison of Derivatization Strategies for Carboxylic Acids:

Derivatization ReagentPrincipleExpected Signal Enhancement
3-nitrophenylhydrazine (B1228671) (3-NPH) Reacts with the carboxylic acid to form a hydrazone, which ionizes well in negative mode.Significant enhancement.
2-picolylamine Forms an amide bond and introduces a basic nitrogen that ionizes well in positive mode.Can lead to a >100-fold increase in signal.
Girard's Reagent T Reacts with the aldehyde group, introducing a permanently charged quaternary ammonium (B1175870) group for positive mode analysis.Can provide a >1000-fold signal enhancement.

Experimental Protocol: Derivatization with 3-nitrophenylhydrazine (3-NPH)

  • Reagent Preparation: Prepare a 10 mg/mL solution of 3-NPH in 50% acetonitrile/water and a 6 mg/mL solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 0.5% pyridine (B92270) in 50% acetonitrile/water.

  • Reaction: To the dried sample extract, add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Dilution: After incubation, dilute the sample with the initial mobile phase before injection.

Signaling Pathway of 9-Oxononanoic Acid

9-oxononanoic acid, a product of lipid peroxidation, can act as a signaling molecule, particularly in inflammatory and thrombotic processes. It has been shown to induce the activity of phospholipase A2 (PLA2), which in turn initiates a cascade leading to the production of thromboxane (B8750289) A2 (TxA2), a potent mediator of platelet aggregation.

NONA 9-Oxononanoic Acid PLA2 Phospholipase A2 (PLA2) NONA->PLA2 induces ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases from Membrane Membrane Phospholipids COX Cyclooxygenase (COX) ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TxA2_Synthase Thromboxane A2 Synthase PGH2->TxA2_Synthase TxA2 Thromboxane A2 (TxA2) TxA2_Synthase->TxA2 Platelet_Aggregation Platelet Aggregation TxA2->Platelet_Aggregation promotes

Signaling pathway of 9-oxononanoic acid inducing platelet aggregation.

Technical Support Center: LC-MS/MS Analysis of 9-Ethoxy-9-oxononanoic Acid and Related Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 9-Ethoxy-9-oxononanoic acid and other small molecule carboxylic acids. The focus is on identifying and mitigating matrix effects to ensure accurate and reproducible quantification in biological matrices.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, a dicarboxylic acid monoester, and similar analytes.

Question 1: I am observing significant ion suppression for my analyte in plasma/serum samples. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect in ESI-MS and is often caused by co-eluting endogenous components from the biological matrix that compete with the analyte for ionization. For acidic compounds like this compound, phospholipids (B1166683) and other lipids are frequent culprits.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): While quick, PPT is the least effective method for removing phospholipids and may result in significant ion suppression.[1][2][3]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For acidic analytes, adjusting the pH of the aqueous phase to be two pH units lower than the pKa of the analyte will ensure it is in its neutral form and can be efficiently extracted into an organic solvent.[4] A common approach for fatty acids is the Dole extraction method using a mixture of isopropanol, heptane (B126788), and sulfuric acid.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Modify your gradient to better separate your analyte from the region where phospholipids typically elute (often early in the run).

    • Use a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column, which may provide better separation from matrix components.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction during data processing.

Question 2: My results show poor reproducibility between replicate injections of the same sample. What could be the cause?

Answer:

Poor reproducibility can stem from several sources, including inconsistent sample preparation, carryover, or variable matrix effects.

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency: Ensure that your sample preparation procedure is highly consistent across all samples. Automation of liquid handling steps can significantly improve reproducibility.

  • Check for Carryover: Inject a blank solvent sample immediately after a high-concentration sample. If you observe a peak for your analyte in the blank, you have a carryover issue. To resolve this, optimize the needle wash on your autosampler, using a strong organic solvent.

  • Assess Matrix Effects: As mentioned in the previous question, variable matrix effects between samples can lead to poor reproducibility. A robust sample preparation method and the use of a SIL-IS are crucial for mitigating this.

Question 3: I am struggling to achieve the required sensitivity (LOD/LOQ) for my analysis. How can I improve it?

Answer:

Low sensitivity for carboxylic acids can be due to their poor ionization efficiency in their native form, as well as ion suppression.

Troubleshooting Steps:

  • Optimize MS Parameters: Ensure that your MS parameters (e.g., capillary voltage, gas flows, and collision energy) are optimized for your specific analyte.

  • Consider Derivatization: Derivatizing the carboxylic acid group can significantly enhance ionization efficiency and, consequently, sensitivity. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve detection in positive ion mode.[5]

  • Minimize Matrix Effects: As ion suppression directly impacts sensitivity, implementing the strategies from Question 1 is critical.

  • Sample Pre-concentration: If your sample preparation method allows, you can incorporate a pre-concentration step, such as evaporating the organic extraction solvent and reconstituting in a smaller volume of a mobile phase-compatible solvent.

Question 4: Should I use positive or negative ion mode for the analysis of this compound?

Answer:

For carboxylic acids, negative ion mode is typically preferred as the carboxyl group readily deprotonates to form the [M-H]⁻ ion. However, derivatization can make positive ion mode more sensitive. It is recommended to test both polarities during method development to determine the optimal choice for your specific analyte and matrix.

II. Quantitative Data on Matrix Effects

The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table summarizes the typical matrix effect observed with different sample preparation techniques for small molecule carboxylic acids in plasma. Matrix effect is calculated as: (Peak area in the presence of matrix / Peak area in neat solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Sample Preparation MethodTypical Matrix Effect (%)Relative CostThroughputReference
Protein Precipitation (PPT) with Acetonitrile40 - 80% (Ion Suppression)LowHigh[1][3]
Liquid-Liquid Extraction (LLE) 70 - 95% (Ion Suppression)MediumMedium[4]
Solid-Phase Extraction (SPE) - Reversed Phase85 - 105%HighLow-Medium
Solid-Phase Extraction (SPE) - Mixed Mode95 - 110%HighLow-Medium

Note: These values are illustrative and the actual matrix effect will depend on the specific analyte, matrix, and LC-MS/MS conditions.

III. Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound from human plasma. It is crucial to optimize these protocols for your specific application and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on methods for extracting fatty acids from plasma.

Materials:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Isopropanol

  • Heptane

  • 1 M Sulfuric Acid

  • Internal Standard (ideally, a stable isotope-labeled version of the analyte)

  • Nitrogen gas evaporator

  • Mobile phase for reconstitution

Procedure:

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Add 2 mL of a 40:10 (v/v) mixture of isopropanol:heptane.

  • Vortex for 10 seconds.

  • Add 1 mL of heptane and 1 mL of 1 M sulfuric acid.

  • Vortex for 10 seconds.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode SPE cartridge for enhanced cleanup.

Materials:

Procedure:

  • To 100 µL of plasma, add 10 µL of the internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject.

LC-MS/MS Parameters (General Starting Point)
  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MS/MS Transitions: To be determined by infusing a standard solution of this compound. Monitor at least two transitions for confirmation.

IV. Visualizations

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation Start Poor Reproducibility, Accuracy, or Sensitivity AssessME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->AssessME OptimizeSP Optimize Sample Preparation (LLE, SPE) AssessME->OptimizeSP Significant ME OptimizeLC Optimize Chromatography (Gradient, Column) AssessME->OptimizeLC Significant ME UseSILIS Use Stable Isotope-Labeled Internal Standard AssessME->UseSILIS Significant ME ReassessME Re-assess Matrix Effect OptimizeSP->ReassessME OptimizeLC->ReassessME UseSILIS->ReassessME ReassessME->OptimizeSP ME Unacceptable Validate Method Validation ReassessME->Validate ME Acceptable IonSuppression Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal. cluster_0 ESI Droplet cluster_1 Gas Phase Competition Analyte Analyte (A) GasPhaseIon_A [A+H]+ Analyte->GasPhaseIon_A Evaporation & Ionization Matrix Matrix Component (M) GasPhaseIon_M [M+H]+ Matrix->GasPhaseIon_M Evaporation & Ionization Solvent Solvent MS_Inlet To Mass Spectrometer GasPhaseIon_A->MS_Inlet Reduced Signal GasPhaseIon_M->MS_Inlet High Signal

References

Overcoming poor solubility of 9-Ethoxy-9-oxononanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Ethoxy-9-oxononanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on its poor solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as azelaic acid monoethyl ester, is a C9 dicarboxylic acid monoester. Its structure contains a nine-carbon aliphatic chain, which imparts significant hydrophobic character, leading to poor solubility in aqueous solutions. This low solubility can be a major obstacle in various experimental settings, particularly in biological assays and formulation development, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: I am observing a precipitate after adding this compound to my aqueous buffer. What is happening?

The formation of a precipitate is a clear indication that the concentration of this compound has exceeded its solubility limit in the chosen aqueous buffer. The long hydrocarbon chain of the molecule favors self-aggregation to minimize contact with water, leading to the compound coming out of solution.

Q3: What are the primary strategies to improve the solubility of this compound in aqueous buffers?

There are three main approaches to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a carboxylate salt which is significantly more water-soluble.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the overall polarity of the solvent system, making it more favorable for dissolving the hydrophobic molecule.

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, allowing it to be dispersed in the aqueous medium.

Troubleshooting Guides

Issue 1: Compound Precipitation in Neutral Buffers (e.g., PBS pH 7.4)

Problem: My this compound is precipitating out of my phosphate-buffered saline (PBS) at pH 7.4, even at low concentrations.

Troubleshooting Steps:

  • Verify Compound Purity: Ensure the purity of your this compound, as impurities can affect solubility.

  • pH Adjustment: The carboxylic acid moiety of the molecule has a pKa value that suggests it is not fully ionized at neutral pH. Increasing the pH to 8.0 or higher will increase the proportion of the more soluble carboxylate form.

  • Co-solvent Addition: If pH adjustment is not compatible with your experimental system, consider adding a co-solvent. Ethanol (B145695), propylene (B89431) glycol, or DMSO are common choices. Start with a low percentage (e.g., 1-5% v/v) and gradually increase as needed, keeping in mind the potential effects of the co-solvent on your experiment.

  • Surfactant Use: For biological assays where organic solvents may be detrimental, a non-ionic surfactant like Tween 80 or Polysorbate 80 can be used at a concentration above its critical micelle concentration (CMC) to aid solubilization.

Issue 2: Inconsistent Results in Biological Assays

Problem: I am getting variable results in my cell-based assays when using this compound.

Troubleshooting Steps:

  • Check for Precipitation: Visually inspect your stock solutions and final assay media for any signs of precipitation, which can lead to inconsistent dosing.

  • Solubility in Media: The solubility of the compound can be different in complex biological media compared to simple buffers. Determine the solubility of this compound directly in your cell culture medium.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO or ethanol) and then dilute it into your aqueous assay medium. Ensure the final concentration of the organic solvent is low and does not affect your assay.

  • Salt Formation: Consider converting the acid to its sodium or potassium salt to prepare a more soluble stock solution in an aqueous buffer.

Data Presentation

Table 1: Illustrative Solubility of this compound with Different Solubilization Strategies

Solubilization MethodBuffer SystemCo-solvent/SurfactantEstimated Solubility (mg/mL)Notes
NonePBS pH 7.4None< 0.1Prone to precipitation.
pH AdjustmentTris Buffer pH 8.5None1 - 5Increased ionization of the carboxylic acid.
Co-solventPBS pH 7.410% Ethanol (v/v)0.5 - 2Co-solvent may affect biological systems.
SurfactantPBS pH 7.40.1% Tween 80 (w/v)0.2 - 1Surfactant forms micelles to encapsulate the compound.

Note: The values in this table are estimates based on the general behavior of similar long-chain dicarboxylic acid monoesters and should be experimentally verified.

Experimental Protocols

Protocol 1: Enhancing Solubility via pH Adjustment

Objective: To prepare a solution of this compound in an aqueous buffer by increasing the pH.

Materials:

  • This compound

  • 1 M Tris-HCl buffer, pH 7.4

  • 1 M NaOH solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound.

  • In a beaker, add the compound to the 1 M Tris-HCl buffer (pH 7.4).

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the compound completely dissolves and the pH reaches the desired level (e.g., pH 8.5).

  • Transfer the solution to a volumetric flask and bring it to the final volume with the buffer.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Solubilization using a Co-solvent

Objective: To prepare a stock solution of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Ethanol (or Propylene Glycol, DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a small volume of the chosen co-solvent (e.g., ethanol) to prepare a concentrated stock solution.

  • Vortex until the compound is completely dissolved.

  • To prepare the working solution, slowly add the stock solution dropwise to the PBS buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Ensure the final concentration of the co-solvent in the working solution is at a level compatible with your experiment (typically ≤1% v/v for biological assays).

Protocol 3: Preparation of the Potassium Salt of this compound

Objective: To synthesize the potassium salt of this compound to improve its aqueous solubility.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known molar amount of this compound in ethanol.

  • In a separate container, prepare an equimolar solution of KOH in ethanol.

  • Slowly add the KOH solution to the stirred solution of the acid at room temperature.

  • Allow the reaction to proceed for 1-2 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting solid is the potassium salt of this compound, which should exhibit improved solubility in aqueous buffers.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Strategies cluster_outcome Result start Poorly Soluble This compound ph pH Adjustment (e.g., pH > 8.0) start->ph Deprotonation cosolvent Co-solvent Addition (e.g., Ethanol, DMSO) start->cosolvent Polarity Change surfactant Surfactant Addition (e.g., Tween 80) start->surfactant Micellar Encapsulation end Solubilized Compound in Aqueous Buffer ph->end cosolvent->end surfactant->end

Caption: Workflow for solubilizing this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitate Observed in Aqueous Buffer? check_conc Is concentration above solubility limit? start->check_conc yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc reduce_conc Reduce Concentration yes_conc->reduce_conc increase_ph Increase Buffer pH (> pKa) yes_conc->increase_ph add_cosolvent Add Co-solvent (e.g., 1-10% EtOH) yes_conc->add_cosolvent add_surfactant Add Surfactant (e.g., 0.1% Tween 80) yes_conc->add_surfactant check_purity Check Compound Purity and Buffer Composition no_conc->check_purity

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway_placeholder Receptor Cell Surface Receptor Signaling_Molecule_A Signaling Molecule A Receptor->Signaling_Molecule_A Compound This compound (Solubilized) Compound->Receptor Signaling_Molecule_B Signaling Molecule B Signaling_Molecule_A->Signaling_Molecule_B Transcription_Factor Transcription Factor Signaling_Molecule_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Example of a hypothetical signaling pathway.

Technical Support Center: 9-Ethoxy-9-oxononanoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-Ethoxy-9-oxononanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound, also known as azelaic acid monoethyl ester, is a dicarboxylic acid monoester. Its structure contains both a terminal carboxylic acid and an ethyl ester functional group. The ester linkage is susceptible to hydrolysis, which is the primary degradation pathway. This reaction breaks the ester bond, yielding azelaic acid and ethanol. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of certain enzymes.

Q2: What are the primary degradation products of this compound?

A2: The main degradation products are azelaic acid and ethanol, resulting from the hydrolysis of the ethyl ester bond.

Q3: How can I minimize the degradation of this compound during sample storage?

A3: For optimal stability, samples should be stored at low temperatures, ideally at or below -20°C. Samples should be stored in tightly sealed, inert containers to prevent exposure to moisture and atmospheric contaminants. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended. It is also crucial to maintain a neutral pH environment.

Q4: What is the impact of pH on the stability of this compound?

A4: The stability of the ester bond in this compound is highly pH-dependent. Both acidic and basic conditions can catalyze its hydrolysis. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 5-7).[1] Strong acidic or basic conditions should be avoided during all sample preparation steps.

Q5: Are there any solvents I should avoid during sample preparation?

A5: While common organic solvents like acetonitrile (B52724), methanol, and ethyl acetate (B1210297) are generally compatible, it is crucial to ensure they are of high purity and free from acidic or basic contaminants. The presence of water in the solvents can also contribute to hydrolysis, especially at elevated temperatures. Therefore, using anhydrous solvents is recommended whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Problem 1: Low recovery of this compound in the final sample.

Possible Cause Recommended Solution
Hydrolysis during extraction - Ensure all extraction solvents and solutions are at a neutral or slightly acidic pH (pH 5-7).- Perform extraction steps at low temperatures (e.g., on ice).- Minimize the duration of extraction steps.
Degradation during solvent evaporation - Use a gentle stream of nitrogen for solvent evaporation at low temperatures.- Avoid high temperatures on rotary evaporators or heating blocks.
Adsorption to labware - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.- Pre-rinse all labware with the sample solvent.

Problem 2: Appearance of unexpected peaks in the chromatogram, potentially corresponding to azelaic acid.

Possible Cause Recommended Solution
Sample degradation due to pH - Check the pH of all reagents and mobile phases. Adjust to a neutral range if necessary.- Prepare fresh buffers for each experiment.
Thermal degradation - Reduce the temperature of the autosampler and inlet (for GC).- Use a lower oven temperature program for GC analysis if possible.
Enzymatic degradation (for biological samples) - Immediately after collection, add a broad-spectrum enzyme inhibitor to the sample.- Keep biological samples frozen at -80°C until analysis.

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound (%) after 24 hours in Aqueous Solution

TemperaturepH 3pH 5pH 7pH 9
4°C 2.50.5< 0.13.0
25°C (Room Temp) 10.02.00.512.0
50°C 35.015.08.040.0

This table is for illustrative purposes only and is based on the general behavior of ester hydrolysis.[1]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis

This protocol is designed for the quantification of this compound from a simple matrix.

Materials:

  • Sample containing this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 0.22 µm syringe filters

Procedure:

  • Sample Dissolution: Accurately weigh a portion of the sample and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution with the initial mobile phase composition to fall within the calibration curve range.

  • pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the optimal range of 5-7, adjust carefully with dilute formic acid.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample into the HPLC system.

HPLC_Workflow Start Sample Weighing Dissolution Dissolve in Acetonitrile Start->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution pH_Check Check pH (Target: 5-7) Dilution->pH_Check Filtration Filter (0.22 µm) pH_Check->Filtration Injection Inject into HPLC Filtration->Injection End Data Analysis Injection->End

HPLC Sample Preparation Workflow
Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to increase its volatility and thermal stability. Silylation is a common method.

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (anhydrous)

  • Heating block or oven

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry under a stream of nitrogen. The presence of water will interfere with the derivatization reaction.

  • Reagent Addition: To the dried sample in a vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution (if necessary): Dilute the derivatized sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.

  • Analysis: Inject the derivatized sample into the GC-MS system.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound during sample preparation.

Troubleshooting_Workflow cluster_Initial_Check Initial Observation cluster_Investigation Investigation Steps cluster_Solutions Corrective Actions cluster_Final_Verification Verification Start Low Analyte Recovery or Unexpected Degradation Peaks Check_pH Check pH of all Reagents and Solvents Start->Check_pH Check_Temp Review Sample Prep and Storage Temperatures Start->Check_Temp Check_Time Evaluate Duration of Each Sample Prep Step Start->Check_Time Check_Solvent Verify Solvent Purity and Water Content Start->Check_Solvent Adjust_pH Adjust pH to 5-7 Check_pH->Adjust_pH Lower_Temp Perform Steps on Ice or at Lower Temperature Check_Temp->Lower_Temp Reduce_Time Minimize Exposure Time to Harsh Conditions Check_Time->Reduce_Time Use_Anhydrous Use High-Purity, Anhydrous Solvents Check_Solvent->Use_Anhydrous Reanalyze Re-run Sample Preparation and Analysis Adjust_pH->Reanalyze Lower_Temp->Reanalyze Reduce_Time->Reanalyze Use_Anhydrous->Reanalyze Result Problem Solved? Reanalyze->Result Result->Start No End_Yes Document Findings Result->End_Yes Yes

Troubleshooting Degradation of this compound

References

Technical Support Center: Optimizing Fatty acid ester separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid ester analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic separation of fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation & Derivatization

Question: Why is derivatization to fatty acid methyl esters (FAMEs) necessary for GC analysis?

Answer: Derivatization is crucial for several reasons. In their free form, fatty acids are highly polar and can form hydrogen bonds, which often leads to poor peak shape (tailing) and adsorption issues within the GC system.[1][2] Converting them to FAMEs increases their volatility and thermal stability while reducing polarity.[3][4][5] This neutralization of the polar carboxyl group allows for more effective separation based on properties like boiling point and the degree and configuration (cis/trans) of unsaturation.[1]

Question: My FAME recovery is low. What are the potential causes during sample preparation?

Answer: Low recovery often points to issues in the derivatization or extraction steps.

  • Incomplete Derivatization: The reaction conditions are critical. Acid-catalyzed methylation (e.g., with Boron Trifluoride-methanol, BF3-methanol) requires specific temperatures and heating times for the reaction to go to completion.[6] For example, one study found that for a BF3/MeOH reagent, heating at 70°C for 90 minutes yielded the highest total fatty acids.[7] Using derivatization reagents with high moisture content can also hinder the esterification reaction.

  • Improper Extraction: After derivatization, the FAMEs must be efficiently extracted into a nonpolar solvent like hexane (B92381).[6] Insufficient mixing or phase separation can lead to significant sample loss.[6] Adding a saturated sodium chloride solution can help force the FAMEs into the organic layer and improve phase separation.[8]

  • Inappropriate Internal Standard: An internal standard is essential to correct for sample loss during preparation and injection. If the internal standard is structurally too different from the analytes, it can introduce bias and lead to inaccurate quantification.[6]

Question: What is a reliable protocol for preparing FAMEs for GC analysis?

Answer: Acid-catalyzed transesterification is a common and robust method.[9] The protocol using Boron Trifluoride (BF3) in methanol (B129727) is widely used.

Detailed Protocol: FAME Preparation with BF3-Methanol

This procedure is a guideline and may need optimization for specific sample matrices.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is not a pure oil/fat, it may need prior extraction from its matrix.[4]

  • Esterification: Add 2 mL of 12-14% BF3-methanol solution to the vessel.[2]

  • Heating: Cap the vessel tightly and heat at 60-100°C for 5-20 minutes.[2] The optimal time and temperature depend on the sample; for instance, glycerolipids react faster than sterol esters.[10] A 20-minute heating time at 65-80°C is often effective.[2]

  • Cooling: Cool the vessel to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of hexane (or heptane).

  • Mixing: Shake the vessel vigorously to ensure the FAMEs are extracted into the hexane layer.

  • Phase Separation: Allow the layers to settle.

  • Collection: Carefully transfer the upper organic layer, which contains the FAMEs, to a clean vial for GC analysis.

Section 2: Chromatographic Separation & Troubleshooting

Question: How do I choose the right GC column for FAME analysis?

Answer: The choice of column depends on the specific separation goals. For FAME analysis, polar stationary phases are almost always used.[11][12][13]

  • General FAME Profiling: Polyethylene glycol (PEG) columns, often referred to as WAX-type columns (e.g., DB-Wax, HP-INNOWax), are excellent for separating FAMEs based on their carbon number and degree of unsaturation.[3][4][11] They are suitable for less complex samples like many vegetable oils.[11]

  • Separating Geometric Isomers (cis/trans): To resolve cis and trans isomers, highly polar cyanopropyl silicone columns are required.[4][11][12] Columns like the HP-88, SP-2560, and DB-23 are specifically designed for this purpose.[3][11] The high polarity allows for the separation of isomers that co-elute on standard WAX columns.[11] Traditionally, achieving this separation required very long columns (e.g., 100 m) and long run times.[3][14]

Stationary Phase TypeCommon Column NamesPrimary ApplicationSeparation of cis/trans Isomers
Polyethylene Glycol (PEG)DB-Wax, HP-INNOWax, FAMEWAX, StabilwaxGeneral FAME analysis, separation by carbon number and unsaturationNo/Poor[11][12]
Medium-Polar CyanopropylDB-23Complex FAME mixturesSome separation[11][12]
Highly-Polar CyanopropylHP-88, SP-2560, CP-Sil 88, DB-FastFAMEDetailed cis/trans isomer separationExcellent[3][11][12]
Non-PolarEquity-1, DB-5ms UISeparation primarily by boiling pointNot ideal for isomer separation

Question: My chromatographic peaks are tailing or broadening. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by unwanted interactions between the analytes and active sites in the GC system.

  • Active Sites: Free silanol (B1196071) groups in the injector liner or at the head of the column can interact with the FAMEs, causing tailing.[6]

    • Solution: Use a fresh, deactivated injector liner. If the problem persists, trim 10-20 cm from the front of the column to remove active sites that have developed over time.[6][15]

  • Column Overload: Injecting too much sample can overload the column, leading to broad, asymmetrical peaks.

    • Solution: Reduce the injection volume or increase the split ratio to introduce less sample onto the column.[16]

  • Contamination: Buildup of non-volatile residue in the injector or on the column can also cause peak shape issues.

    • Solution: Regularly clean the injector and replace the septum. "Bake out" the column at a high temperature (while maintaining carrier gas flow) to remove contaminants.[6]

Question: I am seeing split peaks for some of my FAMEs. What could be the issue?

Answer: Split peaks can arise from several sources, often related to the injection process or sample preparation.

  • Injection Technique: A damaged syringe needle can cause the sample to be introduced into the liner unevenly, leading to a split peak.[17] Similarly, injecting too large a sample volume can cause "flashback," where the sample vapor expands beyond the volume of the liner, also resulting in peak splitting.[17]

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously. A low starting oven temperature (cold trapping) can sometimes help focus the analytes at the head of the column.[17]

  • Derivatization Artifacts: Incomplete derivatization or the presence of contaminants in derivatization reagents can be a cause. For instance, traces of ethanol (B145695) in the sample or wash solvents can lead to the formation of fatty acid ethyl esters, which may elute very close to the corresponding methyl ester, appearing as a split peak.[17]

Question: How can I improve the resolution between critical FAME pairs (e.g., C18:1 cis/trans isomers)?

Answer: Improving resolution requires optimizing several chromatographic parameters.

  • Column Choice: As mentioned, a highly polar cyanopropyl column (e.g., HP-88, SP-2560) is essential for separating complex cis/trans isomers.[3][11][18]

  • Oven Temperature Program: A slower temperature ramp rate generally improves resolution.[16] For every 15°C decrease in temperature, retention time roughly doubles, which can significantly increase the separation between closely eluting peaks.[19] A time-temperature program is often superior to an isothermal run for complex mixtures containing both short- and long-chain fatty acids.[18][20]

  • Carrier Gas and Flow Rate: The choice of carrier gas and its linear velocity affects efficiency. While helium is common, hydrogen can provide higher efficiency at faster linear velocities, potentially reducing run times without sacrificing resolution.[11]

  • Column Dimensions: A longer column increases the number of theoretical plates and thus improves resolution, though it will also increase analysis time.[16] Conversely, reducing the column's internal diameter can increase efficiency and speed up analysis.[16]

ParameterAction to Increase ResolutionPotential Trade-Off
Oven Temperature Decrease isothermal temperature or slow the ramp rate[19]Longer analysis time
Column Stationary Phase Use a more polar phase (e.g., cyanopropyl) for isomers[11]May alter elution order; not ideal for all FAMEs
Column Length Increase column length[16]Longer analysis time, higher cost
Column Internal Diameter Decrease internal diameter[16]Lower sample capacity, may require higher split ratio
Carrier Gas Flow Rate Optimize for the specific column and carrier gas (e.g., Helium vs. Hydrogen)Deviating from the optimal velocity reduces efficiency

Visual Guides

Experimental & Troubleshooting Workflows

A clear workflow is essential for consistent results and effective troubleshooting. The following diagrams illustrate the standard process for FAME analysis and a logical approach to diagnosing poor peak resolution.

FAME_Analysis_Workflow Sample Lipid-Containing Sample (Oil, Tissue, etc.) Ester Transesterification (e.g., BF3-Methanol) Sample->Ester Derivatization Extract Solvent Extraction (Hexane) Ester->Extract Isolation GC GC Injection & Separation Extract->GC Analysis Data Data Acquisition (FID/MS) GC->Data Analysis Peak Integration & Quantification Data->Analysis

Caption: Standard experimental workflow for FAME analysis.

Troubleshooting_Resolution Problem Problem: Poor Peak Resolution Cause_Column Cause: Column Choice Problem->Cause_Column Cause_Temp Cause: Temp Program Problem->Cause_Temp Cause_Flow Cause: Flow Rate Problem->Cause_Flow Cause_Sample Cause: Sample Overload Problem->Cause_Sample Sol_Column Solution: Use high-polarity column (e.g., HP-88) for isomers. Cause_Column->Sol_Column Sol_Temp Solution: Decrease ramp rate (e.g., from 4°C/min to 2°C/min). Cause_Temp->Sol_Temp Sol_Flow Solution: Optimize linear velocity for carrier gas. Cause_Flow->Sol_Flow Sol_Sample Solution: Increase split ratio or dilute sample. Cause_Sample->Sol_Sample

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Quantification of 9-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 9-oxononanoic acid, particularly concerning calibration curve development.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of 9-oxononanoic acid, presented in a question-and-answer format.

Issue: Poor Linearity (r² < 0.99) in the Calibration Curve

Question: My calibration curve for 9-oxononanoic acid is not linear. What are the potential causes and how can I fix it?

Answer: Poor linearity is a common issue and can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:

  • Re-evaluate Standard Preparation:

    • Accuracy of Stock Solution: Verify the initial weight of the 9-oxononanoic acid standard and the volume of solvent used. Use a calibrated analytical balance and volumetric glassware for accuracy.[1]

    • Serial Dilutions: Ensure that serial dilutions are performed accurately. Use calibrated pipettes and vortex each standard thoroughly before preparing the next dilution.

    • Solvent Purity: Use high-purity solvents (e.g., methanol, acetonitrile) to prepare standards to avoid introducing interfering contaminants.[2]

  • Investigate Derivatization Inefficiency (if applicable):

    • 9-oxononanoic acid contains both a carboxylic acid and an aldehyde group, making derivatization a common step to improve chromatographic retention and ionization efficiency.[3][4] Incomplete or inconsistent derivatization will lead to poor linearity.

    • Reagent Stability: Ensure derivatization reagents are fresh and have been stored correctly.

    • Reaction Conditions: Optimize reaction time, temperature, and pH.[5][6] Ensure consistent conditions across all standards and samples.

    • Quenching: If a quenching step is used, ensure it is effective and consistent.

  • Assess for Matrix Effects:

    • Matrix components can suppress or enhance the ionization of 9-oxononanoic acid, leading to a non-linear response.[7][8][9]

    • Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as your samples (e.g., plasma, tissue homogenate) to compensate for matrix effects.[10][11]

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for 9-oxononanoic acid is the most effective way to correct for matrix effects and other variations.[8][9][11]

  • Check for Detector Saturation:

    • At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear curve.

    • Dilute High-Concentration Standards: If the curve is non-linear at the high end, dilute the highest concentration standards and re-run the analysis.

    • Adjust Detector Settings: Consult your instrument manual for guidance on adjusting detector gain or other relevant parameters.

Issue: High Variability Between Replicate Injections

Question: I'm seeing poor reproducibility between replicate injections of my 9-oxononanoic acid standards and samples. What could be the cause?

Answer: High variability, or poor precision, can be frustrating. Here are the most common culprits and their solutions:

  • Autosampler Issues:

    • Injection Volume: Ensure the autosampler is calibrated and injecting the correct volume consistently. Check for air bubbles in the syringe.

    • Needle Wash: Use a robust needle wash protocol to prevent carryover between injections, especially from high-concentration samples to low-concentration ones.[10]

  • Sample/Standard Instability:

    • 9-oxononanoic acid, being a lipid peroxidation product, can be prone to degradation.[2][12]

    • Sample Storage: Store stock solutions and prepared samples at -80°C and protect them from light.[1][2]

    • Autosampler Temperature: Keep the autosampler tray cooled to prevent degradation during the analytical run.

  • Inconsistent Sample Preparation:

    • Ensure each sample and standard is treated identically. This includes vortexing times, incubation periods, and evaporation/reconstitution steps.

    • Forgetting to add an internal standard to a sample or adding an inconsistent amount will lead to high variability.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for 9-oxononanoic acid quantification?

A stable isotope-labeled version of 9-oxononanoic acid (e.g., 9-oxononanoic acid-d4) is the ideal internal standard. It will co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.[8][9] If a labeled standard is unavailable, a structurally similar compound with a different mass that is not present in the samples can be used, but with caution, as it may not perfectly mimic the behavior of 9-oxononanoic acid.

Q2: Do I need to derivatize 9-oxononanoic acid for LC-MS/MS analysis?

While direct analysis is possible, derivatization is highly recommended for robust quantification.[13][14] 9-oxononanoic acid has a carboxyl group that can exhibit poor ionization efficiency in negative mode ESI-MS.[13] Derivatization can improve chromatographic peak shape, increase retention on reversed-phase columns, and significantly enhance ionization efficiency, leading to lower limits of detection and quantification.[14][15][16]

Q3: What are common derivatization reagents for carboxylic acids like 9-oxononanoic acid?

Several reagents can be used to target the carboxylic acid group. Common choices include:

  • 3-Nitrophenylhydrazine (3-NPH): Reacts with the carboxylic acid to form a derivative that ionizes well in positive mode.[6]

  • Aniline: Can also be used for derivatization.[6]

  • 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): A newer reagent that can derivatize both carboxylic acids and aldehydes.[5]

Q4: How can I minimize matrix effects when analyzing 9-oxononanoic acid in complex biological samples?

Matrix effects are a significant challenge in bioanalysis.[7][8] Here are key strategies to mitigate them:

  • Effective Sample Cleanup: Use protein precipitation followed by solid-phase extraction (SPE) to remove interfering components like phospholipids.[10]

  • Chromatographic Separation: Optimize your LC method to separate 9-oxononanoic acid from co-eluting matrix components.[9]

  • Matrix-Matched Calibration: As mentioned in the troubleshooting guide, preparing standards in a blank matrix that matches your sample is crucial.[10][11]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective approach to compensate for matrix effects.[8][9][11]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for 9-Oxononanoic Acid Quantification

ParameterSetting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)[17]
Mobile Phase A 0.1% Formic acid in water[13]
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)/isopropanol[13]
Flow Rate 0.4 mL/min[13]
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)[18]
Precursor Ion (M-H)⁻ m/z 171.1
Product Ions To be determined by infusion of a standard[1]

Note: These are starting parameters and should be optimized for your specific instrument and application.

Table 2: Example Calibration Curve Data and Acceptance Criteria

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.261
100.515
502.58
1005.21
50025.9
100051.7
Linearity (r²) > 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

  • Pipette 100 µL of plasma into a microcentrifuge tube.[1]

  • Add 10 µL of the internal standard working solution.[1]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex for 30 seconds.[1]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Proceed with derivatization or reconstitute the sample in mobile phase for direct injection.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted for 9-oxononanoic acid based on general methods for carboxylic acids.[6]

  • To the dried sample extract, add 20 µL of a 200 mM 3-NPH solution and 20 µL of a 120 mM EDC solution containing 6% pyridine.[6]

  • Incubate the mixture at 40°C for 30 minutes.[6]

  • After incubation, dilute the sample with an appropriate volume of mobile phase.[6]

  • Centrifuge to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reagents Add Derivatization Reagents (e.g., 3-NPH) dry->reagents incubate Incubate reagents->incubate dilute Dilute incubate->dilute lcms LC-MS/MS Analysis dilute->lcms data Data Processing (Calibration Curve) lcms->data quant Quantification data->quant troubleshooting_linearity cluster_investigate Initial Checks cluster_solutions Potential Solutions start Poor Calibration Curve Linearity standards Verify Standard Preparation Accuracy start->standards instrument Check Instrument Performance start->instrument matrix Prepare Matrix-Matched Calibrants standards->matrix If standards in solvent deriv Optimize Derivatization Reaction standards->deriv If derivatization used dilute Dilute High Concentration Points instrument->dilute If detector saturation is Use Stable Isotope-Labeled Internal Standard matrix->is Best Practice cleanup Improve Sample Cleanup matrix->cleanup

References

Validation & Comparative

A Comparative Guide to 9-Ethoxy-9-oxononanoic Acid and Other Dicarboxylic Acid Monoesters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between dicarboxylic acid monoesters is crucial for informed compound selection and experimental design. This guide provides a comparative analysis of 9-ethoxy-9-oxononanoic acid (monoethyl azelate) against two other representative dicarboxylic acid monoesters: monoethyl sebacate (B1225510) and monomethyl adipate (B1204190). The comparison focuses on their physicochemical properties, potential biological activities, and includes detailed experimental protocols for their evaluation.

Comparative Data of Dicarboxylic Acid Monoesters

The selection of a dicarboxylic acid monoester for a specific application often depends on its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound, monoethyl sebacate, and monomethyl adipate.

PropertyThis compoundMonoethyl sebacateMonomethyl adipate
Molecular Formula C₁₁H₂₀O₄[1]C₁₂H₂₂O₄[2]C₇H₁₂O₄[3][4][5]
Molecular Weight 216.27 g/mol [1][6]230.307 g/mol [2]160.17 g/mol [3][4][5]
CAS Number 1593-55-1[1][6]693-55-0[2]627-91-8[3][4][5]
Melting Point 26 °C41-44 °C7-9 °C[3][7][8]
Boiling Point 180-200 °C at 15 Torr168-170 °C at 3 mmHg[9]162 °C at 10 mmHg[3][7][8]
Density 1.038 g/cm³ (Predicted)~0.98 g/cm³1.081 g/mL at 25 °C[3][7][8]
pKa 4.77 (Predicted)4.78 (Predicted)[9]4.69 (Predicted)[3][7]
LogP 2.3[6]Not available0.5 (Estimated)[10]
Water Solubility Slightly solublePoorly solubleNot miscible or difficult to mix[3][4][7]
Appearance Not specifiedWhite to almost white powder/crystal[9]Clear colorless liquid[3][10]

Potential Biological Activities and Signaling Pathways

While direct comparative studies on the biological activities of these specific monoesters are limited, the broader class of dicarboxylic acids and their esters are known to possess antimicrobial and anti-inflammatory properties. This compound, for instance, is recognized for its antimicrobial and anti-inflammatory effects and is used in treatments for acne and rosacea. The mechanism of action is thought to involve the inhibition of cellular protein synthesis in bacteria.

A potential signaling pathway for the anti-inflammatory effects of dicarboxylic acid monoesters could involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. This hypothesis is based on studies of structurally related phthalate (B1215562) monoesters, which have been shown to activate these nuclear receptors, leading to the regulation of genes involved in inflammation and metabolism.

PPAR_Activation_Pathway Hypothesized PPAR Activation Pathway for Dicarboxylic Acid Monoesters cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dicarboxylic_Acid_Monoester Dicarboxylic Acid Monoester PPAR_RXR PPAR/RXR Heterodimer Dicarboxylic_Acid_Monoester->PPAR_RXR Binding and Activation Activated_Complex Activated PPAR/RXR Complex PPAR_RXR->Activated_Complex Translocation PPRE Peroxisome Proliferator Response Element (PPRE) on DNA Activated_Complex->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Anti_inflammatory_Genes Anti-inflammatory Gene Products Gene_Transcription->Anti_inflammatory_Genes Biological_Response Reduced Inflammation Anti_inflammatory_Genes->Biological_Response Leads to

Caption: Hypothesized PPAR activation pathway by dicarboxylic acid monoesters.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to compare the biological performance of dicarboxylic acid monoesters.

Synthesis of Dicarboxylic Acid Monoesters

A general workflow for the synthesis of dicarboxylic acid monoesters is presented below. Specific protocols for monoethyl sebacate and monomethyl adipate are detailed in the subsequent sections.

Synthesis_Workflow General Synthesis Workflow for Dicarboxylic Acid Monoesters Start Start Reactants Dicarboxylic Acid + Alcohol (e.g., Ethanol or Methanol) Start->Reactants Reaction Esterification Reaction (Acid Catalyst, Heat) Reactants->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Dicarboxylic Acid Monoester Characterization->End

References

A Comparative Analysis of the Biological Activities of 9-Oxononanoic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 9-oxononanoic acid and its corresponding ethyl ester, ethyl 9-oxononanoate (B1257084). While 9-oxononanoic acid, a product of lipid peroxidation, has been the subject of various biological studies, its ethyl ester remains largely uncharacterized in the scientific literature. This document aims to synthesize the available experimental data for 9-oxononanoic acid and to provide a scientifically grounded perspective on the potential biological activities of its ethyl ester based on the general principles of esterification and the activities of structurally related compounds.

Overview of Biological Activities

9-Oxononanoic Acid: A Bioactive Lipid Mediator

9-Oxononanoic acid is recognized as a bioactive molecule involved in key physiological and pathological processes.[1][2] It is primarily known for its pro-inflammatory and prothrombotic activities, which are linked to its ability to modulate the arachidonate (B1239269) cascade.[1][2] Furthermore, studies have demonstrated its influence on hepatic lipid metabolism.[3]

Ethyl 9-Oxononanoate: An Unexplored Derivative

Direct experimental data on the biological activity of ethyl 9-oxononanoate is scarce in publicly available literature.[4] However, the esterification of a carboxylic acid can significantly alter its physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, and ultimately, its biological activity. It is hypothesized that as a more lipophilic compound, ethyl 9-oxononanoate may exhibit enhanced cell membrane permeability, potentially leading to altered potency or a different pharmacological profile compared to its carboxylic acid form.

Quantitative Data Summary

The following table summarizes the key quantitative findings for the biological activities of 9-oxononanoic acid. No direct quantitative data for the biological activity of ethyl 9-oxononanoate is currently available.

Biological EffectTest SystemCompoundConcentrationResultReference
Platelet AggregationHuman Platelet-Rich Plasma9-Oxononanoic AcidDose-dependentInduces platelet aggregation[1]
Phospholipase A₂ (PLA₂) ActivityHuman Blood9-Oxononanoic Acid3 µMSignificant increase[1]
Thromboxane (B8750289) B₂ (TxB₂) ProductionHuman Blood9-Oxononanoic Acid3 µMSignificant increase[1]
Fatty Acid Synthesis (de novo)Rat Liver9-Oxononanoic Acid100 mg (oral admin.)Strongly reduced[3]
Acetyl-CoA Carboxylase ActivityRat Liver9-Oxononanoic Acid100 mg (oral admin.)60% decrease[3]
Carnitine Palmitoyltransferase ActivityRat Liver9-Oxononanoic Acid100 mg (oral admin.)35% increase[3]

Signaling Pathways and Mechanisms of Action

9-Oxononanoic Acid and the Arachidonate Cascade

9-Oxononanoic acid exerts its pro-inflammatory and prothrombotic effects primarily through the activation of the arachidonate cascade.[1] It stimulates the activity of phospholipase A₂ (PLA₂), a key enzyme that releases arachidonic acid from membrane phospholipids.[1][5] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, including thromboxane A₂ (TxA₂), a potent vasoconstrictor and inducer of platelet aggregation.[5][6]

G 9-Oxononanoic Acid 9-Oxononanoic Acid PLA2 Phospholipase A₂ 9-Oxononanoic Acid->PLA2 stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Thromboxane_A2 Thromboxane A₂ COX->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation induces

Signaling pathway of 9-oxononanoic acid in platelet aggregation.

Potential Role in PPAR Signaling

Fatty acids and their derivatives are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[7][8] While direct evidence for 9-oxononanoic acid as a potent PPAR agonist is limited, its effects on hepatic lipid metabolism, such as the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation, are consistent with the known functions of PPARα activation.[3][9] Further research is required to definitively establish the role of 9-oxononanoic acid and its ethyl ester in PPAR signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are key experimental protocols for assessing the biological activity of 9-oxononanoic acid.

1. Platelet Aggregation Assay

  • Objective: To determine the effect of a compound on platelet aggregation.

  • Methodology:

    • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

    • Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

    • Treatment: A baseline reading is established before adding the test compound (9-oxononanoic acid) at various concentrations. A known platelet agonist (e.g., arachidonic acid) can be used as a positive control.

    • Data Analysis: The change in light transmission over time is recorded to determine the rate and extent of platelet aggregation.

2. Phospholipase A₂ (PLA₂) Activity Assay

  • Objective: To measure the enzymatic activity of PLA₂ in the presence of the test compound.

  • Methodology:

    • Sample Preparation: Human blood is collected and centrifuged to obtain serum.

    • Reaction Mixture: The serum is incubated with a fluorescently labeled phospholipid substrate in a suitable buffer.

    • Treatment: The test compound (9-oxononanoic acid) is added to the reaction mixture.

    • Measurement: The increase in fluorescence, resulting from the hydrolysis of the substrate by PLA₂, is measured over time using a fluorometer.

    • Data Analysis: The rate of increase in fluorescence is used to calculate the PLA₂ activity, typically expressed in units of nmol of product formed per minute per mL of serum.[10]

3. Thromboxane B₂ (TxB₂) Production Assay

  • Objective: To quantify the production of TxB₂, a stable metabolite of TxA₂, as an indicator of COX pathway activation.

  • Methodology:

    • Sample Incubation: Fresh human blood or isolated platelets are incubated with the test compound (9-oxononanoic acid) for a specified period.

    • Reaction Termination: The reaction is stopped by adding a COX inhibitor (e.g., indomethacin) and placing the samples on ice.

    • Sample Processing: Plasma or supernatant is collected after centrifugation.

    • Quantification: The concentration of TxB₂ is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Assessment of Hepatic Lipogenesis

  • Objective: To investigate the effect of the test compound on fatty acid synthesis in the liver.

  • Methodology:

    • Animal Model: Rats are orally administered with 9-oxononanoic acid or a vehicle control.

    • Tissue Collection: After a specific time, the animals are euthanized, and their livers are excised.

    • Subcellular Fractionation: Liver microsomes and cytosolic fractions are prepared by differential centrifugation.

    • Enzyme Activity Assays:

      • Acetyl-CoA Carboxylase (ACC): Activity is determined by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.

      • Fatty Acid Synthase (FAS): Activity is measured by monitoring the oxidation of NADPH spectrophotometrically.

    • Overall Fatty Acid Synthesis: The rate of fatty acid synthesis can be assessed by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into total hepatic lipids.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the biological effects of 9-oxononanoic acid and its ethyl ester.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (e.g., Platelets, Hepatocytes) Compound_Treatment Compound Treatment (Acid vs. Ester) Cell_Culture->Compound_Treatment Biochemical_Assays Biochemical Assays (e.g., ELISA, Enzyme Activity) Compound_Treatment->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Aggregation, Viability) Compound_Treatment->Cellular_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Compound_Admin Compound Administration (Oral, IV) Animal_Model->Compound_Admin Tissue_Analysis Tissue/Blood Analysis (e.g., Lipid Profile, Histology) Compound_Admin->Tissue_Analysis Tissue_Analysis->Data_Analysis

General experimental workflow for comparative analysis.

Conclusion and Future Directions

The current body of scientific evidence establishes 9-oxononanoic acid as a biologically active lipid peroxidation product with significant effects on platelet aggregation and hepatic lipid metabolism. In contrast, the biological activities of its ethyl ester, ethyl 9-oxononanoate, remain largely unexplored.

The esterification of 9-oxononanoic acid is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and potentially alter its biological activity. It is plausible that ethyl 9-oxononanoate could exhibit similar, enhanced, or even distinct biological effects compared to the parent carboxylic acid. For instance, increased cellular uptake could lead to a more potent inhibition of intracellular enzymes like acetyl-CoA carboxylase or a stronger interaction with nuclear receptors such as PPARs. Conversely, the ester moiety might hinder interactions with certain cell surface receptors or enzymes that recognize the free carboxylic acid group.

Future research should focus on direct comparative studies of 9-oxononanoic acid and its ethyl ester in various biological assays. Investigating their effects on inflammatory signaling pathways, such as NF-κB, and their potential as PPAR agonists would be valuable areas of exploration. Such studies are essential to fully understand the structure-activity relationship and to determine the potential of these compounds in drug development and other biomedical applications.

References

A Comparative Analysis of Azelaic Acid and its Monoethyl Ester in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of azelaic acid and its derivative, azelaic acid monoethyl ester. The following sections present available experimental data, outline standard testing methodologies, and visualize the proposed mechanisms of action to assist researchers in the field of antifungal drug development.

Quantitative Antifungal Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Azelaic Acid Against Various Fungal Species

Fungal SpeciesMIC (%)MIC (mg/mL)
Dermatophytes (unspecified) & Scopulariopsis brevicaulis0.56%[1]5.6[1]
Pityrosporum ovale1%[1]10[1]
Candida glabrata4% (complete inhibition)[1]40[1]
Candida albicans>4% (some growth remained)[1]>40[1]
Trichophyton rubrum0.32% (MIC90)[2]3.2[2]
Trichophyton mentagrophytes0.56% (MIC90)[2]5.6[2]
Microsporum canis0.56% (MIC90)[2]5.6[2]

Note: The antifungal activity of azelaic acid is pH-dependent, with greater efficacy observed at acidic pH values (4.8-5.5)[1].

Azelaic Acid Monoethyl Ester

Azelaic acid monoethyl ester has been noted for its antifungal activity, particularly against Cladosporium herbarum[3]. It is also suggested as a potential candidate for the development of new antifungal agents to combat infections caused by certain novel C-11 epoxy fatty acids[4]. However, specific MIC values from antifungal assays are not detailed in the available scientific literature, precluding a direct quantitative comparison with azelaic acid.

Experimental Protocols

The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of potential antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for broth dilution antifungal susceptibility testing of yeasts (M27 series) and filamentous fungi (M38 series). A generalized workflow for a broth microdilution assay is outlined below.

Broth Microdilution Antifungal Susceptibility Assay (Generalized Protocol)

This protocol is a standard method for determining the MIC of an antifungal agent against a specific fungus.

  • Preparation of Antifungal Agent Stock Solution: The test compound (azelaic acid or its monoethyl ester) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid growth medium, such as RPMI-1640. This creates a gradient of drug concentrations. A growth control well (containing no antifungal agent) and a sterility control well (containing only medium) are also included.

  • Inoculum Preparation: The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium. A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline or water and adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Incubation: The inoculated microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), allowing for fungal growth.

  • MIC Determination: Following incubation, the plate is examined visually or with a spectrophotometric reader to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

G Broth Microdilution Experimental Workflow prep_agent Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution inoculate Inoculate Plate with Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Broth Microdilution Experimental Workflow

Proposed Mechanisms of Antifungal Action

The precise signaling pathways for the antifungal action of azelaic acid and its monoethyl ester are not fully elucidated. However, several mechanisms have been proposed for azelaic acid based on its antimicrobial properties.

Azelaic Acid

The antifungal activity of azelaic acid is thought to be multifactorial, primarily targeting key cellular processes.

  • Inhibition of Protein Synthesis: Azelaic acid may interfere with the synthesis of essential cellular proteins in fungi, leading to the cessation of growth and cellular functions[5].

  • Mitochondrial Dysfunction: It has been proposed that azelaic acid can inhibit enzymes within the mitochondrial respiratory chain[5][6]. This disruption of cellular respiration would lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage and death.

G Proposed Antifungal Mechanism of Azelaic Acid cluster_cell azelaic_acid Azelaic Acid protein_synthesis Protein Synthesis azelaic_acid->protein_synthesis Inhibits mitochondrion Mitochondrion azelaic_acid->mitochondrion respiratory_chain Respiratory Chain Enzymes azelaic_acid->respiratory_chain Inhibits fungal_cell Fungal Cell fungal_growth Fungal Growth Inhibition protein_synthesis->fungal_growth Leads to atp_production ATP Production respiratory_chain->atp_production Disrupts atp_production->fungal_growth Leads to

Proposed Antifungal Mechanism of Azelaic Acid
Azelaic Acid Monoethyl Ester

The mechanism of antifungal action for azelaic acid monoethyl ester has not been described in the reviewed literature. It is plausible that its mechanism is similar to that of azelaic acid, potentially with altered cell permeability due to the presence of the ethyl ester group. However, further research is required to confirm this hypothesis.

Conclusion

Azelaic acid demonstrates broad-spectrum antifungal activity against various dermatophytes and yeasts, with its efficacy influenced by pH. Its proposed mechanisms of action involve the disruption of vital cellular processes such as protein synthesis and mitochondrial respiration. While azelaic acid monoethyl ester has been identified as having antifungal potential, a significant gap exists in the literature regarding its quantitative efficacy and mechanism of action. Further in-depth studies, including direct comparative antifungal assays, are necessary to fully elucidate the therapeutic potential of azelaic acid monoethyl ester and to determine its relative performance against its parent compound, azelaic acid. This information is critical for guiding future research and development of novel antifungal agents.

References

A Comparative Guide to 9-Oxononanoic Acid as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 9-oxononanoic acid (9-ONA) as an emerging biomarker for oxidative stress. It objectively evaluates its performance against established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their studies.

Introduction to Oxidative Stress and the Need for Reliable Biomarkers

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the accurate measurement of oxidative stress is crucial for diagnostics, prognostics, and the development of therapeutic interventions. This has led to the investigation of various biomarkers that reflect oxidative damage to lipids, proteins, and nucleic acids.

9-Oxononanoic acid (9-ONA) is a stable, major aldehydic product of lipid peroxidation, specifically from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human plasma. Its stability and role in inducing platelet aggregation suggest its potential as a reliable and biologically relevant biomarker of oxidative stress.[1][2] This guide will delve into the validation of 9-ONA and compare it with commonly used oxidative stress biomarkers: malondialdehyde (MDA), F2-isoprostanes, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Comparative Analysis of Oxidative Stress Biomarkers

The selection of an appropriate biomarker for oxidative stress depends on several factors, including the specific research question, the biological matrix being analyzed, and the available analytical instrumentation. The following table summarizes the key performance characteristics of 9-ONA and its alternatives.

BiomarkerMolecule TypeBiological MatrixAnalytical MethodSensitivitySpecificityKey AdvantagesKey Disadvantages
9-Oxononanoic Acid (9-ONA) Lipid Peroxidation ProductPlasma, SerumLC-MS/MSHigh (expected in low ng/mL to pg/mL range)HighStable product, biologically active (induces platelet aggregation)Limited commercially available standards and established clinical ranges
Malondialdehyde (MDA) Lipid Peroxidation ProductPlasma, Serum, Urine, TissuesTBARS Assay (Spectrophotometry), HPLCModerate (LOD ~1.1 µM for TBARS)[3]Low to Moderate (TBARS assay is non-specific)[4]Cost-effective, simple assayLack of specificity in TBARS assay, MDA is highly reactive
F2-Isoprostanes Lipid Peroxidation ProductUrine, Plasma, CSFGC-MS, LC-MS/MSVery High (low picogram range)[5]Very HighConsidered a "gold standard" for lipid peroxidationTechnically demanding and expensive analysis
8-hydroxy-2'-deoxyguanosine (8-OHdG) DNA Oxidation ProductUrine, Plasma, TissuesELISA, LC-MS/MSHigh (ELISA LOD ~0.59 ng/mL)[6]High (especially with LC-MS/MS)Reflects oxidative damage to DNACan be influenced by DNA repair mechanisms

Signaling Pathway of 9-Oxononanoic Acid

9-Oxononanoic acid is not merely a static marker of oxidative damage; it is a bioactive molecule that can initiate cellular signaling cascades. A key pathway influenced by 9-ONA is the arachidonate (B1239269) cascade, which is central to inflammation and thrombosis. 9-ONA stimulates the activity of phospholipase A₂ (PLA₂), the enzyme responsible for releasing arachidonic acid from membrane phospholipids (B1166683). This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane (B8750289) A₂ (TxA₂), a potent inducer of platelet aggregation.[1][2]

G Signaling Pathway of 9-Oxononanoic Acid in Platelet Aggregation ROS Reactive Oxygen Species (ROS) Linoleic_Acid Linoleic Acid (in membrane phospholipids) ROS->Linoleic_Acid Oxidation ONA_9 9-Oxononanoic Acid (9-ONA) Linoleic_Acid->ONA_9 Peroxidation PLA2 Phospholipase A₂ (PLA₂) ONA_9->PLA2 Stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolized by TxA2 Thromboxane A₂ (TxA₂) COX->TxA2 Produces Platelet_Aggregation Platelet Aggregation TxA2->Platelet_Aggregation Induces

Caption: Signaling Pathway of 9-Oxononanoic Acid in Platelet Aggregation.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible quantification of oxidative stress biomarkers.

Quantification of 9-Oxononanoic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from methods for similar short-chain fatty acids and provides a robust framework for the quantification of 9-ONA.[7][8]

G Workflow for 9-ONA Quantification by LC-MS/MS Start Plasma Sample Collection (with anticoagulant and antioxidant) Protein_Precipitation Protein Precipitation (ice-cold acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation (14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness (under nitrogen stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (in initial mobile phase) Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis (C18 column, ESI negative mode) Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: Workflow for 9-ONA Quantification by LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., deuterated 9-ONA).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 9-ONA from other components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition for 9-ONA (e.g., m/z 171.1 -> specific product ion).

3. Quantification:

  • A calibration curve is generated using known concentrations of 9-ONA standard.

  • The concentration of 9-ONA in the plasma samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Malondialdehyde (MDA) using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA, a marker of lipid peroxidation.[3][9]

G Workflow for MDA Quantification by TBARS Assay Start Sample/Standard Preparation Add_TBA_Reagent Addition of TBA Reagent (under acidic conditions) Start->Add_TBA_Reagent Incubation Incubation (95°C for 60 min) Add_TBA_Reagent->Incubation Cooling Cooling on Ice Incubation->Cooling Centrifugation Centrifugation Cooling->Centrifugation Supernatant_to_Plate Transfer Supernatant to 96-well Plate Centrifugation->Supernatant_to_Plate Spectrophotometry Measure Absorbance at 532 nm Supernatant_to_Plate->Spectrophotometry Data_Analysis Data Analysis and Quantification Spectrophotometry->Data_Analysis

Caption: Workflow for MDA Quantification by TBARS Assay.

1. Reagent Preparation:

  • TBA Reagent: Prepare a solution of thiobarbituric acid in an acidic buffer.

  • MDA Standard: Prepare a standard curve using a stable MDA precursor, such as 1,1,3,3-tetramethoxypropane.

2. Assay Procedure:

  • Add 100 µL of sample or standard to a microcentrifuge tube.

  • Add 500 µL of the TBA reagent.

  • Incubate at 95°C for 60 minutes.

  • Cool the tubes on ice for 10 minutes.

  • Centrifuge to pellet any precipitate.

  • Transfer 200 µL of the supernatant to a 96-well plate.

3. Measurement and Quantification:

  • Measure the absorbance at 532 nm using a microplate reader.

  • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Quantification of F2-Isoprostanes by GC-MS

The analysis of F2-isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard method.[5][10]

1. Sample Preparation:

  • Hydrolysis: Release of F2-isoprostanes from phospholipids by alkaline hydrolysis.

  • Solid-Phase Extraction (SPE): Purification and concentration of F2-isoprostanes from the biological matrix.

  • Derivatization: Conversion of F2-isoprostanes to volatile esters for GC analysis.

2. GC-MS Analysis:

  • Column: A capillary column suitable for separating fatty acid derivatives.

  • Carrier Gas: Helium.

  • Temperature Program: A programmed temperature ramp to achieve optimal separation.

  • Ionization: Negative Ion Chemical Ionization (NICI) for high sensitivity.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for F2-isoprostanes and an internal standard.

3. Quantification:

  • Quantification is based on the ratio of the peak area of the endogenous F2-isoprostane to that of a stable isotope-labeled internal standard.

Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA

Commercial ELISA kits are widely available for the quantification of 8-OHdG.[6][11][12]

1. Assay Principle:

  • This is a competitive immunoassay. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal.

  • The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

2. General Procedure:

  • Add standards and samples to the wells of the 8-OHdG-coated microplate.

  • Add the primary antibody and incubate.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate and incubate for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

3. Quantification:

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The concentration of 8-OHdG in the samples is determined from the standard curve.

Conclusion and Future Directions

9-Oxononanoic acid presents a promising avenue for the assessment of oxidative stress, particularly due to its stability and direct involvement in pathophysiological processes like platelet aggregation. While its validation is still in the early stages compared to established biomarkers, the high sensitivity and specificity of LC-MS/MS make it a powerful tool for its quantification.

For researchers, the choice of biomarker will depend on the specific context of their study.

  • For large-scale clinical studies requiring high-throughput and cost-effective analysis, the TBARS assay for MDA remains a viable, albeit less specific, option.

  • For studies requiring the highest accuracy and sensitivity in measuring lipid peroxidation, F2-isoprostanes analyzed by GC-MS are the gold standard.

  • When investigating oxidative damage to DNA, 8-OHdG is an excellent and well-validated biomarker, with convenient ELISA kits available.

  • 9-ONA offers a unique combination of being a stable lipid peroxidation product with demonstrated biological activity, making it an attractive candidate for studies investigating the mechanistic links between oxidative stress and disease.

Further research is warranted to establish reference ranges for 9-ONA in various populations and disease states. The development of certified reference materials and standardized protocols will be crucial for its widespread adoption in clinical and research settings. As our understanding of the complex interplay of oxidative stress in health and disease grows, the continued validation and application of novel biomarkers like 9-oxononanoic acid will be instrumental in advancing the field.

References

A Comparative Analysis of 9-Oxononanoic Acid and 4-Oxononanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A significant knowledge gap exists between the well-characterized, biologically active lipid peroxidation product, 9-oxononanoic acid, and its lesser-studied isomer, 4-oxononanoic acid. This guide provides a comprehensive comparative analysis based on currently available data, highlighting the established pro-inflammatory and pro-thrombotic roles of 9-oxononanoic acid, while outlining the known properties and potential, yet largely unexplored, biological significance of 4-oxononanoic acid. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing key data, presenting detailed experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

9-Oxononanoic acid (9-ONA) and 4-oxononanoic acid (4-ONA) are nine-carbon oxo-carboxylic acids. 9-ONA is a well-documented product of lipid peroxidation of linoleic acid and is recognized for its biological activities, particularly in inflammatory and metabolic pathways. In contrast, 4-ONA is primarily known as a precursor to flavor compounds, such as γ-nonalactone, and its broader biological functions remain largely uninvestigated. This guide aims to bridge the informational divide by presenting a side-by-side comparison of their physicochemical properties and summarizing the known biological effects of 9-ONA, while proposing avenues for the investigation of 4-ONA.

Physicochemical Properties

A foundational aspect of understanding the biological potential of these molecules lies in their physicochemical characteristics. The following table summarizes the key properties of 9-oxononanoic acid and 4-oxononanoic acid.

Property9-Oxononanoic Acid4-Oxononanoic AcidSource
Molecular Formula C₉H₁₆O₃C₉H₁₆O₃
Molecular Weight 172.22 g/mol 172.22 g/mol
CAS Number 2553-17-56064-52-4
Physical State SolidLiquid
Density 1.0±0.1 g/cm³1.0±0.1 g/cm³
Boiling Point 304.8±25.0 °C at 760 mmHg298.2±13.0 °C at 760 mmHg
Melting Point Not AvailableNot Available (liquid at room temp.)
Flash Point 152.4±19.7 °C148.4±16.3 °C
pKa (Predicted) Not Available4.77 ± 0.17
XLogP3-AA (Computed) 1.51.3

Biological Activities: A Tale of Two Isomers

The current body of scientific literature reveals a stark contrast in the understanding of the biological roles of 9-ONA and 4-ONA.

9-Oxononanoic Acid: A Pro-inflammatory and Pro-thrombotic Mediator

9-Oxononanoic acid, a product of lipid peroxidation, has been shown to be a bioactive molecule that can initiate cellular signaling cascades. Research has demonstrated that 9-ONA can stimulate the activity of phospholipase A₂ (PLA₂), a key enzyme in the arachidonate (B1239269) cascade that leads to the production of eicosanoids. This stimulation results in the increased production of thromboxane (B8750289) A₂ (TxA₂), a potent mediator of inflammation and platelet aggregation.

The pro-thrombotic effects of 9-ONA are further highlighted by its ability to induce platelet aggregation in a dose-dependent manner. These findings suggest that 9-ONA may play a role in the pathophysiology of diseases associated with lipid peroxidation and thrombosis.

The following tables present quantitative data from a key study investigating the effects of 9-ONA on human blood components.

Table 1: Effect of 9-Oxononanoic Acid on Phospholipase A₂ (PLA₂) Activity and Thromboxane B₂ (TxB₂) Production in Human Blood

9-ONA Concentration (µM)PLA₂ Activity (µM/min/mL)TxB₂ Production (ng/L)
0 (Control)11.43 ± 0.2261 ± 18
312.23 ± 0.28822 ± 38
913.14 ± 0.42967 ± 72
Data adapted from Ren et al., J. Clin. Biochem. Nutr., 2013.

Table 2: Dose-Dependent Effect of 9-Oxononanoic Acid on Platelet Aggregation

9-ONA Concentration (µM)Platelet Aggregation (% of control)
00
1~20
3~50
10~80
Data estimated from graphical representation in Ren et al., J. Clin. Biochem. Nutr., 2013.
4-Oxononanoic Acid: An Unexplored Frontier

In stark contrast to its isomer, the biological roles of 4-oxononanoic acid, beyond its contribution to flavor, remain largely an open field for investigation. While it is known to be a precursor to the flavor compound γ-nonalactone, its potential to interact with cellular signaling pathways has not been extensively studied. Given that 4-ONA is also a product of lipid peroxidation, it is plausible that it may possess biological activities, potentially influencing inflammatory or metabolic pathways. Further research is warranted to elucidate the specific biological functions of 4-ONA and to directly compare its efficacy and signaling mechanisms with those of 9-ONA.

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the known signaling pathway for 9-oxononanoic acid and a proposed workflow for a direct comparative study of 4-ONA and 9-ONA.

G Signaling Cascade of 9-Oxononanoic Acid 9-ONA 9-ONA PLA2 Phospholipase A2 (PLA2) 9-ONA->PLA2 stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TxA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Inflammation Inflammation TXA2->Inflammation

Caption: Signaling cascade initiated by 9-Oxononanoic Acid.

G Proposed Workflow for Comparative Study cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Analysis Synthesis_9ONA Synthesis of 9-ONA PLA2_Assay PLA2 Activity Assay Synthesis_9ONA->PLA2_Assay TXA2_Assay TxA2 Production Assay Synthesis_9ONA->TXA2_Assay Platelet_Aggregation_Assay Platelet Aggregation Assay Synthesis_9ONA->Platelet_Aggregation_Assay Synthesis_4ONA Synthesis of 4-ONA Synthesis_4ONA->PLA2_Assay Synthesis_4ONA->TXA2_Assay Synthesis_4ONA->Platelet_Aggregation_Assay Data_Analysis Comparative Data Analysis PLA2_Assay->Data_Analysis TXA2_Assay->Data_Analysis Platelet_Aggregation_Assay->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

A Researcher's Guide to Characterizing Antibody Cross-Reactivity with 9-Ethoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Ethoxy-9-oxononanoic acid, also known as azelaic acid monoethyl ester, is a dicarboxylic acid monoester. The development of specific antibodies to such small molecules, or haptens, is crucial for the creation of sensitive and specific immunoassays for research, diagnostic, and drug development purposes. A critical aspect of antibody characterization is determining its cross-reactivity—the extent to which it binds to molecules other than its target antigen. High specificity is paramount to ensure the reliability and accuracy of any antibody-based application.

Given the current lack of commercially available antibodies specifically targeting this compound, this guide is designed for researchers and drug development professionals who are embarking on the development or characterization of such an antibody. It provides a framework for assessing cross-reactivity, including a list of potential cross-reactants based on structural similarity, standardized experimental protocols for testing, and a template for data presentation.

Predicted Cross-Reactivity Profile of a Hypothetical Antibody

To effectively design a cross-reactivity study, one must first identify potential cross-reactants based on structural homology to the target antigen, this compound. An antibody developed against this molecule would likely recognize specific features: the nine-carbon aliphatic chain, the terminal carboxylic acid, and the terminal ethyl ester group. Therefore, molecules sharing one or more of these features are prime candidates for cross-reactivity testing.

For the purpose of this guide, we will consider a hypothetical monoclonal antibody, mAb-E9OA , raised against this compound. The table below presents a hypothetical cross-reactivity profile for mAb-E9OA against a panel of structurally related molecules. The data is presented as would be generated from a competitive ELISA, with IC50 values (the concentration of analyte that causes 50% inhibition of signal) and the calculated percent cross-reactivity.

Percent Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) * 100

Table 1: Hypothetical Cross-Reactivity Data for mAb-E9OA

Compound NameChemical StructureIC50 (nM)% Cross-Reactivity
This compound CH3CH2OOC(CH2)7COOH50 100%
Azelaic AcidHOOC(CH2)7COOH25020%
Diethyl AzelateCH3CH2OOC(CH2)7COOCH2CH31,0005%
Sebacic AcidHOOC(CH2)8COOH5,0001%
Nonanoic AcidCH3(CH2)7COOH10,0000.5%
9-Methoxy-9-oxononanoic acidCH3OOC(CH2)7COOH15033%
9-Oxononanoic AcidOHC(CH2)7COOH> 50,000<0.1%
1,9-NonanediolHO(CH2)9OH> 50,000<0.1%

Experimental Protocols

Accurate determination of cross-reactivity requires robust and well-defined experimental methods. The two most common and powerful techniques for analyzing the interaction between an antibody and a small molecule antigen are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This immunoassay is a highly sensitive method for quantifying a small molecule antigen. It relies on the competition between the free antigen in the sample and a labeled or coated antigen for a limited number of antibody binding sites.

Objective: To determine the concentration of various test compounds required to inhibit the binding of mAb-E9OA to a plate-bound conjugate of this compound by 50% (IC50).

Materials:

  • High-binding 96-well microplates

  • This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Hypothetical Antibody: mAb-E9OA

  • Test compounds (potential cross-reactants)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Buffer (e.g., 0.5% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute the this compound-BSA conjugate to an optimized concentration (e.g., 1-5 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and each test compound in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard/test compound dilution to wells.

    • Add 50 µL of a fixed, optimized concentration of the primary antibody (mAb-E9OA) to each well.

    • Incubate for 1 hour at RT to allow the antibody and free antigen to bind.

  • Incubation: Discard the blocking solution from the coated plate and wash three times. Transfer 100 µL of the antibody-antigen mixture from the dilution plate to the coated plate. Incubate for 1 hour at RT. During this step, any unbound antibody will bind to the coated antigen.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at RT.

    • Wash the plate five times with Wash Buffer.

  • Development and Reading:

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at RT.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for the standard and each test compound.

  • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity using the formula provided earlier.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₙ) of molecular interactions.

Objective: To measure the binding affinity and kinetics of mAb-E9OA to this compound and potential cross-reactants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 dextran (B179266) chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound conjugated to a carrier protein (e.g., BSA)

  • Hypothetical Antibody: mAb-E9OA (as the analyte)

  • Test compounds (as potential competing analytes)

  • SPR running buffer (e.g., HBS-EP+)

Procedure (Indirect Coupling/Competition Assay):

  • Ligand Immobilization:

    • Activate a sensor chip surface using a pulse of EDC/NHS mixture.

    • Inject the this compound-BSA conjugate over the activated surface to achieve a target immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the protein conjugate.

  • Kinetic Analysis of Antibody Binding:

    • Prepare a series of dilutions of the mAb-E9OA antibody in running buffer.

    • Inject the antibody dilutions sequentially over the immobilized surface, from lowest to highest concentration, with a regeneration step in between if necessary.

    • Record the sensorgrams, which show the binding (association) and unbinding (dissociation) phases.

  • Competition Analysis for Cross-Reactivity:

    • Prepare a series of solutions containing a fixed, sub-saturating concentration of mAb-E9OA mixed with increasing concentrations of the test compound (or the target antigen as a control).

    • Inject these mixtures over the sensor surface. The presence of the test compound will compete with the surface-bound antigen for antibody binding, resulting in a lower SPR signal.

  • Data Analysis:

    • For kinetic analysis, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate Kₙ (kₑ/kₐ).

    • For competition analysis, plot the response at equilibrium against the concentration of the competing compound to determine the IC50 value. This can be used to rank the binding strength of the cross-reactants.

Visualizations

Structural Relationships of Potential Cross-Reactants

The following diagram illustrates the structural similarities between this compound and other molecules that should be tested for antibody cross-reactivity. Understanding these relationships is key to predicting and interpreting cross-reactivity data.

G cluster_dicarboxylic Dicarboxylic Acids & Esters cluster_monoester Related Monoesters cluster_monocarboxylic Monocarboxylic Acids cluster_other Other Structures Target This compound (Target Antigen) Azelaic Azelaic Acid (Parent Diacid) Target->Azelaic Hydrolysis of Ester Diethyl Diethyl Azelate (Diester) Target->Diethyl Esterification of Carboxyl Monomethyl 9-Methoxy-9-oxononanoic acid (Methyl Ester) Target->Monomethyl Different Ester Group Nonanoic Nonanoic Acid (Lacks Ester) Target->Nonanoic Removal of Ester Group Oxononanoic 9-Oxononanoic Acid (Aldehyde instead of Ester) Target->Oxononanoic Different Terminal Group Diol 1,9-Nonanediol (Lacks Carboxyl & Ester) Target->Diol Reduction of Both Ends Sebacic Sebacic Acid (Longer Chain) Azelaic->Sebacic Chain Elongation

Caption: Structural relationships of potential cross-reactants.

Workflow for Competitive ELISA

The diagram below outlines the key steps in a competitive ELISA designed to test for antibody cross-reactivity with small molecules. The signal generated is inversely proportional to the amount of free antigen in the sample.

ELISA_Workflow cluster_results Signal Interpretation start Start step1 1. Coat Plate with Antigen-BSA Conjugate start->step1 step2 2. Block Plate to Prevent Non-specific Binding step1->step2 step3 3. Pre-incubate Antibody with Sample / Test Compound step2->step3 step4 4. Add Mixture to Coated Plate (Competition Step) step3->step4 step5 5. Add HRP-conjugated Secondary Antibody step4->step5 step6 6. Add TMB Substrate (Color Development) step5->step6 step7 7. Add Stop Solution & Read Absorbance at 450nm step6->step7 end End step7->end high_signal High Signal = Low Cross-Reactivity step7->high_signal low_signal Low Signal = High Cross-Reactivity step7->low_signal

Caption: Workflow of a competitive ELISA for cross-reactivity.

A Comparative Guide to the Synthesis of 9-Ethoxy-9-oxononanoic Acid: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 9-Ethoxy-9-oxononanoic acid, a valuable bifunctional molecule, can be synthesized through several routes, each with distinct advantages and reproducibility challenges. This guide provides an objective comparison of the most common methods for its synthesis—ozonolysis of ethyl oleate (B1233923), enzymatic synthesis from linoleic acid with subsequent esterification, and monoesterification of azelaic acid—with a focus on their reproducibility, supported by available experimental data.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost, and, critically, the consistency of the results. The following table summarizes the key quantitative data for the three primary synthesis methods. It is important to note that for some parameters, data from closely analogous reactions, such as the synthesis of methyl esters, have been included where direct data for the ethyl ester is limited.

ParameterOzonolysis of Ethyl OleateEnzymatic Synthesis from Linoleic Acid & EsterificationSynthesis from Azelaic Acid (Monoesterification)
Starting Material Ethyl OleateLinoleic AcidAzelaic Acid
Key Reagents Ozone, Oxidizing/Reducing Agents (e.g., Dimethyl Sulfide)9S-Lipoxygenase, 9/13-Hydroperoxide Lyase, Ethanol (B145695), Acid CatalystEthanol, Acid Catalyst (e.g., Sulfuric Acid) or Ion-Exchange Resin
Reported Yield ~77-80% (for analogous methyl esters)~73% (for the 9-oxononanoic acid intermediate)High selectivity for monoester achievable
Purity >96% (for analogous methyl esters)HighHigh, with potential for di-ester formation
Reproducibility Highly dependent on precise control of ozonolysis conditions and work-up procedures.[1]Reliant on the activity and stability of the enzymes; batch-to-batch variation in enzyme preparations can lead to inconsistent yields.[1]Influenced by catalyst type, alcohol-to-acid ratio, temperature, and reaction time. Use of ion-exchange resins can improve selectivity.
Key Considerations Potential for side reactions. Requires specialized equipment for ozone generation.A two-step, one-pot process that needs careful optimization of reaction timing for sequential enzyme addition.A relatively straightforward and high-yielding method, but requires careful control to maximize monoester formation and minimize di-ester by-product.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures and should be adapted and optimized for specific laboratory conditions.

Ozonolysis of Ethyl Oleate

This method involves the oxidative cleavage of the double bond in ethyl oleate using ozone.

Protocol:

  • Dissolve ethyl oleate in a suitable solvent, such as dichloromethane (B109758) or a mixture of acetic acid and hexane, and cool the solution to -78°C.

  • Bubble ozone gas through the solution until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC) or the appearance of a blue color indicating excess ozone.

  • Purge the solution with an inert gas like nitrogen to remove any excess ozone.

  • The resulting ozonide is then worked up under reductive conditions (e.g., using dimethyl sulfide) to yield this compound.

  • The crude product is purified by distillation or column chromatography.

Enzymatic Synthesis from Linoleic Acid and Subsequent Esterification

This biocatalytic approach utilizes a two-step, one-pot enzymatic cascade to convert linoleic acid to 9-oxononanoic acid, which is then esterified.

Protocol:

Part A: Enzymatic Synthesis of 9-Oxononanoic Acid

  • In a buffered aqueous solution, add 9S-lipoxygenase to a solution of linoleic acid. This enzyme catalyzes the formation of a hydroperoxide intermediate.

  • After a set reaction time, introduce 9/13-hydroperoxide lyase to the mixture. This second enzyme cleaves the hydroperoxide to produce 9-oxononanoic acid. For optimal results, the enzymes should be added successively.

  • Extract the 9-oxononanoic acid from the aqueous solution using an organic solvent.

Part B: Fischer Esterification

  • Dissolve the extracted 9-oxononanoic acid in an excess of ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture at reflux for several hours.

  • After cooling, neutralize the acid catalyst and remove the excess ethanol under reduced pressure.

  • Purify the resulting this compound by distillation or column chromatography.

Synthesis from Azelaic Acid (Monoesterification)

This method involves the direct esterification of one of the two carboxylic acid groups of azelaic acid.

Protocol:

  • Dissolve azelaic acid in a large excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or an acidic ion-exchange resin.

  • Heat the mixture at reflux for a controlled period. The reaction progress should be monitored to maximize the formation of the monoester and minimize the di-ester.

  • After cooling, if a liquid acid catalyst was used, neutralize it.

  • Remove the excess ethanol under reduced pressure.

  • The crude product, which may contain unreacted azelaic acid and the di-ester, is then purified, typically by column chromatography.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

cluster_0 Ozonolysis of Ethyl Oleate A1 Ethyl Oleate B1 Ozonolysis (-78°C) A1->B1 C1 Ozonide Intermediate B1->C1 D1 Reductive Work-up C1->D1 E1 Purification D1->E1 F1 This compound E1->F1

Workflow for the synthesis of this compound via ozonolysis.

cluster_1 Enzymatic Synthesis & Esterification A2 Linoleic Acid B2 9S-Lipoxygenase A2->B2 C2 Hydroperoxide Intermediate B2->C2 D2 9/13-Hydroperoxide Lyase C2->D2 E2 9-Oxononanoic Acid D2->E2 F2 Esterification with Ethanol E2->F2 G2 Purification F2->G2 H2 This compound G2->H2 cluster_2 Synthesis from Azelaic Acid A3 Azelaic Acid B3 Monoesterification with Ethanol A3->B3 C3 Crude Product Mixture B3->C3 D3 Purification C3->D3 E3 This compound D3->E3

References

A Researcher's Guide to Benchmarking Analytical Methods for Oxo-Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate quantification of oxo-fatty acids (oxo-FAs) is paramount. These oxidized lipids are not mere byproducts of cellular metabolism but critical signaling molecules implicated in a spectrum of physiological and pathological processes, including inflammation and atherosclerosis.[1] The choice of analytical methodology can significantly impact experimental outcomes, necessitating a clear understanding of the available techniques and their respective performance characteristics.

This guide provides a comprehensive comparison of the most prevalent analytical methods for the quantification of oxo-fatty acids, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed overview of experimental protocols, comparative performance data, and visual representations of analytical workflows and relevant signaling pathways to empower researchers in selecting the optimal method for their specific research needs.

Comparative Analysis of Quantification Methods

The quantification of oxo-fatty acids in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. LC-MS/MS and GC-MS are the gold-standard methods, each offering a unique set of advantages and disadvantages.[2][3]

Table 1: Comparison of Key Performance Metrics for Oxo-Fatty Acid Quantification Methods

ParameterLC-MS/MSGC-MSImmunoassays
Selectivity High to Very HighHighVariable
Sensitivity (LOD) pg to ng/mL[1][4]ng/mLng/mL to µg/mL
Throughput High[1]ModerateHigh
Sample Prep Moderate (LLE/SPE)[5]Extensive (Derivatization)[6]Minimal
Compound Coverage BroadModerateSpecific to one analyte
Cost HighModerate to HighLow to Moderate

LOD: Limit of Detection; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Selected Oxo-Fatty Acids by LC-MS/MS

AnalyteLOD (pg on column)LOQ (ng/mL)Reference
5-HETE4.80.16[1]
8-HETE4.80.1[1]
9-HETE4.8-[1]
11-HETE<2.6<0.09[4]
13-HODE-0.4 µg/g[7]
9,10-DHODE-0.025 µg/g[7]
9,10,13-THODE-0.05 µg/g[7]

HETE: Hydroxyeicosatetraenoic acid; HODE: Hydroxyoctadecadienoic acid; DHODE: Dihydroxyoctadecadienoic acid; THODE: Trihydroxyoctadecadienoic acid.

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized protocols are crucial for reproducible and reliable quantification of oxo-fatty acids. Below are representative methodologies for the key analytical techniques.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that offers high sensitivity and selectivity for the analysis of a wide range of oxo-fatty acids.[1]

A. Sample Preparation (Plasma/Serum) [4][5]

  • Internal Standard Spiking: To 200 µL of plasma or serum, add a mixture of deuterated internal standards.

  • Protein Precipitation & LLE: Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v) and vortex. Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE) (Optional, for increased purity):

    • Condition a C18 SPE cartridge with methanol (B129727) and water.

    • Load the organic phase from the LLE.

    • Wash with a low-organic solvent mixture.

    • Elute the oxo-fatty acids with methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

B. Chromatographic Separation [1][5]

  • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Run Time: Typically 15-30 minutes.

C. Mass Spectrometric Detection [1][4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for the analysis of volatile and thermally stable compounds. For oxo-fatty acids, derivatization is a mandatory step.[2][6]

A. Sample Preparation and Derivatization [6][8]

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to isolate total lipids.

  • Saponification (for total fatty acids): Hydrolyze the lipid extract with a methanolic KOH solution to release esterified fatty acids.

  • Derivatization: Convert the fatty acids to their more volatile and thermally stable methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. This is a critical step for GC analysis.

  • Extraction of Derivatives: Extract the derivatized oxo-fatty acids with a non-polar solvent like hexane or iso-octane.

B. Chromatographic Separation [8][9]

  • Column: A polar capillary column (e.g., DB-5MS, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the FAMEs or PFB esters based on their boiling points and polarity.

C. Mass Spectrometric Detection [6][8]

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.

Visualizing the Process and Pathways

To further elucidate the methodologies and the biological context of oxo-fatty acids, the following diagrams are provided.

Oxo-Fatty Acid Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) InternalStandard Spike with Internal Standards BiologicalSample->InternalStandard Extraction Lipid Extraction (LLE or SPE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Chromatography Chromatography (LC or GC) Extraction->Chromatography Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS/MS) Chromatography->MassSpectrometry PeakIntegration Peak Integration MassSpectrometry->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: A generalized workflow for oxo-fatty acid quantification.

Arachidonic_Acid_Metabolism cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP CYP450 AA->CYP PGs Prostaglandins (PGs) COX->PGs TXs Thromboxanes (TXs) COX->TXs HETEs HETEs (e.g., 5-HETE, 12-HETE) LOX->HETEs LTs Leukotrienes (LTs) LOX->LTs OxoETEs 5-oxo-ETE HETEs->OxoETEs EETs Epoxyeicosatrienoic acids (EETs) CYP->EETs DiHETs Dihydroxyeicosatrienoic acids (DiHETs) EETs->DiHETs

Caption: Major enzymatic pathways of arachidonic acid metabolism leading to oxo-fatty acids.[10]

Conclusion

The choice between LC-MS/MS and GC-MS for oxo-fatty acid quantification will depend on the specific research question, the available instrumentation, and the desired throughput. LC-MS/MS generally offers higher sensitivity and broader compound coverage with less extensive sample preparation. In contrast, GC-MS is a robust and often more accessible technique, though it requires a derivatization step. Immunoassays, while high-throughput and cost-effective, are limited to the analysis of a single analyte and may have cross-reactivity issues. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their study of these important lipid mediators.

References

A Comparative Analysis of 9-Oxononanoic Acid's Lipid-Lowering Potential Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the lipid-modulating effects of 9-oxononanoic acid with those of current standard-of-care lipid-lowering drugs, supported by available preclinical data.

Introduction

Initial investigation into "9-Ethoxy-9-oxononanoic acid" revealed a scarcity of published data regarding its lipid-lowering properties. Scientific literature, however, extensively documents the biological activities of a closely related compound, 9-oxononanoic acid . This guide, therefore, focuses on the available experimental evidence for 9-oxononanoic acid as a potential lipid-modulating agent and provides a comparative analysis against established lipid-lowering therapies. 9-oxononanoic acid is a naturally occurring oxidized fatty acid formed from the autoxidation of linoleic acid.[1] Preclinical studies have explored its effects on hepatic lipid metabolism, suggesting a potential role in reducing lipid synthesis.

This guide provides a comprehensive comparison of 9-oxononanoic acid with major classes of lipid-lowering drugs, including statins, cholesterol absorption inhibitors, and PCSK9 inhibitors. The information is intended for researchers, scientists, and professionals in drug development to offer a perspective on the potential, and current limitations, of this compound in the landscape of lipid management.

Comparative Efficacy of Lipid-Lowering Agents

The following table summarizes the lipid-lowering efficacy of 9-oxononanoic acid based on preclinical data and compares it with the established clinical efficacy of standard lipid-lowering drugs.

Agent ClassExample Agent(s)Primary Mechanism of ActionLDL-C ReductionOther Lipid Effects
Oxo-fatty Acid 9-Oxononanoic Acid Inhibition of Acetyl-CoA CarboxylaseData not availableDecreased serum triacylglycerols (in rats)[2]
Statins Atorvastatin, RosuvastatinInhibition of HMG-CoA Reductase[3]30% - >50%[4]Modest increase in HDL-C, decrease in triglycerides[5]
Cholesterol Absorption Inhibitor EzetimibeInhibition of intestinal cholesterol absorption (NPC1L1)[1]15% - 20%[6]Used as monotherapy or adjunct to statins[1]
PCSK9 Inhibitors Alirocumab, EvolocumabMonoclonal antibodies that inhibit PCSK9, increasing LDL receptor recycling50% - 60% (on top of statin therapy)Significant reduction in non-HDL-C and ApoB

Experimental Protocols

Detailed methodologies for the key preclinical studies on 9-oxononanoic acid are summarized below. It is important to note that access to the full-text articles was limited; therefore, these protocols are based on the information provided in the published abstracts.

Study 1: Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver (Minamoto et al., 1988)[2]
  • Objective: To investigate the effect of orally administered 9-oxononanoic acid on hepatic lipid metabolism in rats.

  • Animal Model: Male rats.

  • Treatment: A test group was orally administered 100 mg of 9-oxononanoic acid. A control group received saline.

  • Time Point: Hepatic lipid metabolism was assessed 30 hours after administration.

  • Key Parameters Measured:

    • De novo synthesis of fatty acids in the liver.

    • Activity of acetyl-CoA carboxylase.

    • Activity of carnitine palmitoyltransferase.

    • Serum levels of triacylglycerols and free fatty acids.

    • Hepatic levels of NADPH/NADP+ ratio.

    • Activities of glucose 6-phosphate and isocitrate dehydrogenases.

    • Levels of CoA derivatives, including long-chain acyl-CoA.

Study 2: A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane (B8750289) A2 production in human blood (Ren et al., 2013)
  • Objective: To determine the effect of 9-oxononanoic acid on phospholipase A2 (PLA2) activity and thromboxane A2 (TxA2) production in human blood.

  • Experimental System: Fresh human blood.

  • Treatment:

    • Exposure of blood to the atmosphere at 37°C to induce lipid peroxidation and endogenous 9-oxononanoic acid formation.

    • Addition of organically synthesized 9-oxononanoic acid to fresh blood under a nitrogen atmosphere.

  • Key Parameters Measured:

    • Peroxide value and thiobarbituric acid reactive substances (TBARS) as markers of lipid peroxidation.

    • PLA2 activity.

    • Thromboxane B2 (TxB2) levels (a stable metabolite of TxA2).

    • Platelet aggregation.

Mechanism of Action: A Comparative Overview

9-Oxononanoic Acid

The primary proposed mechanism for the lipid-lowering effect of 9-oxononanoic acid is the inhibition of hepatic lipogenesis .[2] In a rat model, oral administration of 9-oxononanoic acid led to a significant decrease in the activity of acetyl-CoA carboxylase , a rate-limiting enzyme in fatty acid synthesis.[2] This inhibition is thought to be mediated by the accumulation of long-chain acyl-CoA.[2] Concurrently, the activity of carnitine palmitoyltransferase , an enzyme involved in fatty acid oxidation, was increased.[2] This suggests a metabolic shift from fatty acid synthesis to fatty acid oxidation in the liver.

Another study indicates that 9-oxononanoic acid can stimulate the activity of phospholipase A2 (PLA2) , which leads to the production of thromboxane A2. While this pathway is more directly related to inflammation and thrombosis, it highlights the broader biological activity of this compound in lipid signaling.

G cluster_0 Hepatic Cell 9-ONA 9-Oxononanoic Acid LC_Acyl_CoA Long-chain Acyl-CoA (Accumulation) 9-ONA->LC_Acyl_CoA Leads to ACC Acetyl-CoA Carboxylase (ACC) LC_Acyl_CoA->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Catalyzes FAS Fatty Acid Synthesis (Lipogenesis) Malonyl_CoA->FAS Precursor for CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO

Proposed mechanism of 9-oxononanoic acid in hepatic lipid metabolism.

Known Lipid-Lowering Agents
  • Statins: These drugs are competitive inhibitors of HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis.[3] By reducing intracellular cholesterol levels in the liver, statins upregulate the expression of LDL receptors, leading to increased clearance of LDL-C from the circulation.

  • Ezetimibe: This agent selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein .[1] The reduced delivery of cholesterol to the liver also leads to an upregulation of LDL receptors.

  • PCSK9 Inhibitors: These are monoclonal antibodies that bind to and inactivate proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 normally promotes the degradation of LDL receptors. By inhibiting PCSK9, these drugs increase the number of LDL receptors available to clear LDL-C from the blood.

G cluster_workflow General Experimental Workflow for Preclinical Lipid-Lowering Studies Animal_Model Select Animal Model (e.g., Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Groups (Control vs. Treatment) Acclimatization->Grouping Dosing Compound Administration (e.g., Oral Gavage) Grouping->Dosing Observation Observation Period Dosing->Observation Sample_Collection Sample Collection (Blood, Liver Tissue) Observation->Sample_Collection Analysis Biochemical Analysis (Lipid Profile, Enzyme Assays) Sample_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

A generalized workflow for in vivo studies of lipid-lowering agents.

Conclusion

The available preclinical evidence suggests that 9-oxononanoic acid can modulate hepatic lipid metabolism, primarily by inhibiting fatty acid synthesis and promoting fatty acid oxidation. This mechanism of action is distinct from the major classes of currently approved lipid-lowering drugs. However, there is a significant lack of data on its effect on plasma LDL-C levels, which is the primary target for cardiovascular risk reduction. Furthermore, the existing studies are preclinical and have not been replicated in humans.

For researchers and drug development professionals, 9-oxononanoic acid may represent a compound of interest for further investigation, particularly its unique mechanism of action. Future studies should focus on elucidating its effects on lipoprotein metabolism, particularly LDL-C, and assessing its safety and efficacy in more advanced preclinical models before any consideration for clinical development. A direct comparison with established agents in head-to-head preclinical studies would also be necessary to determine its relative potency and potential therapeutic niche.

References

In Vivo Effects of 9-Oxononanoic Acid on Hepatic Lipogenesis in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of 9-oxononanoic acid on hepatic lipogenesis in rats against other alternative compounds and dietary models. The information is compiled from peer-reviewed scientific literature and presented with supporting experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research.

Executive Summary

9-Oxononanoic acid, a product of linoleic acid autoxidation, has demonstrated a potent inhibitory effect on hepatic lipogenesis in rats. In vivo studies reveal a significant reduction in de novo fatty acid synthesis, primarily attributed to the allosteric inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in this pathway. This is accompanied by an increase in fatty acid oxidation, as evidenced by enhanced carnitine palmitoyltransferase (CPT) activity. This guide compares these effects with other known modulators of hepatic lipogenesis, including oleoylethanolamide (OEA), withaferin A, clofibric acid, 2-ethylhexanoic acid, and the influence of a Western diet.

Comparative Data on Hepatic Lipogenesis Modulators in Rats

The following tables summarize the quantitative effects of 9-oxononanoic acid and comparator agents on key parameters of hepatic lipogenesis in rats.

Table 1: Effects on Hepatic Lipogenic and Fat Oxidation Enzyme Activities

Compound/DietAcetyl-CoA Carboxylase (ACC) ActivityFatty Acid Synthase (FAS) ActivityCarnitine Palmitoyltransferase (CPT) ActivityReference
9-Oxononanoic Acid ↓ 60% Not Reported↑ 35% [1]
Oleoylethanolamide (OEA)Not Reported[2]
Withaferin A↓ (mRNA expression)↓ (mRNA expression)Not Reported
Clofibric AcidNot ReportedNot Reported
2-Ethylhexanoic AcidInhibited in vitroNot ReportedNot Reported
Western Diet↑ (mRNA expression)↑ (mRNA expression)Not Reported[3][4]

Data presented as percentage change from control unless otherwise specified. Direct comparisons should be made with caution due to variations in experimental design.

Table 2: Effects on Hepatic and Serum Lipid Levels

Compound/DietHepatic TriglyceridesSerum TriglyceridesReference
9-Oxononanoic Acid Not Reported [1]
Oleoylethanolamide (OEA)[2]
Withaferin ANot Reported
Clofibric AcidNo significant effectNo significant effect
2-Ethylhexanoic AcidNot Reported
Western DietNo significant effect or ↓[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Animal Treatment

Male Wistar rats are typically used. For the 9-oxononanoic acid study, rats were orally administered 100 mg of 9-oxononanoic acid suspended in saline. Control rats received an equal volume of saline. Animals were sacrificed 30 hours after administration for tissue and blood collection.[1]

Measurement of De Novo Fatty Acid Synthesis
  • Principle: This method measures the incorporation of a radiolabeled precursor, such as ³H₂O or [¹⁴C]acetate, into newly synthesized fatty acids in the liver.

  • Protocol:

    • Inject the rat intraperitoneally with the radiolabeled precursor.

    • After a specified time, sacrifice the animal and excise the liver.

    • Homogenize the liver tissue in an appropriate buffer.

    • Saponify the lipid extract using alcoholic KOH.

    • Extract the fatty acids with petroleum ether.

    • Measure the radioactivity of the fatty acid fraction using a liquid scintillation counter.

    • Normalize the radioactivity to the amount of liver tissue or protein.

Assay of Acetyl-CoA Carboxylase (ACC) Activity
  • Principle: ACC activity is determined by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA in the presence of acetyl-CoA and ATP.

  • Protocol:

    • Prepare a liver homogenate in a suitable buffer (e.g., Tris-HCl with EDTA and dithiothreitol).

    • Centrifuge the homogenate to obtain the cytosolic fraction.

    • Incubate the cytosolic extract with a reaction mixture containing acetyl-CoA, ATP, MgCl₂, citrate, and NaH¹⁴CO₃.

    • Stop the reaction by adding acid (e.g., HCl).

    • Dry the sample to remove unreacted ¹⁴CO₂.

    • Measure the acid-stable radioactivity (representing [¹⁴C]malonyl-CoA) by liquid scintillation counting.

    • Express activity as nmol of bicarbonate fixed per minute per mg of protein.

Assay of Fatty Acid Synthase (FAS) Activity
  • Principle: FAS activity is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm in the presence of acetyl-CoA and malonyl-CoA.

  • Protocol:

    • Prepare the cytosolic fraction from liver homogenate as described for the ACC assay.

    • Add the cytosolic extract to a reaction mixture containing potassium phosphate (B84403) buffer, acetyl-CoA, and NADPH.

    • Initiate the reaction by adding malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADPH oxidation using its molar extinction coefficient.

    • Express activity as nmol of NADPH oxidized per minute per mg of protein.

Assay of Carnitine Palmitoyltransferase (CPT) Activity
  • Principle: CPT activity is determined by measuring the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and [¹⁴C]carnitine.

  • Protocol:

    • Isolate mitochondria from the liver homogenate by differential centrifugation.

    • Incubate the mitochondrial fraction with a reaction mixture containing palmitoyl-CoA, [¹⁴C]carnitine, and buffer.

    • Stop the reaction by adding an organic solvent (e.g., butanol).

    • Separate the aqueous and organic phases. The [¹⁴C]palmitoylcarnitine will be in the aqueous phase.

    • Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

    • Express activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of 9-Oxononanoic Acid Action

The primary mechanism by which 9-oxononanoic acid is thought to inhibit hepatic lipogenesis is through the allosteric inhibition of Acetyl-CoA Carboxylase (ACC) by an accumulation of long-chain acyl-CoA.

G cluster_ingestion Oral Administration cluster_liver Hepatocyte 9_ONA 9-Oxononanoic Acid Long_Chain_Acyl_CoA Long-Chain Acyl-CoA (Accumulation) 9_ONA->Long_Chain_Acyl_CoA Leads to ACC Acetyl-CoA Carboxylase (ACC) Long_Chain_Acyl_CoA->ACC Allosteric Inhibition Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Catalyzes Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Precursor for CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid β-Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Proposed mechanism of 9-oxononanoic acid in the liver.
General Experimental Workflow for Studying Hepatic Lipogenesis

The following diagram illustrates a typical workflow for investigating the effects of a compound on hepatic lipogenesis in a rat model.

G cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Acclimatization Acclimatization of Rats Grouping Random Grouping (Control vs. Treatment) Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing Sacrifice Sacrifice and Tissue Collection Dosing->Sacrifice Homogenization Liver Homogenization Sacrifice->Homogenization Fractionation Subcellular Fractionation (Cytosol, Mitochondria) Homogenization->Fractionation Lipid_Analysis Lipid Extraction and Analysis (Triglycerides) Homogenization->Lipid_Analysis Enzyme_Assays Enzyme Activity Assays (ACC, FAS, CPT) Fractionation->Enzyme_Assays Data_Analysis Data Analysis and Statistical Comparison Enzyme_Assays->Data_Analysis Lipid_Analysis->Data_Analysis

General experimental workflow for in vivo lipogenesis studies.
Key Signaling Pathways in Hepatic Lipogenesis

Hepatic lipogenesis is primarily regulated by the transcription factors SREBP-1c and ChREBP, which are in turn influenced by hormonal and nutritional signals. While direct effects of 9-oxononanoic acid on these pathways have not been reported, understanding this regulatory network is crucial for contextualizing its mechanism of action.

G cluster_signals Upstream Signals cluster_transcription_factors Key Transcription Factors cluster_lipogenic_genes Lipogenic Gene Expression Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP Activates PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->SREBP1c Inhibits ACC_gene ACC Gene SREBP1c->ACC_gene Upregulates FAS_gene FAS Gene SREBP1c->FAS_gene Upregulates SCD1_gene SCD-1 Gene SREBP1c->SCD1_gene Upregulates ChREBP->ACC_gene Upregulates ChREBP->FAS_gene Upregulates

References

A Comparative Guide to the Biological Activities of 9-Ethoxy-9-oxononanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 9-Ethoxy-9-oxononanoic acid and its structural analogs. This compound, the monoethyl ester of azelaic acid, belongs to a class of dicarboxylic acid monoesters that have garnered significant interest for their therapeutic potential. This document synthesizes available experimental data to offer an objective comparison of their performance in key biological assays, providing valuable insights for research and development.

Introduction

This compound is a derivative of azelaic acid, a naturally occurring C9 dicarboxylic acid. Azelaic acid itself is known for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anti-keratinizing properties.[1][2] Esterification of one of the carboxylic acid groups, as in this compound, modifies its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and skin penetration. This guide explores the structure-activity relationships of these compounds, focusing on their efficacy as tyrosinase inhibitors, antimicrobial agents against Propionibacterium acnes, and their anti-inflammatory potential.

Comparative Biological Activities

While direct comparative studies on a wide range of monoesters of azelaic acid are limited, the available data on azelaic acid and its derivatives allow for an assessment of their potential activities. The following table summarizes the known biological activities and, where available, quantitative data for this compound and its key structural analogs.

Table 1: Comparative Biological Activities of this compound and Its Analogs

CompoundStructureBiological ActivityQuantitative Data (IC50, MIC, etc.)Key Findings & Remarks
This compound CH3CH2OOC(CH2)7COOHTyrosinase Inhibition (inferred), Antimicrobial (inferred), Anti-inflammatory (inferred)Data not available in reviewed literature.As the monoethyl ester of azelaic acid, it is expected to have similar biological activities, potentially with enhanced skin penetration due to increased lipophilicity.
Azelaic Acid HOOC(CH2)7COOHTyrosinase Inhibition, Antimicrobial (P. acnes), Anti-inflammatoryTyrosinase Inhibition: IC50 values vary depending on the assay conditions. Antimicrobial: MIC against P. acnes reported to be between 100 µM and 0.25 mol/l.[3][4]A well-established therapeutic agent for acne and rosacea.[1] Its activity is pH-dependent, with increased efficacy at lower pH.[3][5]
9-Oxononanoic acid OHC(CH2)7COOHAnti-inflammatory, Metabolic RegulationData not available in reviewed literature for direct comparison.A product of lipid peroxidation, it has been shown to modulate inflammatory pathways.
Azelaic Acid Diesters (e.g., Diethyl azelate) CH3CH2OOC(CH2)7COOCH2CH3Immunomodulatory, AntimicrobialData not available in reviewed literature for direct comparison.Diesters show promising activity against acne-related bacteria.[5] Their increased lipophilicity may enhance formulation and delivery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the literature for assessing the biological activities of azelaic acid and its analogs.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is a key enzyme in melanin (B1238610) synthesis.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (pH 6.8)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Protocol:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 20 µL of each test compound dilution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time 0 and then every minute for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor. The concentration that inhibits 50% of the enzyme activity is determined as the IC50 value.

Antimicrobial Activity against Propionibacterium acnes

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against P. acnes.

Materials:

  • Propionibacterium acnes culture

  • Reinforced Clostridial Medium (RCM) broth

  • Test compounds

  • 96-well microplates

  • Anaerobic incubation chamber

Protocol:

  • Prepare a serial dilution of the test compound in RCM broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of P. acnes.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates anaerobically at 37°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

  • To determine the MBC, an aliquot from the wells showing no growth is subcultured onto RCM agar (B569324) plates.

  • The plates are incubated anaerobically, and the MBC is the lowest concentration that results in no bacterial growth on the agar.[6]

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Azelaic_Acid_Analogs Azelaic Acid Analogs (e.g., this compound) Tyrosinase_Enzyme Tyrosinase Azelaic_Acid_Analogs->Tyrosinase_Enzyme Inhibits

Caption: Inhibition of the melanogenesis pathway by azelaic acid analogs.

Antimicrobial_Assay_Workflow start Start: Prepare Serial Dilutions of Test Compound inoculate Inoculate with P. acnes start->inoculate incubate Anaerobic Incubation (37°C, 48-72h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_agar Anaerobic Incubation subculture->incubate_agar read_mbc Determine MBC (Lowest concentration with no growth on agar) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Conclusion

This compound and its structural analogs, derived from azelaic acid, represent a promising class of compounds with potential applications in dermatology and beyond. Their biological activities, including tyrosinase inhibition and antimicrobial effects, are of significant interest. While quantitative comparative data for a broad range of monoesters is still an area for further research, the available information on the parent compound, azelaic acid, and related diesters provides a strong foundation for predicting their efficacy. The esterification of azelaic acid is a key structural modification that can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Future structure-activity relationship studies are warranted to fully elucidate the potential of this chemical class and to guide the development of new and improved therapeutic agents.

References

A Comparative Guide to Isotopic Labeling of 9-Ethoxy-9-oxononanoic Acid and Alternatives for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, isotopic tracers are indispensable tools for elucidating the dynamics of biochemical pathways. This guide provides a comparative analysis of isotopic labeling strategies for 9-Ethoxy-9-oxononanoic acid, also known as monoethyl azelate, for use in tracer studies. We will explore potential labeling approaches and objectively compare its utility against established alternative tracers in the context of fatty acid metabolism research.

Isotopic Labeling Strategies for this compound

This compound is a dicarboxylic acid monoester that can be a valuable probe in studies of lipid metabolism and dicarboxylic acid handling. Labeling this molecule with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) allows for its unambiguous detection and tracking within a biological system using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Potential Labeling Approaches:

  • Carbon-13 (¹³C) Labeling: ¹³C can be incorporated into the carbon backbone of the molecule. A common strategy involves using a ¹³C-labeled precursor in the synthesis of 9-oxononanoic acid, which is then esterified.[2] For instance, starting with a uniformly ¹³C-labeled linoleic acid in an enzymatic synthesis could yield uniformly labeled 9-oxononanoic acid.[3][4] Alternatively, specific carbon positions can be labeled, such as the carboxyl carbons, using reagents like K¹³CN.[2]

  • Deuterium (²H) Labeling: Deuterium labeling involves replacing hydrogen atoms with deuterium. This is often achieved through catalytic hydrogen-deuterium exchange reactions on the fatty acid chain.[5][6] For the nonanoic acid backbone, perdeuteration (labeling all possible hydrogen positions) is a common approach, leading to a significant mass shift that is easily detectable by mass spectrometry.[7][8][9]

The following diagram illustrates a conceptual workflow for the synthesis and labeling of this compound.

G cluster_synthesis Synthesis & Labeling cluster_application Tracer Study Labeled Precursor Labeled Precursor Chemical/Enzymatic Synthesis Chemical/Enzymatic Synthesis Labeled Precursor->Chemical/Enzymatic Synthesis e.g., [U-13C]Linoleic Acid or d-Nonanoic Acid Labeled 9-Oxononanoic Acid Labeled 9-Oxononanoic Acid Chemical/Enzymatic Synthesis->Labeled 9-Oxononanoic Acid Esterification (Ethanol) Esterification (Ethanol) Labeled 9-Oxononanoic Acid->Esterification (Ethanol) Labeled this compound Labeled this compound Esterification (Ethanol)->Labeled this compound Biological System Biological System Labeled this compound->Biological System Introduction of Tracer Metabolite Extraction Metabolite Extraction Biological System->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Interpretation Data Interpretation MS Analysis->Data Interpretation

Caption: Conceptual workflow for labeling this compound.

Comparison with Alternative Fatty Acid Tracers

The choice of a tracer depends on the specific metabolic pathway being investigated and the analytical methods available.[5] this compound can be compared to more conventional fatty acid tracers like labeled palmitic acid (a saturated C16 fatty acid) and nonanoic acid (a saturated C9 fatty acid).

FeatureLabeled this compound [U-¹³C₁₆]-Palmitate Nonanoic acid-d₁₇
Isotope(s) ¹³C or ²H¹³C²H (Deuterium)
Typical Use Studying dicarboxylic acid metabolism, fatty acid uptake and modification.Quantifying de novo fatty acid synthesis, oxidation, and flux into complex lipids.[10]Tracing medium-chain fatty acid metabolism, can be used as an internal standard.[7]
Detection Method LC-MS, GC-MS, NMRGC-MS, LC-MS, Isotope Ratio MS (IRMS)[10]GC-MS, LC-MS[7]
Advantages Probes metabolism of dicarboxylic acid monoesters; unique structure.Uniform labeling provides rich data for flux analysis; biologically prevalent fatty acid.High isotopic enrichment leads to a large mass shift, simplifying detection; commercially available.[8][9]
Limitations Synthesis of labeled forms may not be commercially available and requires custom synthesis. Metabolic fate is less characterized than common fatty acids.Higher cost compared to some deuterated tracers.[11] Potential for label dilution from endogenous pools.Potential for kinetic isotope effects. Deuterium loss is possible in some metabolic pathways.[5]

Experimental Protocols

A successful tracer study requires meticulous planning and execution, from tracer administration to sample analysis.[10] Below is a generalized protocol for an in vitro stable isotope tracer study using a fatty acid tracer in cell culture.

Objective: To trace the metabolic fate of an isotopically labeled fatty acid in cultured cells.

Materials:

  • Isotopically labeled fatty acid tracer (e.g., [U-¹³C₁₆]-Palmitate)

  • Cell culture medium, dialyzed fetal bovine serum (to minimize unlabeled fatty acids)

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Phosphate-buffered saline (PBS), cold

  • Methanol (B129727), cold (-80°C)

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system[12][13]

Protocol:

  • Cell Culture: Plate cells and grow to desired confluency (typically 75-80%).

  • Tracer Introduction: Prepare the labeling medium by conjugating the labeled fatty acid to bovine serum albumin (BSA) and supplementing it into the cell culture medium. Replace the standard medium with the labeling medium.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the tracer. Time points can be varied to study metabolic dynamics.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS to remove extracellular tracer.

    • Immediately add ice-cold (-80°C) 80% methanol to the culture plate to quench all enzymatic activity.[14]

    • Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris and proteins.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Analyze the sample using LC-MS to separate and detect the labeled fatty acid and its downstream metabolites.

    • The mass spectrometer will detect the mass shift corresponding to the incorporated stable isotopes, allowing for the quantification of isotopic enrichment.[15]

G Cell Seeding Cell Seeding Tracer Incubation Tracer Incubation Cell Seeding->Tracer Incubation Grow to 80% Confluency Metabolite Quenching Metabolite Quenching Tracer Incubation->Metabolite Quenching Add Cold Methanol Extraction Extraction Metabolite Quenching->Extraction Scrape & Centrifuge LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis Inject Supernatant Data Analysis Data Analysis LC-MS Analysis->Data Analysis Measure Enrichment

Caption: General experimental workflow for an in vitro tracer study.

Data Presentation and Analysis

The primary output of a stable isotope tracer study is the measurement of isotopic enrichment in various metabolites. This data can be used to calculate metabolic flux, which is the rate of turnover in a metabolic pathway.[10] Mass spectrometry data will show mass isotopomer distributions, which are the relative abundances of molecules with different numbers of isotopic labels.

Hypothetical Data Summary:

The table below illustrates how data on the incorporation of a ¹³C-labeled tracer into a downstream metabolite, such as a triglyceride (TG), might be presented.

Time (hours)TracerMetaboliteIsotopic Enrichment (APE)
2[U-¹³C₁₆]-PalmitateTG (16:0)15.2%
4[U-¹³C₁₆]-PalmitateTG (16:0)35.8%
8[U-¹³C₁₆]-PalmitateTG (16:0)62.5%
2d₁₇-Nonanoic AcidTG (9:0)12.7%
4d₁₇-Nonanoic AcidTG (9:0)29.4%
8d₁₇-Nonanoic AcidTG (9:0)55.1%
Atom Percent Excess (APE) represents the percentage of the metabolite pool that is labeled with the isotope.

Visualization of a Relevant Metabolic Pathway

Isotopically labeled fatty acids are instrumental in dissecting the pathways of fatty acid metabolism, including de novo synthesis, elongation, desaturation, and β-oxidation. The diagram below provides a simplified overview of these interconnected pathways where a tracer like labeled this compound or its alternatives could be utilized.

G cluster_pathways Fatty Acid Metabolism Tracer_FA Labeled Fatty Acid (e.g., 13C-Palmitate) Elongation Elongation & Desaturation Tracer_FA->Elongation Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Tracer_FA->Complex_Lipids Beta_Oxidation β-Oxidation Tracer_FA->Beta_Oxidation Acetyl_CoA Acetyl-CoA DeNovo_Synthesis De Novo Synthesis Acetyl_CoA->DeNovo_Synthesis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle DeNovo_Synthesis->Elongation Elongation->Complex_Lipids Beta_Oxidation->Acetyl_CoA

Caption: Simplified overview of key fatty acid metabolic pathways.

References

Safety Operating Guide

Proper Disposal of 9-Ethoxy-9-oxononanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 9-Ethoxy-9-oxononanoic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. The following procedures are designed to ensure the safe and compliant disposal of this substance in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the chemical in a well-ventilated area, preferably within a fume hood.

II. Waste Characterization and Segregation

Key Principles for Segregation:

  • Do not mix this waste with incompatible materials. For instance, avoid mixing with strong bases, oxidizing agents, or reactive metals.[1][2]

  • Collect waste at or near the point of generation to minimize transportation within the laboratory.[3]

  • If you have generated a waste stream containing this compound, it must be disposed of through your institution's hazardous waste program.[1]

III. Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for organic acids.[2][4]

    • Ensure the container is in good condition, free from leaks or cracks, and has a secure, leak-proof cap.[4][5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • Identify the contents fully: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and volume of the waste.

    • Note the date when the first drop of waste was added to the container (the "accumulation start date").[2]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]

    • Ensure secondary containment, such as a larger, chemically resistant tub or tray, is used to capture any potential leaks or spills.[1][4]

    • Store the container away from heat, sparks, or open flames.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for pickup.[1][3]

    • Do not allow hazardous waste to accumulate in the laboratory for more than six to twelve months, depending on your local regulations and institutional policies.[3][4][5]

    • Follow all institutional procedures for scheduling a waste pickup.

IV. Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills that you are trained to handle:

  • Wear appropriate PPE.

  • Contain the spill using a chemical spill kit with an absorbent material suitable for organic acids.

  • Neutralize the spill with a weak base, such as sodium bicarbonate, if it is safe to do so.

  • Collect the absorbed and neutralized material using non-sparking tools.

  • Place the cleanup debris in a designated hazardous waste container and label it accordingly.

  • For large spills, or if you are ever in doubt, contact your institution's emergency response team or EHS department immediately.[1]

V. Quantitative Data Summary

The following table summarizes key quantitative limits and timelines for hazardous waste management in a laboratory setting. These are general guidelines; always consult your institution's specific policies and local regulations.

ParameterGuidelineCitations
Maximum Hazardous Waste Volume in SAA Up to 55 gallons[3]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[3]
Maximum Storage Time in SAA 6 to 12 months from the accumulation start date[3][4][5]
Water Flush for Drain Disposal (if permissible) Follow neutralization with at least a 20 to 100-fold excess of water.[6][7]

Note: Drain disposal of this compound is not recommended without prior neutralization and confirmation of its non-hazardous nature according to local regulations.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation: This compound assess Assess Hazards: Treat as Hazardous Waste start->assess spill Spill Occurs start->spill container Select Compatible Container (e.g., HDPE, Glass) assess->container drain Drain Disposal? assess->drain label Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date container->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Arrange for Pickup by Certified Waste Disposal store->pickup disposal Final Disposal at Treatment, Storage, and Disposal Facility (TSDF) pickup->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->store no_drain NO: Prohibited for this substance drain->no_drain No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Ethoxy-9-oxononanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 9-Ethoxy-9-oxononanoic acid. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles or a full-face shield.Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).Nitrile and butyl rubber gloves are recommended for handling acids.[2][3] Gloves must be inspected for any signs of degradation before use and disposed of immediately if contaminated.[1][2]
Body Laboratory coat. For larger quantities, an impervious apron is recommended.A fully fastened lab coat provides a barrier against accidental spills.[1][2]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of potential vapors or aerosols, all handling should occur within a certified chemical fume hood.[1][2] If ventilation is inadequate, a respirator may be necessary.[2][3]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[2]

  • Do not breathe vapors or mists.

  • When transferring the chemical, do so carefully to avoid splashing or generating aerosols.[1]

  • Keep the container tightly sealed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly closed to prevent leakage and maintain chemical integrity.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE (such as gloves), must be treated as hazardous waste.[2]

  • Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[1]

Disposal Procedure:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

Experimental Workflow and Safety Checkpoints

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_observe Observe and Record Data handle_reaction->handle_observe cleanup_decontaminate Decontaminate Work Surfaces handle_observe->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.